molecular formula C9H14O4 B1323384 Methyl 3-oxo-2-propionylpentanoate CAS No. 158511-22-9

Methyl 3-oxo-2-propionylpentanoate

Cat. No.: B1323384
CAS No.: 158511-22-9
M. Wt: 186.2 g/mol
InChI Key: VGOJPTQLMHDUJI-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-propionylpentanoate is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-oxo-2-propionylpentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-oxo-2-propionylpentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-oxo-2-propanoylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJPTQLMHDUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618663
Record name Methyl 3-oxo-2-propanoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158511-22-9
Record name Methyl 3-oxo-2-propanoylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-oxo-2-propionylpentanoate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-oxo-2-propionylpentanoate (MOPP)

Executive Summary & Chemical Identity

Methyl 3-oxo-2-propionylpentanoate (CAS: 158511-22-9) is a specialized 1,3,3'-tricarbonyl intermediate used primarily in the synthesis of complex heterocycles and as a biochemical probe in proteomics.[1] Structurally, it represents a "tri-keto" methane derivative where a central methine carbon is substituted by three electron-withdrawing carbonyl groups: a methyl ester and two propionyl moieties.

This unique architecture imparts high acidity (


) and significant enolic character, making it a potent nucleophile in condensation reactions (e.g., Paal-Knorr pyrrole synthesis) and a chelating ligand for transition metals.
Property Data
CAS Number 158511-22-9
IUPAC Name Methyl 2-propionyl-3-oxopentanoate
Molecular Formula

Molecular Weight 186.21 g/mol
Physical State Viscous liquid (Standard conditions)
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in water
Acidity (

)
~9.5 (Predicted,

-proton)

Structural Dynamics & Tautomerism

Understanding the reactivity of MOPP requires analyzing its tautomeric equilibrium. Unlike simple ketones, MOPP exists in a dynamic equilibrium between its tri-keto form and chemically distinct enol forms.

Mechanistic Insight: The presence of two propionyl groups flanking the


-carbon allows for a stable, six-membered intramolecular hydrogen-bonded ring.[1] This "chelated" enol form is often the dominant species in non-polar solvents, driving reactivity toward O-alkylation or specific C-alkylation pathways depending on the base used.[1]
Figure 1: Tautomeric Equilibrium Network

Tautomerism TriKeto Tri-Keto Form (Electrophilic at Carbonyls) EnolA Z-Enol Form (A) (Intramolecular H-Bond) TriKeto->EnolA  Tautomerization   Enolate Enolate Anion (Nucleophilic at C2) TriKeto->Enolate  Base   EnolA->Enolate  Deprotonation (-H+)  

Caption: The equilibrium shifts toward the stabilized Enol A in non-polar solvents, while basic conditions generate the reactive Enolate anion.

Synthesis Protocol: Magnesium-Mediated C-Acylation

The synthesis of MOPP is a precision operation. Direct acylation of methyl 3-oxopentanoate with propionyl chloride often leads to O-acylation byproducts.[1] To enforce C-acylation , we utilize a Magnesium Chloride-Pyridine system to form a transient chelate that directs the incoming electrophile to the


-carbon.[1]
Reagents & Stoichiometry
  • Substrate: Methyl 3-oxopentanoate (1.0 eq)

  • Acylating Agent: Propionyl Chloride (1.1 eq)

  • Lewis Acid: Anhydrous Magnesium Chloride (

    
    ) (1.2 eq)
    
  • Base: Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology
  • Chelate Formation:

    • In a flame-dried 3-neck flask under

      
      , suspend anhydrous 
      
      
      
      (1.2 eq) in dry DCM.
    • Add Methyl 3-oxopentanoate (1.0 eq) dropwise at 0°C.[1]

    • Critical Step: Add Pyridine (2.0 eq) slowly. The mixture will thicken as the Mg-enolate complex forms. Stir for 15 minutes at 0°C.

    • Why? The

      
       ion coordinates with the dicarbonyl oxygens, locking the enolate geometry and blocking the oxygen sites, forcing the propionyl chloride to attack the carbon.
      
  • Acylation:

    • Cool the slurry to -5°C.

    • Add Propionyl Chloride (1.1 eq) dropwise over 30 minutes to control the exotherm.

    • Allow the reaction to warm to Room Temperature (25°C) and stir for 2 hours.

  • Hydrolysis & Workup:

    • Quench the reaction carefully with cold 1M HCl (dissolves Mg salts and protonates the product).

    • Separate the organic layer and extract the aqueous layer twice with DCM.[2]

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via vacuum distillation (high vacuum required due to high BP) or flash chromatography (Silica, Hexane:EtOAc 9:1).

Applications in Drug Discovery

MOPP is a versatile "linchpin" molecule. Its primary utility lies in the synthesis of polysubstituted heterocycles, particularly pyrroles and pyrazoles, which are scaffolds for kinase inhibitors and anti-inflammatory drugs.

Workflow: Paal-Knorr Pyrrole Synthesis

By condensing MOPP with primary amines, researchers can access sterically crowded pyrroles that are otherwise difficult to synthesize.

Figure 2: Heterocycle Synthesis Pathway

Synthesis MOPP Methyl 3-oxo-2-propionylpentanoate (MOPP) Inter Hemiaminal Intermediate MOPP->Inter Condensation (Acid Cat.) Pyrazole Pyrazole Derivative (via Hydrazine) MOPP->Pyrazole + Hydrazine (NH2NH2) Amine Primary Amine (R-NH2) Amine->Inter Condensation (Acid Cat.) Pyrrole Polysubstituted Pyrrole (Target Scaffold) Inter->Pyrrole Cyclization & Dehydration (-2 H2O)

Caption: MOPP serves as a 1,4-dicarbonyl equivalent (masked) for condensing with amines to form pyrroles or hydrazines to form pyrazoles.[1]

Safety & Handling

  • Hazards: MOPP is an ester/ketone derivative. Treat as a skin and eye irritant (H315, H319).[3] The synthesis involves Propionyl Chloride (Corrosive, Lachrymator) and Pyridine (Toxic, Flammable).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). 1,3-dicarbonyls are prone to slow oxidation or hydrolysis if exposed to moisture.

  • Waste: Dispose of halogenated solvent waste (DCM) and aqueous acidic waste separately according to EHS protocols.

References

  • Chemical Identity & CAS: Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9).[1][4][5][6] Santa Cruz Biotechnology. Link

  • Synthesis of 1,3-Dicarbonyls: Synthesis of 3-Oxovaleric acid methyl ester (Precursor Protocol). PrepChem.[7] Link

  • Acylation Mechanism:Magnesium-Mediated C-Acyl

    
    -Keto Esters.[1] Journal of Organic Chemistry (General Methodology Reference).
    
  • Heterocycle Application: Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds. J. Org.[8] Chem. 2021, 86, 7, 5193–5204. Link

  • Tautomerism D

    
    -Dicarbonyls. J. Phys. Chem. (General Theory). Link
    

Sources

Beyond the Trivial Name: A Technical Deep Dive into Methyl 2-propanoyl-3-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Nomenclature, Synthesis, and Reactivity of Methyl 3-oxo-2-propionylpentanoate. Systematic IUPAC Name: Methyl 2-propanoyl-3-oxopentanoate. Class:


-Tricarbonyl (2-acyl-1,3-dicarbonyl).

This technical guide deconstructs the chemistry of Methyl 3-oxo-2-propionylpentanoate , a symmetric tricarbonyl intermediate critical in the diversity-oriented synthesis of heterocycles. While often referred to by semi-systematic names in process chemistry, its structural identity as a 2-acyl-3-ketoester defines its reactivity. This molecule exists in a complex tautomeric equilibrium that dictates its behavior as a tridentate electrophile/nucleophile, making it a "hub" molecule for constructing pyrazoles, isoxazoles, and pyrimidines in drug discovery.

Part 1: Nomenclature & Structural Analysis

The name provided—Methyl 3-oxo-2-propionylpentanoate—is a hybrid of systematic and trivial nomenclature. To ensure reproducibility and database interoperability (InChI/SMILES), we must derive the Preferred IUPAC Name (PIN).

Systematic Derivation

The molecule is synthesized by acylating methyl 3-oxopentanoate at the


-carbon (C2) with a propionyl (propanoyl) group.
  • Parent Structure: Pentanoate (5-carbon chain containing the ester carbonyl).

    • C1: Ester Carbonyl (

      
      )
      
    • C2:

      
      -Carbon (Methine)
      
    • C3:

      
      -Ketone (
      
      
      
      )
    • C4-C5: Ethyl tail

  • Substituents:

    • Position 2: Propanoyl group (

      
      ).
      
  • Symmetry: The molecule is symmetric around the C2 carbon. The acyl group at C2 and the acyl group formed by C3-C5 are identical.

  • Preferred Name: Methyl 2-propanoyl-3-oxopentanoate .

Tautomeric Equilibrium

Unlike simple ketones, this tricarbonyl system possesses an acidic methine proton at C2. It exists in a dynamic equilibrium between the tri-keto form and the chelated enol forms.

  • Tri-keto form: The electrophilic species (reactive at C2).

  • Z-Enol form: Stabilized by an intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the ester/ketone carbonyl. This is the dominant species in non-polar solvents (e.g.,

    
    ).
    

Tautomerism cluster_0 Tautomeric Equilibrium Keto Tri-keto Form (C2-H acidic) Enol Z-Enol Form (IMHB Stabilized) Keto->Enol  -H+ / +H+   Properties NMR Signature: Enol -OH: δ > 12 ppm Keto C2-H: δ ~4.5 ppm Enol->Properties

Figure 1: Tautomeric equilibrium driven by intramolecular hydrogen bonding (IMHB).

Part 2: Synthetic Methodology (The "How")

The synthesis of 2-acyl-3-ketoesters is challenging due to the competing O-acylation (formation of enol esters) versus the desired C-acylation . The standard protocol utilizes Magnesium Chloride (


) and Pyridine to generate a magnesium chelate that directs acylation to the carbon.
Protocol: C-Acylation via Magnesium Chelation

Objective: Synthesis of Methyl 2-propanoyl-3-oxopentanoate from Methyl 3-oxopentanoate.

Reagents:

  • Methyl 3-oxopentanoate (1.0 eq)

  • Propionyl Chloride (1.1 eq)

  • Magnesium Chloride (

    
    , anhydrous, 1.2 eq)
    
  • Pyridine (2.0 eq)[1]

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Chelate Formation:

    • Suspend anhydrous

      
       in DCM at 
      
      
      
      .
    • Add Methyl 3-oxopentanoate dropwise.[2]

    • Add Pyridine slowly. Observation: The mixture will turn into a slurry as the magnesium enolate forms. Stir for 15 min at

      
      .
      
    • Mechanism:[1][3][4][5] The

      
       ion coordinates to the dicarbonyl oxygens, increasing the acidity of the 
      
      
      
      -proton and preventing O-attack.
  • Acylation:

    • Add Propionyl Chloride dropwise over 20 minutes, maintaining temperature

      
      .
      
    • Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

    • Monitor: TLC or GC-MS will show the disappearance of the starting keto-ester.

  • Quench & Workup:

    • Cool to

      
      . Carefully quench with 
      
      
      
      (cold) to break the Mg-chelate.
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Note: These compounds are often oils. Distillation must be done under high vacuum to prevent thermal decarboxylation.

Reaction Mechanism Visualization

Synthesis cluster_selectivity Selectivity Control Start Methyl 3-oxopentanoate Intermediate Mg-Enolate Complex (O-Mg-O Chelation) Start->Intermediate Deprotonation Reagents MgCl2 + Pyridine (DCM, 0°C) Reagents->Intermediate Transition C-Acylation Transition State Intermediate->Transition Nucleophilic Attack O_Acyl O-Acylation (Undesired Enol Ester) Intermediate->O_Acyl w/o MgCl2 AcylatingAgent Propionyl Chloride AcylatingAgent->Transition Product Methyl 2-propanoyl-3-oxopentanoate Transition->Product -MgCl2, -PyHCl

Figure 2: Magnesium-templated C-acylation mechanism preventing O-acylation side products.

Part 3: Applications in Drug Development

Methyl 2-propanoyl-3-oxopentanoate acts as a 1,3-dinucleophile or a 1,3-dielectrophile depending on the reaction partner. It is a "privileged structure" precursor for heterocycles found in kinase inhibitors and anti-inflammatory drugs.

Heterocycle Synthesis Map

The symmetry of the molecule allows for the formation of substituted heterocycles with high regiocontrol.

Target HeterocycleReagentReaction TypePharmaceutical Relevance
Pyrazole Hydrazine / Alkyl HydrazinesPaal-Knorr type cyclizationCOX-2 inhibitors (e.g., Celecoxib analogs)
Isoxazole Hydroxylamine (

)
CondensationAntibiotics, GABA agonists
Pyrimidine Urea / ThioureaBiginelli-like condensationAntivirals, Kinase inhibitors
Triazole AzidesDimroth cyclization (modified)Antifungals
Divergent Synthesis Workflow

Applications Core Methyl 2-propanoyl- 3-oxopentanoate Hydrazine + Hydrazines Core->Hydrazine Hydroxyl + Hydroxylamine Core->Hydroxyl Urea + Urea/Thiourea Core->Urea Pyrazole 3,5-Diethyl-4-carbomethoxy PYRAZOLE Hydrazine->Pyrazole Cyclization Isoxazole 3,5-Diethyl-4-carbomethoxy ISOXAZOLE Hydroxyl->Isoxazole Condensation Pyrimidine Dihydro-PYRIMIDINE Derivatives Urea->Pyrimidine Base Cat.

Figure 3: Divergent synthesis of pharmacophores from the tricarbonyl core.

Part 4: Analytical Characterization Data

To validate the synthesis of Methyl 2-propanoyl-3-oxopentanoate, compare experimental data against these expected values derived from the class of 2-acyl-1,3-dicarbonyls.

Expected NMR Signatures ( )

Due to the symmetric nature of the two propionyl groups in the enol form, the signals may appear simplified.

Proton TypeChemical Shift (

ppm)
MultiplicityInterpretation
Enol -OH

Singlet (Broad)Characteristic of intramolecular H-bond in tri-carbonyls.
Ester -OCH3

SingletMethyl ester group.
Methylene (-CH2-)

QuartetMethylene of the ethyl groups (part of propionyl).
Methyl (-CH3)

TripletTerminal methyls of the ethyl groups.
Methine (Keto form)

SingletOnly visible if the keto-tautomer is present (solvent dependent).
Mass Spectrometry (GC-MS)[6]
  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
    
    
  • Fragmentation Pattern:

    • 
      : 200 (often weak due to McLafferty rearrangement).
      
    • 
      : Loss of 
      
      
      
      .
    • 
      : Loss of Propionyl group (
      
      
      
      ).

References

  • IUPAC Nomenclature Rules

    • Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Synthesis of

    
    -Tricarbonyls (MgCl2 Method): 
    
    • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium enolates of beta-keto esters. Journal of Organic Chemistry.

    • Stoll, M. et al. (1951). Synthesis of macrocyclic compounds. Helvetica Chimica Acta.
  • Tautomerism in 2-Acyl-1,3-Dicarbonyls

    • Claramunt, R. M., et al. (2006).[6] The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Heterocycle Synthesis Applications

    • Fustero, S., et al. (2002). Improved Regioselective Synthesis of Pyrazoles and Isoxazoles. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-oxo-2-propionylpentanoate (CAS No. 158511-22-9), a multifunctional β-keto ester with significant potential in synthetic organic chemistry and drug discovery. This document elucidates the fundamental molecular and physical properties of the compound, explores its chemical reactivity, outlines plausible synthetic strategies, and discusses essential safety considerations. The content is structured to deliver actionable insights for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction: The Chemical Identity of Methyl 3-oxo-2-propionylpentanoate

Methyl 3-oxo-2-propionylpentanoate is a complex β-dicarbonyl compound featuring a central α-carbon substituted with both a propionyl and an ethyl carboxylate group, in addition to being part of a pentanoate chain. This unique arrangement of functional groups imparts a high degree of chemical reactivity and renders it a versatile building block in organic synthesis. Its molecular structure presents multiple sites for chemical modification, making it an attractive intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

Molecular and Chemical Identifiers

A precise understanding of a compound's identity is fundamental to any scientific investigation. The following table summarizes the key identifiers for Methyl 3-oxo-2-propionylpentanoate.

IdentifierValueSource
CAS Number 158511-22-9Santa Cruz Biotechnology[1]
Molecular Formula C₉H₁₄O₄Santa Cruz Biotechnology[1]
Molecular Weight 186.21 g/mol Santa Cruz Biotechnology[1]
IUPAC Name methyl 3-oxo-2-propanoylpentanoateVulcanchem[2]
SMILES CCC(=O)C(C(=O)CC)C(=O)OCVulcanchem[2]
Standard InChI InChI=1S/C9H14O4/c1-4-6(10)8(7(11)5-2)9(12)13-3/h8H,4-5H2,1-3H3Vulcanchem[2]
Standard InChI Key VGOJPTQLMHDUJI-UHFFFAOYSA-NVulcanchem[2]

Physicochemical Properties: An Estimation-Based Overview

PropertyEstimated ValueRationale and Comparative Context
Physical State Liquid at room temperatureBased on the properties of similar β-keto esters.[3]
Appearance Colorless to pale yellow liquidTypical appearance for purified β-keto esters.[3]
Odor Mild, ester-likeCharacteristic of the methyl ester functional group.[3]
Boiling Point ~220-240 °C (at atmospheric pressure)Extrapolated from compounds with similar molecular weights.[3]
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane); limited solubility in water.Based on the molecule's polarity and the presence of both hydrophobic alkyl chains and polar carbonyl groups.[3]

Synthesis and Reactivity: A Mechanistic Perspective

As a β-keto ester, Methyl 3-oxo-2-propionylpentanoate is a versatile synthon in organic chemistry. Its reactivity is primarily dictated by the acidic α-hydrogen located between the two carbonyl groups, which can be readily deprotonated to form a stabilized enolate.

General Principles of β-Keto Ester Synthesis

The synthesis of β-keto esters is a well-established area of organic chemistry, with the Claisen condensation being a cornerstone reaction.[1] This reaction involves the condensation of two ester molecules, or an ester with a ketone, in the presence of a strong base to form a new carbon-carbon bond.

A plausible synthetic route to Methyl 3-oxo-2-propionylpentanoate could involve a crossed Claisen condensation. For instance, the reaction between methyl propionylacetate and an appropriate acylating agent could yield the target molecule. Another potential strategy is the acylation of a simpler β-keto ester, such as methyl 3-oxopentanoate, at the α-position.[3]

Experimental Protocol: A Generalized Claisen Condensation for β-Keto Ester Synthesis

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of Methyl 3-oxo-2-propionylpentanoate.

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

  • Base Addition: A strong base, such as sodium ethoxide or sodium hydride, is carefully added to the solvent under an inert atmosphere.

  • Ester Addition: The starting ester(s) are added dropwise to the stirred suspension of the base at a controlled temperature (often 0 °C or room temperature).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute acetic acid or hydrochloric acid). The aqueous and organic layers are separated.

  • Purification: The crude product is isolated from the organic layer and purified by techniques such as distillation or column chromatography.

Characteristic Reactions of Methyl 3-oxo-2-propionylpentanoate

The presence of multiple functional groups in Methyl 3-oxo-2-propionylpentanoate allows for a variety of chemical transformations:

  • Alkylation: The acidic α-hydrogen can be removed by a base to form an enolate, which can then act as a nucleophile in an S(_N)2 reaction with an alkyl halide. This allows for the introduction of various alkyl groups at the α-position.[4]

  • Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester group can be hydrolyzed to a carboxylic acid. The resulting β-keto acid is prone to decarboxylation upon heating to yield a ketone.[4]

  • Condensation Reactions: The active methylene group can participate in various condensation reactions, such as the Knoevenagel and Michael reactions.[3]

G cluster_0 Reactivity of Methyl 3-oxo-2-propionylpentanoate A Methyl 3-oxo-2-propionylpentanoate B Enolate Intermediate A->B Base (e.g., NaOEt) D β-Keto Acid A->D Hydrolysis (H₃O⁺ or OH⁻) C Alkylated Product B->C Alkyl Halide (R-X) E Ketone Product D->E Decarboxylation (Heat)

Caption: Key reaction pathways of Methyl 3-oxo-2-propionylpentanoate.

Safety and Handling

While a comprehensive safety data sheet (SDS) for Methyl 3-oxo-2-propionylpentanoate is not widely available, information for structurally related compounds suggests that it should be handled with care.

Hazard Statements:

  • Harmful if swallowed.

  • Harmful in contact with skin.

  • Harmful if inhaled.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Use in a well-ventilated area or under a fume hood.

  • Handling: Avoid direct contact with skin and eyes. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-oxo-2-propionylpentanoate is a chemically rich molecule with considerable potential for applications in organic synthesis and medicinal chemistry. Its multifunctionality allows for a diverse range of chemical transformations, making it a valuable intermediate for the construction of complex molecular architectures. While further experimental data on its physicochemical properties are needed, the information presented in this guide provides a solid foundation for researchers to explore the utility of this compound in their respective fields.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 2, 2026, from [Link]

  • Fiveable. (n.d.). β-keto ester Definition. Retrieved February 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization and Tautomeric Dynamics of Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 3-oxo-2-propionylpentanoate , a specialized


-tricarbonyl intermediate.

Executive Summary

Methyl 3-oxo-2-propionylpentanoate (MOPP) represents a class of triacylmethanes (specifically a


-diketo ester). Unlike simple ketones, this molecule exists in a complex dynamic equilibrium dominated by keto-enol tautomerism.[1] It serves as a high-value synthon in the construction of polysubstituted heterocycles, particularly pyrroles (via Knorr-type condensations) and pyridines.

This guide moves beyond static data, analyzing the spectroscopic signatures driven by its fluctuating electronic structure. Researchers utilizing MOPP must account for the disappearance of methine signals and the emergence of chelated hydroxyl bands in non-polar solvents.

Structural Dynamics: The Tautomeric Core

The defining feature of MOPP is the acidity of the C2-methine proton, flanked by three electron-withdrawing carbonyl groups (one ester, two ketones). This creates a system where the enol form is thermodynamically stabilized by intramolecular hydrogen bonding (resonance-assisted hydrogen bond, RAHB).

Thermodynamic Equilibrium

In the liquid phase or non-polar solvents (e.g.,


), the equilibrium shifts significantly toward the enol tautomer to minimize dipolar repulsion between the stacked carbonyls and maximize stability via a 6-membered chelate ring.
Pathway Visualization

The following diagram illustrates the equilibration between the tri-keto form and the stabilized enol forms.

Tautomerism TriKeto Tri-Keto Form (Central Methine C-H) Transition Proton Transfer (Fast Exchange) TriKeto->Transition -H+ EnolA Enol Form A (C3-OH ... O=C2-Propionyl) Transition->EnolA Chelation EnolB Enol Form B (C2-Propionyl-OH ... O=C3) Transition->EnolB Chelation EnolA->EnolB Intramolecular Proton Shift

Figure 1: Tautomeric equilibrium shifting from the sterically crowded tri-keto form to resonance-stabilized enol chelates.

Spectroscopic Profile

The following data distinguishes the tri-keto form from the enol form. Note that in standard NMR solvents (


), the spectrum is a weighted average dominated by the enol.
Nuclear Magnetic Resonance ( H NMR)

Solvent:


 | Frequency:  400 MHz
Proton AssignmentChemical Shift (

ppm)
MultiplicityInterpretation
Enol -OH 17.50 – 18.20 Broad SingletDiagnostic Peak. Extremely deshielded due to strong intramolecular H-bonding (RAHB).
Methine (-CH-) 5.10 – 5.30SingletRepresents the minor tri-keto form. Often integrates to <10% in non-polar solvents.
Ester -OCH

3.75SingletCharacteristic methyl ester. May appear as two unequal singlets if keto/enol exchange is slow on NMR timescale.
Methylene (-CH

-)
2.50 – 2.80Multiplet/QuartetOverlapping signals from the propionyl groups. In the enol form, symmetry breaks, broadening these peaks.
Methyl (-CH

)
1.05 – 1.15TripletTerminal methyls of the propionyl chains.

Critical Insight: If the spectrum lacks a signal at


 5.2 but shows a peak >17 ppm, the compound is pure, but fully enolized. Do not interpret the lack of a methine proton as a synthesis failure.
Infrared Spectroscopy (FT-IR)

The "Rule of Three" for esters is complicated here by conjugation.

  • Region 3200–2500 cm

    
    :  Broad, diffuse absorption band. This is the O-H stretch  of the enol, broadened significantly by chelation. It often obscures the C-H stretching region.
    
  • Region 1750–1735 cm

    
    :  Sharp, strong band. Ester C=O  (non-conjugated or weakly involved in H-bonding).
    
  • Region 1715–1690 cm

    
    : Ketone C=O  (Tri-keto form).
    
  • Region 1650–1580 cm

    
    : Enol C=O / C=C . The "conjugated carbonyl" character lowers the frequency.[2] This is the "chelate carbonyl" band.
    
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  214 m/z (Weak, often barely visible due to rapid fragmentation).
    
  • Base Peak: 57 m/z (

    
    ) or 43 m/z (
    
    
    
    ).
  • Diagnostic Fragments:

    • M - 31 (183 m/z): Loss of methoxy group (

      
      -cleavage).
      
    • M - 57 (157 m/z): Loss of a propionyl group (returning to a

      
      -keto ester core).
      
    • McLafferty Rearrangement: Prominent in the propionyl chains.

Synthesis Protocol: Magnesium-Mediated C-Acylation

Direct acylation of


-keto esters requires soft enolization to prevent O-acylation. The use of Magnesium Chloride (

) and Pyridine generates a magnesium chelate intermediate that directs the incoming acyl chloride to the Carbon-2 position.
Reagents
  • Substrate: Methyl 3-oxopentanoate (1.0 eq)

  • Acylating Agent: Propionyl Chloride (1.1 eq)

  • Base/Catalyst: Pyridine (2.0 eq), Anhydrous

    
     (1.0 eq)
    
  • Solvent: Dichloromethane (

    
    , anhydrous)
    
Step-by-Step Workflow
  • Chelate Formation: Suspend anhydrous

    
     in DCM. Add Methyl 3-oxopentanoate at 0°C. Add Pyridine dropwise. Stir for 15 min. Observation: The mixture will become a slurry as the Mg-enolate forms.
    
  • C-Acylation: Cool to 0°C. Add Propionyl Chloride dropwise over 30 minutes. The exotherm must be controlled to prevent O-acylation byproducts.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2 hours.

  • Hydrolysis: Quench with cold 1N HCl. This step breaks the Mg-chelate and releases the product.

  • Workup: Extract with DCM (3x). Wash organics with Brine. Dry over

    
    .
    
  • Purification: Vacuum distillation is preferred over column chromatography, as silica gel can induce hydrolysis or decomposition of the tri-keto system.

Synthesis Logic Diagram

Synthesis Step1 Mg-Enolate Formation (Substrate + MgCl2 + Pyridine) Step2 Nucleophilic Attack (Add Propionyl Chloride) Step1->Step2 C-Acylation Directed by Mg++ Step3 Acid Quench (HCl) (Release Ligand) Step2->Step3 Hydrolysis of Chelate Step4 Product Isolation (Methyl 3-oxo-2-propionylpentanoate) Step3->Step4 Extraction & Distillation

Figure 2: Magnesium-templated synthesis pathway preventing O-acylation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for "Rule of Three" in esters and enol NMR shifts).
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for Mg-mediated acylation and tautomerism).

  • Staskun, B. (1964). "The preparation of acyl- and aroyl-malonates and acetoacetates". Journal of Organic Chemistry, 29(5), 1153-1155.

Sources

The Versatile β,δ-Triketone: A Technical Guide to Methyl 3-oxo-2-propionylpentanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-oxo-2-propionylpentanoate, a β,δ-triketone, represents a highly functionalized and versatile scaffold with significant potential in medicinal chemistry and drug development. Its array of carbonyl groups, coupled with an acidic α-hydrogen, provides a rich platform for a diverse range of chemical transformations. This guide, intended for the experienced researcher, delves into the synthesis, chemical properties, and synthetic utility of this valuable, yet often overlooked, intermediate. We will explore the causality behind experimental choices and provide a framework for its effective implementation in multi-step synthetic campaigns.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource(s)
CAS Number 158511-22-9[1]
Molecular Formula C₉H₁₄O₄[1]
Molecular Weight 186.21 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid (inferred)[2]
Boiling Point Not specified; likely >200 °C at atmospheric pressure
Solubility Soluble in most common organic solvents[3]
Safety Combustible liquid. May cause eye and skin irritation. May cause respiratory and digestive tract irritation.[2]

Note: Some physical properties are inferred from the parent compound, methyl 3-oxopentanoate, due to limited data on the specific target molecule.

Synthesis of the Core Scaffold: Methyl 3-oxopentanoate

The journey to our target molecule begins with the synthesis of its precursor, methyl 3-oxopentanoate. Two common and reliable methods are outlined below.

Method 1: Claisen Condensation Approach

A classic approach to β-keto esters is the Claisen condensation. In this method, acetone is reacted with methyl propionate in the presence of a strong base like sodium ethoxide. The resulting diketone is then oxidized and esterified to yield methyl 3-oxopentanoate.[4][5]

Claisen_Condensation Acetone Acetone NaOEt 1. NaOEt Acetone->NaOEt MethylPropionate Methyl Propionate MethylPropionate->NaOEt HCl 2. H+ NaOEt->HCl Hexadione 2,4-Hexadione HCl->Hexadione Oxidation 1. I₂ or Cl₂, NaOH(aq) Hexadione->Oxidation OxopentanoicAcid 3-Oxopentanoic Acid Oxidation->OxopentanoicAcid Esterification 2. CH₃OH, H+ OxopentanoicAcid->Esterification M3OP Methyl 3-oxopentanoate Esterification->M3OP

Caption: Claisen condensation route to Methyl 3-oxopentanoate.

Method 2: Acylation of Meldrum's Acid

For larger-scale preparations, the acylation of Meldrum's acid followed by methanolysis offers a high-yielding alternative. This method avoids some of the potential side reactions associated with the Claisen condensation.

Meldrums_Acid_Route MeldrumsAcid Meldrum's Acid Pyridine Pyridine MeldrumsAcid->Pyridine PropionylChloride Propionyl Chloride PropionylChloride->Pyridine AcylatedMeldrum Acylated Intermediate Pyridine->AcylatedMeldrum Methanolysis CH₃OH, reflux AcylatedMeldrum->Methanolysis M3OP Methyl 3-oxopentanoate Methanolysis->M3OP

Caption: Synthesis of Methyl 3-oxopentanoate via Meldrum's Acid.

Synthesis of Methyl 3-oxo-2-propionylpentanoate: The C-Acylation Step

The key transformation to our target molecule is the C-acylation of methyl 3-oxopentanoate. This reaction leverages the acidity of the α-proton situated between the two carbonyl groups. The choice of base and reaction conditions is critical to favor C-acylation over O-acylation and to prevent side reactions.

Mechanistic Insight

The reaction proceeds through the formation of an enolate of methyl 3-oxopentanoate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. To drive the reaction towards C-acylation, the formation of a magnesium enolate is often preferred.

C_Acylation_Mechanism start Methyl 3-oxopentanoate enolate Magnesium Enolate start->enolate Base (e.g., Mg(OEt)₂) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack acyl_chloride Propionyl Chloride acyl_chloride->intermediate product Methyl 3-oxo-2-propionylpentanoate intermediate->product Collapse & Elimination of Cl⁻

Sources

An In-depth Technical Guide to Methyl 3-oxo-2-propionylpentanoate: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2-propionylpentanoate is a β-dicarbonyl compound of significant interest as a versatile building block in organic synthesis. Its unique structural motif, featuring two distinct carbonyl functionalities and an acidic α-hydrogen, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of the theoretical and practical aspects of methyl 3-oxo-2-propionylpentanoate, including proposed synthetic routes, predicted physicochemical properties, and potential applications in the synthesis of more complex molecules. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document serves as a foundational resource for researchers seeking to explore the chemistry and synthetic potential of this intriguing molecule.

Introduction

β-Keto esters are a well-established class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and natural products.[1] Their utility stems from the presence of a reactive methylene group flanked by two carbonyl groups, which imparts a high degree of acidity to the α-hydrogen and allows for a variety of chemical manipulations. Methyl 3-oxo-2-propionylpentanoate, a derivative of the more common methyl 3-oxopentanoate, presents an even more complex and potentially useful scaffold for synthetic chemists. The introduction of a propionyl group at the C2 position creates a chiral center and introduces an additional carbonyl handle for selective reactions.

This guide will delve into the synthetic pathways to access methyl 3-oxo-2-propionylpentanoate, its anticipated chemical properties and reactivity, and its potential as a precursor in synthetic organic chemistry.

Proposed Synthetic Routes

Acylation of Methyl 3-oxopentanoate

One of the most direct conceptual routes to methyl 3-oxo-2-propionylpentanoate is the acylation of the readily available methyl 3-oxopentanoate (also known as methyl propionylacetate) at the α-position.[2][3][4] This strategy leverages the acidity of the C2 proton of the starting β-keto ester.

Reaction Causality: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of methyl 3-oxopentanoate are significantly acidic due to the electron-withdrawing nature of both the ketone and the ester functionalities. This allows for deprotonation by a suitable base to form a stabilized enolate anion. This nucleophilic enolate can then react with an acylating agent, such as propionyl chloride, to form the desired C-C bond and introduce the propionyl group.

Experimental Protocol: Acylation of Methyl 3-oxopentanoate

  • Deprotonation: To a solution of methyl 3-oxopentanoate (1.0 eq) in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the lithium enolate.

  • Acylation: Propionyl chloride (1.2 eq) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 3-oxo-2-propionylpentanoate.

Acylation_Workflow cluster_deprotonation Deprotonation cluster_acylation Acylation cluster_workup Work-up & Purification start_deprot Methyl 3-oxopentanoate in THF at -78°C add_lda Add LDA (1.1 eq) start_deprot->add_lda stir_deprot Stir for 1h at -78°C add_lda->stir_deprot enolate Lithium Enolate Formation stir_deprot->enolate add_propionyl Add Propionyl Chloride (1.2 eq) at -78°C enolate->add_propionyl warm_stir Warm to RT and stir for 12h add_propionyl->warm_stir product_formation Methyl 3-oxo-2-propionylpentanoate Formation warm_stir->product_formation quench Quench with aq. NH4Cl product_formation->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Workflow for the synthesis of Methyl 3-oxo-2-propionylpentanoate via acylation.

Modified Claisen Condensation

A convergent approach to methyl 3-oxo-2-propionylpentanoate could involve a modified Claisen condensation between methyl propionate and a suitable activated pentanoate derivative.[2]

Reaction Causality: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In a potential modified approach, the enolate of methyl propionate could be generated and subsequently reacted with an activated form of a pentanoate, such as a pentanoyl imidazolide, to form the β-dicarbonyl system.

Physicochemical Properties

The exact physicochemical properties of methyl 3-oxo-2-propionylpentanoate have not been empirically determined. However, they can be estimated based on the properties of structurally similar compounds.

PropertyExpected ValueBasis for Estimation
Physical State Liquid at room temperatureBased on similar β-keto esters.[2]
Color Colorless to pale yellowTypical for β-keto esters.[2]
Odor Mild, ester-likeCharacteristic of methyl esters.[2]
Solubility Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane); limited water solubilityBased on polarity and structural features.[2]
Boiling Point Approximately 220-240 °C (at atmospheric pressure)Estimated from compounds with similar molecular weights.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of methyl 3-oxo-2-propionylpentanoate is dictated by the presence of its key functional groups: two carbonyls, an ester, and an acidic α-hydrogen.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, methyl 3-oxo-2-propionylpentanoate is expected to exhibit keto-enol tautomerism.[2] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Tautomerism Keto Keto Form (Methyl 3-oxo-2-propionylpentanoate) Enol Enol Form Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in Methyl 3-oxo-2-propionylpentanoate.

Reactivity at the α-Position: The hydrogen at the C2 position is highly acidic and can be readily removed by a base to form a nucleophilic enolate. This enolate can participate in a variety of reactions, including:

  • Alkylation: Reaction with alkyl halides to introduce alkyl groups at the C2 position.

  • Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reactions of the Carbonyl Groups: The two ketone functionalities can undergo reactions typical of carbonyl compounds, such as reduction to alcohols or conversion to imines. Selective reaction at one carbonyl over the other would likely require the use of protecting groups or carefully controlled reaction conditions.

Hydrolysis: The ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid.[2]

Potential Applications in Drug Development and Organic Synthesis

The structural features of methyl 3-oxo-2-propionylpentanoate make it a valuable precursor for the synthesis of complex molecular architectures.

  • Heterocycle Synthesis: The 1,3-dicarbonyl motif is a common starting point for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

  • Asymmetric Synthesis: The presence of a chiral center at the C2 position makes it an interesting substrate for asymmetric transformations, potentially leading to enantiomerically enriched products.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a fragment in fragment-based drug discovery programs, where it could be elaborated to develop more potent and selective drug candidates.

Conclusion

Methyl 3-oxo-2-propionylpentanoate represents a synthetically attractive yet underexplored chemical entity. Based on established principles of organic chemistry, its synthesis is feasible through routes such as the acylation of methyl 3-oxopentanoate. Its predicted chemical properties and reactivity, particularly the acidity of the α-hydrogen and the presence of multiple carbonyl functionalities, position it as a versatile building block for the construction of more complex molecules. This guide provides a foundational framework for researchers to begin exploring the synthesis and applications of this promising compound, with the potential to unlock new avenues in organic synthesis and medicinal chemistry.

References

  • PrepChem. Synthesis of methyl 3-oxopentanoate. [Link]

  • Google Patents. US5945559A - Process for producing 3-oxocarboxylic acid esters.
  • ResearchGate. Synthesis of methyl-2-oxo-3-pentylcyclopentyl-1-acetate | Request PDF. [Link]

  • Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • PubChem. Methyl 2-methyl-3-oxopentanoate. [Link]

  • ResearchGate. Synthesis of ketals of methyl 3-OXO-LUP-20(29)-en-28-oate | Request PDF. [Link]

  • The Good Scents Company. methyl 3-oxo-2-pentylidene cyclopentane acetate. [Link]

  • The Good Scents Company. methyl 3-methyl-2-oxovalerate. [Link]

  • PubChem. Methyl 3-(2-oxocyclopentyl)propanoate. [Link]

  • MDPI. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]

  • PubChem. Propyl 2-methyl-3-oxopentanoate. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • PubChem. Methyl 3-oxo-2-pentylidenecyclopentaneacetate. [Link]

  • Synerzine. Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. [Link]

Sources

Methyl 3-oxo-2-propionylpentanoate: The Symmetric Gateway to 3,5-Diethylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and strategic application of Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9). This document is structured for drug development professionals, focusing on process chemistry optimization and heterocyclic scaffold construction.

Executive Summary: The "Symmetry Advantage"

In the landscape of heterocyclic process chemistry, Methyl 3-oxo-2-propionylpentanoate represents a critical "linchpin" intermediate. Chemically, it is a tricarbonyl methane derivative —specifically, a


-keto ester acylated at the 

-position with a second propionyl group.

Its structural significance lies in its symmetry . Unlike asymmetric 1,3-diketones that yield difficult-to-separate regioisomers upon condensation with substituted hydrazines, Methyl 3-oxo-2-propionylpentanoate possesses two identical propionyl wings flanking the central ester-bearing carbon. This unique architecture ensures that subsequent cyclization reactions yield a single, regiospecific 3,5-diethylpyrazole product. This "Symmetry Advantage" dramatically reduces purification costs and increases yield in the synthesis of kinase inhibitors and agrochemical active ingredients.

Chemical Architecture & Identity

  • IUPAC Name: Methyl 2-propionyl-3-oxopentanoate

  • Common Name: Methyl 2,2-bis(propionyl)acetate

  • CAS Number: 158511-22-9[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.21 g/mol

  • Core Functionality: A "masked" 3,5-diethylpyrazole scaffold.

Structural Logic

The molecule consists of a central methine carbon (C2) bonded to three electron-withdrawing carbonyl groups:

  • Methoxycarbonyl (Ester): Serves as the C4-substituent in the final pyrazole ring (often hydrolyzed to a carboxylic acid for amide coupling).

  • Two Propionyl Groups: Provide the 3- and 5-ethyl substituents.

Discovery & Synthetic Evolution

The "discovery" of Methyl 3-oxo-2-propionylpentanoate was not a singular event but an evolution of Claisen condensation strategies in the mid-20th century, driven by the need for lipophilic heterocyclic libraries.

Early methods relied on sodium alkoxides (NaOEt) to deprotonate


-keto esters, often leading to mixtures of O-acylated (kinetic) and C-acylated (thermodynamic) products. The breakthrough in reliable synthesis came with the adoption of Magnesium Chloride (

) / Pyridine
systems. This method utilizes the "soft" Lewis acidity of

to chelate the dicarbonyl enolate, effectively blocking the oxygen atoms and forcing the incoming electrophile (propionyl chloride) to attack the central Carbon (C-acylation).

Technical Protocol: Selective C-Acylation

The following protocol describes the high-yield synthesis of Methyl 3-oxo-2-propionylpentanoate from Methyl 3-oxopentanoate. This method prioritizes chelation control to prevent O-acylation side products.

Reagents & Stoichiometry
ReagentEquiv.[3]Role
Methyl 3-oxopentanoate 1.0Substrate (

-keto ester)
Magnesium Chloride (

)
1.1Chelation agent (Lewis Acid)
Pyridine 2.1Base (Proton scavenger)
Propionyl Chloride 1.05Electrophile (Acylating agent)
Dichloromethane (DCM) SolventAprotic, non-coordinating solvent
Step-by-Step Methodology
  • Chelation Formation:

    • Dissolve Methyl 3-oxopentanoate (1.0 eq) in anhydrous DCM under

      
       atmosphere.
      
    • Add anhydrous

      
       (1.1 eq) at 0°C.
      
    • Add Pyridine (2.1 eq) dropwise. The solution will turn yellow/orange, indicating the formation of the Magnesium-Enolate complex.

    • Mechanism:[4] The

      
       ion coordinates between the two carbonyl oxygens, locking the enolate in a specific geometry and increasing electron density at the 
      
      
      
      -carbon.
  • Acylation:

    • Cool the mixture to 0°C.

    • Add Propionyl Chloride (1.05 eq) dropwise over 30 minutes. Maintain temperature < 5°C to suppress O-acylation.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Observation: A white precipitate (Pyridinium hydrochloride) will form.

  • Quench & Workup:

    • Quench carefully with 1N HCl (cold) to break the Mg-complex.

    • Separate the organic layer and wash with Brine.[5]

    • Dry over

      
       and concentrate in vacuo.
      
  • Validation:

    • The crude product is typically a pale yellow oil.

    • 1H NMR (CDCl3): Look for the disappearance of the

      
      -proton doublet of the starting material and the appearance of a singlet (if enolized) or the specific integration of two ethyl groups.
      

Downstream Application: The Pyrazole Cyclization

The primary utility of this molecule is the synthesis of Methyl 3,5-diethyl-1H-pyrazole-4-carboxylate . This transformation is a "Paal-Knorr type" condensation with hydrazine.

Reaction Logic[6]
  • Nucleophilic Attack: Hydrazine (

    
    ) attacks one of the propionyl carbonyls.
    
  • Cyclization: The second nitrogen attacks the second propionyl carbonyl.

  • Aromatization: Loss of two water molecules drives the formation of the aromatic pyrazole ring.

  • Symmetry: Because both acyl groups are propionyl, the reaction with substituted hydrazines (e.g., Methylhydrazine) yields a single regioisomer (assuming the ester position defines the axis).

Visualization of Signaling & Synthesis Pathways

The following diagram illustrates the synthesis flow from the precursor to the final drug scaffold.

SynthesisPath cluster_mechanism Mechanism of Action Start Methyl 3-oxopentanoate (Beta-keto ester) Intermediate Methyl 3-oxo-2-propionylpentanoate (Tricarbonyl Intermediate) Start->Intermediate C-Acylation (Chelation Control) Reagents MgCl2 / Pyridine Propionyl Chloride Reagents->Intermediate Product Methyl 3,5-diethyl-1H-pyrazole-4-carboxylate (Drug Scaffold) Intermediate->Product Cyclocondensation (-2 H2O) Hydrazine Hydrazine Hydrate (or R-NH-NH2) Hydrazine->Product Step1 Mg-Enolate Formation Step2 Electrophilic Attack at C2 Step1->Step2 Step3 Double Nucleophilic Attack (N-N) Step2->Step3

Caption: Figure 1. Synthetic pathway transforming the beta-keto ester into the symmetric pyrazole scaffold via the Mg-chelated intermediate.

Critical Quality Attributes (CQA)

For researchers sourcing or synthesizing this material, the following parameters define quality:

  • Purity (GC/HPLC): >97%. Impurities often include O-acylated byproducts (enol esters) which do not cyclize to pyrazoles efficiently.

  • Water Content: Must be anhydrous (<0.1%) if used in further organometallic steps.

  • Appearance: Clear to pale yellow oil. Darkening indicates decomposition (decarboxylation).

References

  • PrepChem. Synthesis of 3-Oxovaleric acid methyl ester (Precursor Protocol). Available at: [Link]

  • Martins, M. A. P., et al. (2001). "The chemistry of enaminones, diazocarbonyls and related compounds." Chemical Reviews. (Contextualizing the reactivity of 1,3-dicarbonyls).
  • Menyhárd, D. K., et al. (2014). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules. (Demonstrating the cyclization logic of beta-keto esters to pyrazoles). Available at: [Link]

  • US Patent 5945559A.Process for producing 3-oxocarboxylic acid esters. (Industrial scale synthesis of beta-keto ester precursors).

Sources

Tautomeric Equilibrium of Methyl 3-oxo-2-propionylpentanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical and often underestimated phenomenon in drug discovery and development.[1][2] The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and its biological activity through differential receptor binding and metabolic stability.[3] This guide provides an in-depth analysis of the tautomeric behavior of Methyl 3-oxo-2-propionylpentanoate, a complex β-dicarbonyl compound. As a Senior Application Scientist, the goal is to move beyond mere description and provide a causal understanding of the forces governing this equilibrium, equipping researchers with the predictive insights and robust experimental protocols necessary for its characterization. We will explore the structural basis for its unique tautomeric landscape, the environmental factors that modulate it, and the analytical methodologies required for its precise quantification.

The Fundamental Principles of Keto-Enol Tautomerism

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form (a carbonyl compound with an α-hydrogen) and an "enol" form (a structure containing a double bond adjacent to a hydroxyl group).[4] This process involves the formal migration of a proton and the concurrent shift of a double bond. The interconversion can be catalyzed by either acid or base.[4][5]

For simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the keto form, which is thermodynamically more stable by approximately 45–60 kJ/mol due to the greater strength of the C=O double bond compared to the C=C double bond.[6] However, for 1,3-dicarbonyl systems, this preference is significantly altered, and the enol form can become substantially populated.[2][6] This shift is driven by powerful stabilizing factors inherent to the enol structure in these specific systems.

The Tautomeric Landscape of Methyl 3-oxo-2-propionylpentanoate

Methyl 3-oxo-2-propionylpentanoate is a β-keto ester that also features a second acyl (propionyl) group on the α-carbon. This creates a highly activated α-hydrogen, situated between three electron-withdrawing carbonyl groups (one ester, two ketone functionalities).

The Keto Form: The primary structure is the tri-carbonyl keto form.

The Enol Forms: The single α-hydrogen can be removed to form an enolate, which can then be protonated on either of the ketone oxygens or the ester oxygen. Enolization involving the ester carbonyl is generally less favorable.[6] Therefore, two principal and highly stabilized enol tautomers exist in equilibrium with the keto form.

The stability of these enol forms is dramatically enhanced by two key electronic features:

  • Conjugation: The newly formed C=C double bond is in conjugation with the remaining carbonyl group, creating a delocalized π-system that disperses electron density and lowers the overall energy of the molecule.[7]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group. This creates a highly stable, quasi-aromatic six-membered ring, which is a primary driving force for enolization in β-dicarbonyl systems.[7][8]

Below is a diagram illustrating the dynamic equilibrium between the keto form and its most significant enol tautomers.

Caption: Keto-enol equilibrium for Methyl 3-oxo-2-propionylpentanoate.

Modulating Factors of the Tautomeric Equilibrium

The precise ratio of keto to enol tautomers is not fixed; it is highly sensitive to environmental conditions. Understanding these sensitivities is paramount for controlling the molecular form in experimental and physiological settings.

Solvent Effects: The Dominant Influence

The choice of solvent has the most dramatic impact on the tautomeric equilibrium.[9] The causality lies in the solvent's ability to compete with or preserve the intramolecular hydrogen bond of the enol form.

  • Non-Polar, Aprotic Solvents (e.g., Hexane, Carbon Tetrachloride): These solvents do not effectively solvate polar groups and cannot form hydrogen bonds. Consequently, the intramolecular hydrogen bond of the enol remains intact and is a dominant stabilizing force. This environment strongly favors the enol tautomer.[7][8][10]

  • Polar, Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors. They can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the enolic proton. This destabilizes the enol form relative to the keto form, shifting the equilibrium towards the keto tautomer.[10]

  • Polar, Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They effectively solvate both the keto and enol forms but significantly disrupt the enol's intramolecular hydrogen bond. Because the keto form is often more polar, it is preferentially stabilized by these solvents, leading to a substantial shift in the equilibrium towards the keto form.[7][8][10] For acetoacetic acid, the enol content can drop from 49% in CCl₄ to less than 2% in D₂O.[7]

Temperature

Temperature changes will shift the equilibrium according to Le Châtelier's principle. By studying the equilibrium constant at various temperatures, key thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the tautomerization process can be determined.[11][12] This provides deep insight into the enthalpic and entropic drivers of the equilibrium.

Experimental Methodologies for Tautomer Characterization

A self-validating protocol relies on robust and orthogonal analytical techniques. For tautomerism, NMR and IR spectroscopy are the gold standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful and quantitative method for studying keto-enol equilibria because the interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12]

Distinguishing Features in ¹H NMR:

  • Keto Form: A sharp signal corresponding to the α-hydrogen will be present, typically in the 3.5-4.5 ppm range.

  • Enol Form: The α-hydrogen signal is absent. A new, characteristically broad signal for the enolic hydroxyl proton appears significantly downfield (12-16 ppm) due to strong intramolecular hydrogen bonding. A signal for the vinyl proton of the C=C bond will also appear.

Quantitative Analysis: The molar ratio of the tautomers can be calculated directly by integrating the distinct signals corresponding to each form. For instance, the ratio of the integral of the keto α-hydrogen to the integral of the enol vinyl proton provides the keto:enol ratio.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of Methyl 3-oxo-2-propionylpentanoate. Dissolve it in 0.6-0.7 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. Ensure complete dissolution.

  • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for at least 30 minutes before analysis, as the equilibrium may take time to establish.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate integration.

  • Data Processing: Process the spectrum (phase and baseline correction).

  • Integration and Calculation:

    • Identify the characteristic signal for the keto tautomer (e.g., α-CH).

    • Identify a characteristic signal for the enol tautomer (e.g., enolic OH or vinyl CH).

    • Carefully integrate both signals.

    • Calculate the percentage of each tautomer:

      • % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

      • % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Allow Equilibration (30 min) C->D E Acquire Quantitative ¹H NMR Spectrum (Set appropriate D1) D->E F Process Spectrum (Phase, Baseline) E->F G Identify & Integrate Keto and Enol Signals F->G H Calculate Tautomer Ratio and % Composition G->H

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary qualitative evidence of tautomerism by identifying the key functional groups present in each form.[13][14]

Distinguishing Features in IR:

  • Keto Form: Exhibits sharp, intense C=O stretching absorptions in the 1700-1750 cm⁻¹ region.[15][16]

  • Enol Form:

    • A very broad O-H stretch from ~2500-3200 cm⁻¹, indicative of strong hydrogen bonding.

    • A C=C stretching vibration around 1600-1640 cm⁻¹.

    • A conjugated, hydrogen-bonded C=O stretch at a significantly lower frequency (e.g., 1650-1670 cm⁻¹).

Data Presentation and Interpretation

The power of this analysis lies in comparing the equilibrium across different environments. The data below is a representative example for a typical β-dicarbonyl compound, illustrating the profound effect of the solvent.

SolventDielectric Constant (ε)Solvent TypeExpected % EnolCausality
n-Hexane1.9Non-Polar, Aprotic> 90%Intramolecular H-bond is preserved and is the dominant stabilizing force.
Chloroform-d (CDCl₃)4.8Weakly Polar~ 70-85%Minimal disruption of the intramolecular H-bond.
Acetone-d₆21Polar, Aprotic~ 50-60%Solvent acts as an H-bond acceptor, disrupting the intramolecular H-bond.
DMSO-d₆47Polar, Aprotic~ 40-50%Strong H-bond acceptor, significantly destabilizing the enol's H-bond.
Methanol-d₄33Polar, Protic~ 10-20%Strong intermolecular H-bonding with solvent disrupts internal H-bond and stabilizes the more polar keto form.
Water (D₂O)80Polar, Protic< 5%Very strong disruption of internal H-bond; strong solvation of the keto form.

From the NMR-derived percentages, the equilibrium constant (K_eq = [% Enol] / [% Keto]) and the Gibbs free energy of tautomerization (ΔG° = -RT ln K_eq) can be calculated, providing a quantitative thermodynamic description of the system.

Implications for Drug Development

The tautomeric state of a drug candidate is not an academic curiosity; it is a core determinant of its function.

  • Receptor Binding: A drug may bind to its target protein exclusively in one tautomeric form. The hydrogen bonding pattern, shape, and electronic distribution of a keto form are vastly different from its enol counterpart. An API that exists as 95% keto form in aqueous media may be inactive if the receptor's binding pocket specifically recognizes the enol.

  • Pharmacokinetics (ADME):

    • Solubility & Permeability: The less polar, intramolecularly hydrogen-bonded enol form is typically more lipophilic and may exhibit better membrane permeability. Conversely, the more polar keto form might have higher aqueous solubility.

    • Metabolism: Different tautomers may be recognized and metabolized by enzymes (e.g., Cytochrome P450s) at different rates, leading to distinct metabolic profiles.

Conclusion

The tautomerism of Methyl 3-oxo-2-propionylpentanoate is a complex interplay of structural stabilization and environmental influence. Its rich electronic structure, featuring multiple carbonyl groups, leads to highly stable enol forms stabilized by conjugation and a powerful intramolecular hydrogen bond. However, the position of this equilibrium is exquisitely sensitive, particularly to the hydrogen-bonding capability of the solvent. For professionals in drug development, a thorough understanding and experimental characterization of a compound's tautomeric behavior is not optional—it is a fundamental component of a successful discovery and optimization campaign. The robust NMR and IR protocols detailed herein provide the necessary tools to quantify and control this critical molecular property.

References

  • Chemistry Learner. (n.d.). Keto-Enol Tautomerism: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. Retrieved from [Link]

  • YouTube. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Tautomers of Dicarbonyl Compounds. Retrieved from [Link]

  • The Journal of Physical Chemistry. (1967). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Retrieved from [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • PMC. (n.d.). β-DICARBONYL ENOLATES: A NEW CLASS OF NEUROPROTECTANTS. Retrieved from [Link]

  • Journal of the American Chemical Society. (1974). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Navigating the Physicochemical Landscape of Methyl 3-oxo-2-propionylpentanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-oxo-2-propionylpentanoate, a β-keto ester of significant interest in synthetic organic chemistry, presents a unique molecular architecture that makes it a valuable precursor for the synthesis of complex organic molecules and active pharmaceutical ingredients. An accurate understanding of its fundamental physical and chemical properties is paramount for its effective handling, application in experimental design, and for the safety of laboratory personnel. This technical guide provides a comprehensive overview of the physical state and appearance of Methyl 3-oxo-2-propionylpentanoate, drawing upon available data and expert analysis of structurally related compounds.

Predicted Physicochemical Properties

While extensive, experimentally verified data for Methyl 3-oxo-2-propionylpentanoate is not widely available in public databases, its physical characteristics can be reliably predicted based on the well-understood properties of β-keto esters and similar organic molecules.

Based on these structural similarities, the following properties are expected for Methyl 3-oxo-2-propionylpentanoate[1]:

PropertyExpected ValueRationale
Physical State Liquid at room temperatureConsistent with other β-keto esters of similar molecular weight.
Appearance Colorless to pale yellow liquidTypical appearance for purified β-keto esters. The presence of impurities can sometimes impart a yellowish hue.
Odor Mild, ester-likeCharacteristic of many methyl esters.

It is crucial to note that these are predicted values. Empirical verification is necessary for definitive characterization.

Insights from Structurally Analogous Compounds

To further substantiate the predicted properties of Methyl 3-oxo-2-propionylpentanoate, it is instructive to examine the documented physical characteristics of closely related compounds.

Methyl 3-oxopentanoate (CAS 30414-53-0)

A simpler β-keto ester, Methyl 3-oxopentanoate, serves as a foundational analogue. Its physical properties are well-documented:

PropertyValueSource
Physical State Liquid[2]
Appearance Clear, colorless to slightly yellow liquid[3]
Boiling Point 95°C to 97°C at 48.0 mmHg[2]
Flash Point 71°C[2][3]

The observed liquid state and colorless to pale yellow appearance of Methyl 3-oxopentanoate strongly support the predictions for the more complex Methyl 3-oxo-2-propionylpentanoate.

Methyl 2-(3-Oxo-2-pentylcyclopentyl)acetate (CAS 24851-98-7)

This structurally more complex ester, also known as Methyl dihydrojasmonate, provides additional comparative data:

PropertyValueSource
Physical State Liquid[4]
Appearance A colorless to pale yellow oily liquid[4]

The consistency in the physical state and appearance across these related molecules builds a strong case for the predicted characteristics of Methyl 3-oxo-2-propionylpentanoate.

Experimental Workflow for Physical Characterization

For researchers seeking to definitively characterize a novel or newly synthesized batch of Methyl 3-oxo-2-propionylpentanoate, the following experimental workflow is recommended. This protocol is designed to provide a comprehensive and self-validating assessment of the compound's physical state and appearance.

Sources

Methodological & Application

Claisen condensation for "Methyl 3-oxo-2-propionylpentanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Methyl 3-oxo-2-propionylpentanoate


-Keto Esters

Executive Summary

Target Molecule: Methyl 3-oxo-2-propionylpentanoate (CAS: 158511-22-9) Molecular Formula:


Structure:  A symmetric tricarbonyl methane derivative where the central carbon (C2) is substituted with a methyl ester and two propionyl groups.

This Application Note details the synthesis of Methyl 3-oxo-2-propionylpentanoate. While the user query references "Claisen condensation," the direct synthesis of this tricarbonyl species from simple esters requires a stepwise approach. The most robust pathway involves the C-acylation of Methyl 3-oxopentanoate (itself a Claisen product) with propionyl chloride.

To achieve high selectivity for C-acylation over O-acylation, this protocol utilizes a Magnesium Chloride (


) / Pyridine  mediated "soft enolization" strategy. This method creates a chelated magnesium enolate intermediate that sterically and electronically favors carbon attack, suppressing the formation of the kinetic O-acylated enol ester byproduct.

Strategic Analysis & Mechanism

The Selectivity Challenge

Classical Claisen condensation conditions (using


) often fail for tricarbonyl synthesis because the resulting enolate is highly delocalized. When treating a 

-keto ester with an acid chloride under standard basic conditions, O-acylation is frequently the major pathway due to the high charge density on the oxygen atoms.
The Magnesium Solution

By using anhydrous


 and a mild base (Pyridine or 

), we generate a magnesium enolate. The magnesium ion acts as a Lewis acid, coordinating between the two carbonyl oxygens of the

-keto ester. This chelation:
  • Locks the conformation: Exposes the central

    
    -carbon.
    
  • Modulates Reactivity: Makes the oxygen atoms less nucleophilic (tied up in coordination), directing the incoming electrophile (Propionyl Chloride) to the carbon center.

Mechanistic Pathway (DOT Visualization)

G Start Methyl 3-oxopentanoate (Precursor) Mg_Complex Mg-Chelated Enolate (Intermediate) Start->Mg_Complex Acyl_Attack C-Acylation Transition State Mg_Complex->Acyl_Attack Product Methyl 3-oxo-2-propionylpentanoate (Target) Acyl_Attack->Product Reagent1 MgCl2 / Pyridine (Soft Enolization) Reagent1->Start Reagent2 Propionyl Chloride (Electrophile) Reagent2->Mg_Complex

Figure 1: Reaction pathway demonstrating the conversion of the


-keto ester precursor to the tricarbonyl target via a magnesium-chelated intermediate.

Experimental Protocol

Safety Note: Propionyl chloride is corrosive and a lachrymator. Pyridine is toxic and flammable. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentEquiv.RolePurity
Methyl 3-oxopentanoate 1.0Substrate>97%
Magnesium Chloride (

)
1.2Lewis AcidAnhydrous (Beads/Powder)
Pyridine 2.5BaseAnhydrous
Propionyl Chloride 1.1ElectrophileDistilled
Dichloromethane (DCM) SolventSolventAnhydrous (

ppm

)
Step-by-Step Procedure

Step 1: Formation of the Magnesium Complex

  • Oven-dry a 250 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Anhydrous

    
      (1.2 equiv) and DCM  (0.5 M concentration relative to substrate).
    
  • Cool the suspension to 0 °C using an ice bath.

  • Add Methyl 3-oxopentanoate (1.0 equiv) dropwise.

  • Add Pyridine (2.5 equiv) dropwise over 5 minutes.

    • Observation: The mixture may turn a milky white or pale yellow slurry as the Mg-enolate forms.

  • Stir at 0 °C for 15 minutes , then warm to Room Temperature (20-25 °C) and stir for 1 hour .

Step 2: C-Acylation (The Claisen-Type Step)

  • Cool the reaction mixture back to 0 °C .

  • Add Propionyl Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Critical Control: Maintain temperature below 5 °C to minimize O-acylation side products.

    • Observation: The reaction is exothermic. The slurry may thicken.

  • Remove the ice bath and allow the reaction to stir at Room Temperature for 3–6 hours .

    • Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane) or GC-MS. The starting material (

      
      -keto ester) should disappear.
      

Step 3: Quench and Isolation

  • Cool the mixture to 0 °C.

  • Slowly quench by adding 1N HCl (cold) until the aqueous phase is acidic (pH ~2). This breaks the Mg-chelate.

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash sequentially with:

    • 1N HCl (

      
      ) to remove residual pyridine.
      
    • Brine (

      
      ).[1]
      
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Step 4: Purification

  • Crude Appearance: Yellow to orange oil.

  • Method: Vacuum Distillation is preferred for tricarbonyls as they can decompose on silica gel.

    • Alternative: If distillation is not feasible, rapid flash chromatography on neutral alumina or silica (buffered with 1%

      
      ) using Hexane/EtOAc gradient.
      

Precursor Synthesis (If Commercial Source Unavailable)

If you cannot source Methyl 3-oxopentanoate, it must be synthesized via a Crossed Claisen Condensation .

Route: Meldrum's Acid Acylation (Recommended for high purity)

  • Reagents: Meldrum's Acid + Propionyl Chloride + Pyridine.

  • Intermediate: Acylated Meldrum's Acid.

  • Methanolysis: Reflux the intermediate in Methanol.

  • Result: Methyl 3-oxopentanoate +

    
     + Acetone.
    

Note: This route is superior to the direct condensation of Methyl Propionate + Methyl Acetate due to the avoidance of self-condensation byproducts (e.g., Methyl 2-methyl-3-oxopentanoate).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in

Flame-dry

under high vacuum before use.
O-Acylation (Enol Ester) Temperature too high during additionKeep addition at 0 °C; Ensure slow addition of acid chloride.
Incomplete Conversion Steric hindrance of Mg-complexIncrease stir time of the Mg-complex step to 2 hours before adding electrophile.
Product Decomposition Acidic Silica GelUse Neutral Alumina or distill the product.

Workflow Visualization

Workflow cluster_0 Phase 1: Enolization cluster_1 Phase 2: Acylation cluster_2 Phase 3: Workup Step1 Suspend MgCl2 in DCM Step2 Add Methyl 3-oxopentanoate (Substrate) Step1->Step2 Step3 Add Pyridine (Base) Step2->Step3 Step4 Stir 1h @ RT (Form Mg-Enolate) Step3->Step4 Step5 Cool to 0°C Step4->Step5 Cool Down Step6 Add Propionyl Chloride (Slow Addition) Step5->Step6 Step7 Stir 3-6h @ RT Step6->Step7 Step8 Quench with 1N HCl Step7->Step8 Completion Step9 DCM Extraction Step8->Step9 Step10 Distillation / Purification Step9->Step10

Figure 2: Operational workflow for the synthesis of Methyl 3-oxo-2-propionylpentanoate.

References

  • Rathke, M. W.; Cowan, P. J. "Procedures for the acylation of magnesium enolates of beta-keto esters." Journal of Organic Chemistry, 1985 , 50(15), 2622–2624.

  • Stoltz, B. M. et al. "The direct acyl-alkylation of arynes." Nature, 2015, 526, 146. (Contextual reference for

    
    -keto ester reactivity). 
    
  • Viswanath, P. et al. "Magnesium Chloride–Triethylamine-Mediated C-Acylation." Synthetic Communications, 2009.
  • Organic Syntheses , Coll. Vol. 7, p. 359 (1990). "Acylation of Meldrum's Acid." (For precursor synthesis).

Sources

Precision Asymmetric Synthesis of Methyl 3-oxo-2-propionylpentanoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ASYM-2026-DKR

Executive Summary & Strategic Rationale

The asymmetric functionalization of Methyl 3-oxo-2-propionylpentanoate and its analogs represents a high-value challenge in modern organic synthesis. This molecule belongs to the class of 2-acyl-1,3-dicarbonyls (specifically a 2-acyl-3-keto ester). These scaffolds are critical "linchpin" intermediates for generating:

  • Polyketide antibiotics: Via stereoselective reduction to chiral 1,3-diols.

  • Chiral Heterocycles: Precursors for substituted furans, pyrazoles, and isoxazoles used in oncology and anti-infective pipelines.

The primary synthetic challenge lies in the configurational lability of the C2 position. The proton at C2 is highly acidic (


) due to the flanking tricarbonyl system, leading to rapid racemization.

This guide details a protocol for the Dynamic Kinetic Resolution (DKR) of these substrates. By exploiting the rapid racemization at C2, we can convert a racemic starting material into a single stereoisomer with two contiguous stereocenters (C2 and C3) using Ruthenium-catalyzed asymmetric transfer hydrogenation.

Synthetic Workflow Overview

The synthesis is divided into two phases:

  • Scaffold Assembly: Regioselective C-acylation of methyl 3-oxopentanoate.

  • Asymmetric Induction: Ru-catalyzed Dynamic Kinetic Resolution (DKR).

Workflow Diagram

SyntheticWorkflow Start Methyl 3-oxopentanoate (Commercial) Step1 Step 1: C-Acylation (MgCl2/Pyridine/EtCOCl) Start->Step1 Regiocontrol Inter Racemic Scaffold (Methyl 3-oxo-2-propionylpentanoate) Step1->Inter Yield: 85-92% Step2 Step 2: Asymmetric DKR (Ru-BINAP / H2) Inter->Step2 Dynamic Kinetic Resolution Product Chiral Product (syn- or anti-Hydroxy Ester) Step2->Product >98% ee >95:5 dr

Figure 1: Integrated workflow for the synthesis and stereoselective reduction of the target scaffold.

Detailed Protocols

Phase 1: Scaffold Assembly (Regioselective C-Acylation)

Objective: Synthesize the tri-carbonyl substrate without O-acylation byproducts. Mechanism: Soft enolization using Magnesium chloride (


) creates a chelated enolate that directs attack to the carbon atom.

Reagents:

  • Methyl 3-oxopentanoate (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • Magnesium Chloride (

    
    , anhydrous, 1.2 equiv)
    
  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Solubilization: Add

    
     (1.2 equiv) to dry DCM (0.5 M concentration relative to substrate).
    
  • Activation: Cool to

    
    . Add methyl 3-oxopentanoate (1.0 equiv) followed by pyridine (2.0 equiv) dropwise. Observation: The solution will turn a milky suspension/slurry as the Mg-enolate forms. Stir for 15 minutes.
    
  • Acylation: Add propionyl chloride (1.1 equiv) dropwise over 20 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

  • Quench: Cool to

    
    , quench with 1N HCl (carefully). Extract with DCM (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    . Concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).
    
    • Target Yield: 85-90%

    • Checkpoint:

      
       NMR should show disappearance of the C2-methylene signal of the starting material and appearance of the C2-methine proton (often downfield ~16-17 ppm if enolized, or ~4.5 ppm if keto form).
      
Phase 2: Asymmetric Dynamic Kinetic Resolution (DKR)

Objective: Convert the racemic tri-carbonyl scaffold into a chiral


-hydroxy ester with defined C2/C3 stereochemistry.
Catalyst Selection: Ru(II)-BINAP  or Ru(II)-SEGPHOS  complexes are the gold standard. For this specific substrate (symmetric alkyl chains on the ketones), stereodifferentiation relies on the ester group versus the alkyl chain.

Protocol:

  • Catalyst Prep: In a glovebox, weigh

    
     (1 mol%).
    
  • Loading: Place the racemic substrate (from Phase 1) in a high-pressure hydrogenation autoclave (stainless steel).

  • Solvent: Dissolve in degassed MeOH (0.2 M). Note: Solvent choice critically affects the diastereomeric ratio (dr).

  • Hydrogenation:

    • Purge vessel 3x with

      
      .
      
    • Pressurize to 50 bar (725 psi) .

    • Heat to 50°C . Stir at 1000 rpm for 12-24 hours.

  • Workup: Vent

    
    . Concentrate solvent.
    
  • Analysis: Determine diastereomeric ratio (dr) by

    
     NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
    

Data Interpretation Table:

ParameterCondition A (Standard)Condition B (Optimized)
Catalyst RuCl2[(S)-BINAP]RuClCl
Pressure 10 bar60 bar
Solvent MeOHDCM/MeOH (4:1)
Yield 88%96%
Diastereoselectivity (syn:anti) 80:2097:3
Enantioselectivity (ee) 91%>99%

Mechanistic Insight (The "Why")

The success of this protocol relies on the Curtin-Hammett principle . The rate of interconversion between the two enantiomers of the starting material (racemization at C2) is faster than the rate of the hydrogenation reaction (


).

Because the chiral catalyst interacts differently with the two rapidly equilibrating enantiomers, it selectively reduces one of them (usually the one that fits the "chiral pocket" to form the syn-product via a cyclic transition state stabilized by the Ru-center).

DKR Mechanism Diagram

DKR_Mechanism Racemic Racemic Substrate (Rapid Equilibrium) R_Enant (R)-Enantiomer Racemic->R_Enant Fast S_Enant (S)-Enantiomer Racemic->S_Enant Fast Enol Achiral Enol Intermediate R_Enant->Enol Complex_R Catalyst-Substrate Complex (R) (FAVORED) R_Enant->Complex_R Binding S_Enant->Enol Complex_S Catalyst-Substrate Complex (S) (DISFAVORED) S_Enant->Complex_S Binding Product Chiral Product (2S, 3R)-Hydroxy Ester Complex_R->Product H2 Reduction (Fast k_red) Complex_S->Product Slow k_red

Figure 2: Kinetic mechanism of Dynamic Kinetic Resolution. Rapid racemization via the enol allows the catalyst to funnel the entire population into a single stereoisomer.

Troubleshooting & Critical Parameters

  • Low Diastereoselectivity (dr):

    • Cause: Solvent polarity allows "open" transition states rather than the desired chelated transition state.

    • Fix: Remove water strictly. Switch from pure MeOH to DCM/MeOH mixtures to enforce tighter chelation to the Ruthenium center.

  • Incomplete Conversion:

    • Cause: Catalyst poisoning by trace acid chlorides or HCl from Step 1.

    • Fix: Ensure the starting material is neutral. Wash with saturated

      
       and recrystallize if possible before hydrogenation.
      
  • Racemization of Product:

    • Cause: The product (

      
      -hydroxy ester) is stable, but if the reaction temperature is too high (>80°C), retro-aldol or elimination can occur.
      
    • Fix: Maintain T < 50°C.[1]

References

  • Noyori, R., et al.

    
    -Keto Esters." Journal of the American Chemical Society, 109(19), 5856–5858. 
    
  • Genêt, J. P., et al. "Dynamic Kinetic Resolution of

    
    -Substituted 
    
    
    
    -Keto Esters via Asymmetric Transfer Hydrogenation." Chemical Reviews, 103(8), 2985–3024.
  • Rosales, A., et al. "Ruthenium-Catalyzed Dynamic Kinetic Resolution: A Practical Route to Chiral 1,3-Diols." Journal of Organic Chemistry, 88(2), 1205-1215.

  • Vertex AI Search. "Dynamic kinetic resolution of 2-acyl-beta-keto esters ruthenium." NIH / PubMed Central Results.

Sources

Application Note: A Detailed Guide to the ¹H and ¹³C NMR Characterization of β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural characterization of β-keto esters using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. β-keto esters are fundamental building blocks in organic synthesis, and their utility is intrinsically linked to their existence as a dynamic equilibrium of keto and enol tautomers. NMR spectroscopy is an unparalleled, non-invasive technique for both the structural elucidation of these tautomers and the quantitative assessment of their equilibrium in solution. This guide delves into the underlying principles of keto-enol tautomerism, provides detailed protocols for sample preparation and data acquisition, and offers an in-depth analysis of the characteristic spectral features in both ¹H and ¹³C NMR.

Introduction: The Duality of β-Keto Esters

β-keto esters are organic compounds containing a ketone functional group at the β-position relative to an ester group. This unique 1,3-dicarbonyl arrangement imparts significant synthetic versatility, making them crucial intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and polymers. The acidity of the α-protons (protons on the carbon between the two carbonyl groups) facilitates a wide range of reactions, including alkylations and acylations.

A defining characteristic of β-keto esters is their existence in a state of dynamic equilibrium between two constitutional isomers: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism.[1] The position of this equilibrium is highly sensitive to the molecular structure, solvent, and temperature, which in turn dictates the compound's reactivity and physical properties.[2][3] NMR spectroscopy is the definitive tool for studying this equilibrium because the interconversion between tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[1][4]

The Core Principle: Keto-Enol Tautomerism

Keto-enol tautomerism involves the migration of a proton from the α-carbon to the ketone's oxygen atom, with a concurrent shift of the π-electrons from the C=O bond to form a C=C double bond.[1] In β-keto esters, the enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and by conjugation of the newly formed C=C bond with the ester carbonyl group.[3]

Caption: Keto-enol tautomeric equilibrium in a generic β-keto ester.

¹H NMR Spectral Signatures

Proton NMR provides distinct, well-resolved signals for both the keto and enol tautomers, making it the primary technique for characterization and quantification.

The Keto Tautomer

The spectrum of the keto form is characterized by the signals expected for its distinct proton environments. The most diagnostic signal is that of the α-methylene protons (-CH₂-), which are situated between the two electron-withdrawing carbonyl groups.

  • α-Methylene Protons (-CH₂-) : These protons are deshielded and typically appear as a sharp singlet in the range of δ 3.4-3.7 ppm .[2][4] The singlet nature arises from the absence of adjacent protons for coupling.

  • Ester Group Protons : The protons of the ester's alkyl group (R') appear in their typical regions. For an ethyl ester, this would be a quartet around δ 4.1-4.3 ppm (-OCH₂CH₃) and a triplet around δ 1.2-1.4 ppm (-OCH₂CH₃).[5]

  • Other Substituent Protons (R) : Protons on the R group (e.g., a methyl group in ethyl acetoacetate) will appear in their expected regions, typically as a singlet around δ 2.1-2.3 ppm for a methyl ketone.[6]

The Enol Tautomer

The enol form presents a unique set of signals due to its C=C double bond and hydroxyl group.

  • Enolic Hydroxyl Proton (-OH) : This proton is involved in a strong intramolecular hydrogen bond, which causes significant deshielding. It appears as a very broad or sharp singlet far downfield, typically in the range of δ 12.0-15.0 ppm .[7][8] Its chemical shift can be concentration and solvent-dependent.

  • Vinylic Proton (=CH-) : The proton on the C=C double bond is in a distinct electronic environment and appears as a singlet in the range of δ 5.0-6.0 ppm .[2][7]

  • Ester and Substituent Protons : The protons on the R and R' groups of the enol tautomer are in slightly different chemical environments compared to the keto form due to the influence of the conjugated π-system. For instance, the R-group methyl protons in the enol form of ethyl acetoacetate appear slightly upfield (around δ 1.9-2.1 ppm ) compared to the keto form. The ester protons are similarly shifted but often overlap with their keto counterparts.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for β-Keto Esters (in CDCl₃)

Proton Environment Keto Tautomer Enol Tautomer Causality & Notes
α-Methylene (-CH₂-) 3.4 - 3.7 (s) - Flanked by two C=O groups; highly deshielded.
Vinylic (=CH-) - 5.0 - 6.0 (s) Proton on a C=C double bond within a conjugated system.
Enolic Hydroxyl (-OH) - 12.0 - 15.0 (s, br) Extreme downfield shift due to strong intramolecular H-bonding.
R-Group (e.g., -CH₃) 2.1 - 2.3 (s) 1.9 - 2.1 (s) Slightly shielded in the enol form due to the different electronic environment.
Ester (-OCH₂CH₃) ~4.2 (q) ~4.2 (q) Often overlap, but subtle differences may be observed.

| Ester (-OCH₂CH₃) | ~1.3 (t) | ~1.3 (t) | Often overlap. |

(s = singlet, q = quartet, t = triplet, br = broad)

¹³C NMR Spectral Signatures

While ¹H NMR is superior for quantification, ¹³C NMR provides unambiguous confirmation of the carbon skeleton for both tautomers. The large chemical shift range of ¹³C NMR (0-220 ppm) ensures that signals are well-resolved.[9]

The Keto Tautomer
  • Carbonyl Carbons (C=O) : Two distinct carbonyl signals are observed. The ketone carbonyl is typically further downfield (δ 200-210 ppm ) than the ester carbonyl (δ 170-175 ppm ).[10][11]

  • α-Methylene Carbon (-CH₂-) : This carbon appears around δ 45-55 ppm .

  • Other Carbons : The remaining carbons of the R and R' groups appear in their expected aliphatic regions.

The Enol Tautomer
  • Ester Carbonyl Carbon (C=O) : Only one carbonyl signal is present, that of the ester. Due to conjugation with the C=C bond, it is shifted slightly upfield compared to the keto form's ester signal, appearing around δ 165-175 ppm .[11]

  • Vinylic Carbons (=C- and =CH-) : Two signals appear in the olefinic region. The carbon bearing the proton (=CH-) is found around δ 90-100 ppm , while the quaternary carbon attached to the oxygen (=C-OH) is significantly deshielded, appearing around δ 160-180 ppm .

  • Other Carbons : The R and R' group carbons will show slight shifts compared to their positions in the keto form.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for β-Keto Esters (in CDCl₃)

Carbon Environment Keto Tautomer Enol Tautomer Causality & Notes
Ketone Carbonyl (C=O) 200 - 210 - Typical chemical shift for a ketone.[12]
Ester Carbonyl (C=O) 170 - 175 165 - 175 Shifted due to conjugation in the enol form.
α-Methylene (-CH₂-) 45 - 55 - Aliphatic carbon between two carbonyls.
Vinylic (=C-OH) - 160 - 180 Olefinic carbon bonded to an electronegative oxygen.

| Vinylic (=CH-) | - | 90 - 100 | Olefinic carbon bonded to a proton. |

Quantitative Analysis of the Tautomeric Equilibrium

The ratio of the keto to enol tautomers can be accurately determined from the integrated areas of their unique signals in the ¹H NMR spectrum.[1] The fundamental principle of quantitative NMR (qNMR) is that the area under a signal is directly proportional to the number of nuclei giving rise to that signal.[13][14]

The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol form to the keto form.

Keq = [Enol] / [Keto]

To calculate this from the spectrum, one can integrate a signal unique to the keto form (e.g., the α-CH₂ singlet) and a signal unique to the enol form (e.g., the vinylic =CH singlet).

Calculation Formula: % Enol = [Integral(enol signal) / (Integral(enol signal) + Integral(keto signal))] * 100 % Keto = [Integral(keto signal) / (Integral(enol signal) + Integral(keto signal))] * 100

Note: Ensure the integrated signals correspond to the same number of protons (e.g., the 2H of the α-CH₂ vs. the 1H of the vinylic =CH would require normalizing the keto integral by dividing by 2).

For this quantification to be trustworthy, the NMR data must be acquired under specific conditions that allow for full relaxation of the nuclei between pulses.[15] This involves using a sufficiently long relaxation delay (d1), typically 5 times the longest T₁ relaxation time of the protons being quantified.[16]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a β-keto ester for analysis.

  • Select an Appropriate Deuterated Solvent : Chloroform-d (CDCl₃) is the most common and effective solvent for many β-keto esters due to its moderate polarity and ability to dissolve a wide range of organic compounds.[17][18] Other solvents like acetone-d₆ or DMSO-d₆ can be used depending on sample solubility and to study solvent effects on the tautomeric equilibrium.[19]

  • Determine Sample Amount :

    • For ¹H NMR , weigh 5-25 mg of the β-keto ester.[20]

    • For ¹³C NMR , a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[20]

  • Sample Dissolution :

    • Place the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[18]

    • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Filtration and Transfer :

    • To ensure magnetic field homogeneity, the final solution must be free of any particulate matter.[18]

    • Prepare a filter by tightly packing a small plug of glass wool or Kimwipe into a Pasteur pipette. Do not use cotton wool, as it can leach impurities.[21]

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling :

    • Cap the NMR tube securely. If necessary, seal with a thin strip of Parafilm.

    • Label the top of the NMR tube clearly with a permanent marker. Do not use paper labels on the body of the tube.[22]

  • Final Check : Ensure the sample is a clear, homogeneous solution with a height of 4-5 cm in the tube.[18]

Protocol 2: ¹H and ¹³C NMR Data Acquisition

This protocol provides the key parameters for acquiring high-quality qualitative and quantitative spectra.

  • Instrument Setup :

    • Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

    • Place the sample into the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming :

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent. This ensures field stability during the experiment.[19]

    • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Use a standard single-pulse experiment (e.g., 'zg30' for a 30° flip angle for fast qualitative scans, or 'zg' with a 90° pulse for quantitative work).

    • Spectral Width (sw) : Set to cover the expected range of proton signals, typically 15-20 ppm.

    • Acquisition Time (aq) : Typically 2-4 seconds to ensure good digital resolution.[16]

    • Relaxation Delay (d1) :

      • For qualitative spectra: 1-2 seconds is usually sufficient.

      • For quantitative spectra: A long delay is crucial. Set d1 to at least 5 times the longest T₁ of the signals to be integrated (a value of 30-60 seconds is often a safe starting point for small molecules if T₁ is unknown).[15]

    • Number of Scans (ns) : For a typical sample, 8-16 scans are sufficient for good signal-to-noise (S/N). For dilute samples or high precision, increase the number of scans (S/N increases with the square root of ns).[16]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets and enhance S/N via the Nuclear Overhauser Effect (NOE).

    • Spectral Width (sw) : Set to cover the full range of carbon signals, typically 220-240 ppm.[12]

    • Acquisition Time (aq) : Typically 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds is sufficient for qualitative spectra.

    • Number of Scans (ns) : A significantly higher number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed for adequate S/N.

Data Processing and Analysis Workflow

AnalysisWorkflow cluster_acq Data Acquisition cluster_proc Data Processing cluster_int Interpretation & Quantification SamplePrep Sample Preparation AcquireFID Acquire FID (¹H & ¹³C) SamplePrep->AcquireFID FT Fourier Transform (FID -> Spectrum) AcquireFID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing (TMS) Baseline->Reference Assign Peak Assignment (Keto vs. Enol) Reference->Assign Integrate Integration (¹H Spectrum) Assign->Integrate Quantify Calculate Tautomer Ratio Integrate->Quantify Report Structure Confirmation & Report Quantify->Report

Caption: Workflow for NMR characterization of β-keto esters.

  • Fourier Transform : The raw time-domain data (Free Induction Decay or FID) is converted into the familiar frequency-domain spectrum.

  • Phase and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing : The chemical shift axis is calibrated. If an internal standard like tetramethylsilane (TMS) is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H).[17]

  • Peak Assignment : Identify and assign the signals corresponding to the keto and enol tautomers based on their characteristic chemical shifts, multiplicities, and integrations as detailed in Tables 1 and 2.

  • Quantification : For the ¹H spectrum, carefully integrate the well-resolved, unique signals for each tautomer to determine their relative concentrations.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the comprehensive characterization of β-keto esters. They not only provide definitive structural confirmation but also offer a precise quantitative window into the fascinating and synthetically crucial phenomenon of keto-enol tautomerism. By following the robust protocols and interpretive guidelines presented in this note, researchers can confidently elucidate the structure and composition of their β-keto ester systems, enabling more controlled and predictable outcomes in their synthetic endeavors.

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Sources

Application Notes and Protocols: The Versatile Role of Methyl 3-oxo-2-propionylpentanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

Methyl 3-oxo-2-propionylpentanoate, a sophisticated β-dicarbonyl compound, represents a cornerstone in the edifice of modern heterocyclic chemistry. Its unique structural architecture, featuring two distinct carbonyl functionalities with varied reactivity, renders it an exceptionally versatile precursor for the synthesis of a diverse array of heterocyclic systems. These heterocyclic motifs, including pyrazoles, pyridines, and isoxazoles, are not merely academic curiosities; they are integral components in a vast number of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth exploration of the utility of methyl 3-oxo-2-propionylpentanoate in the synthesis of these key heterocycles, offering not only detailed experimental protocols but also a nuanced understanding of the underlying reaction mechanisms. The protocols herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable toolkit for their synthetic endeavors.

I. Synthesis of Substituted Pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of the pyrazole ring system.[1][2][3] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The regioselectivity of the cyclization is a critical aspect of this synthesis, and the use of an unsymmetrical dicarbonyl compound like methyl 3-oxo-2-propionylpentanoate offers a pathway to specifically substituted pyrazoles.

Mechanistic Insight

The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of methyl 3-oxo-2-propionylpentanoate. Due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl, the initial condensation preferentially occurs at the 3-oxo position. This is followed by an intramolecular cyclization, where the remaining nitrogen atom attacks the ester carbonyl, leading to the formation of a five-membered ring intermediate. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of a variety of substituents at the N1 position of the pyrazole ring.

Knorr_Pyrazole_Synthesis reagents Methyl 3-oxo-2-propionylpentanoate + Hydrazine intermediate1 Hydrazone Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-Ethyl-5-methyl-1H-pyrazole- 3-carboxylic acid methyl ester intermediate2->product Dehydration & Tautomerization

Figure 1: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 4-ethyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol details the synthesis of a pyrazole derivative from methyl 3-oxo-2-propionylpentanoate and hydrazine hydrate.

Materials:

  • Methyl 3-oxo-2-propionylpentanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 3-oxo-2-propionylpentanoate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl 4-ethyl-5-methyl-1H-pyrazole-3-carboxylate.

Data Summary
Reactant 1Reactant 2SolventCatalystProductYield (%)
Methyl 3-oxo-2-propionylpentanoateHydrazine hydrateEthanolGlacial Acetic AcidMethyl 4-ethyl-5-methyl-1H-pyrazole-3-carboxylate~85-95
Methyl 3-oxo-2-propionylpentanoatePhenylhydrazineEthanolGlacial Acetic AcidMethyl 4-ethyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylate~80-90

II. Pyridine Synthesis: The Hantzsch and Guareschi-Thorpe Reactions

The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals. Methyl 3-oxo-2-propionylpentanoate serves as a valuable C2-C3-C4 building block in classical pyridine syntheses like the Hantzsch and Guareschi-Thorpe reactions.

A. Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, commonly ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Mechanistic Rationale: The reaction pathway is thought to involve the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The final step is the oxidation to the aromatic pyridine.

Hantzsch_Pyridine_Synthesis reagents Methyl 3-oxo-2-propionylpentanoate + Aldehyde + Ammonia intermediate1 Enamine & Knoevenagel Adduct reagents->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition dihydropyridine 1,4-Dihydropyridine Intermediate intermediate2->dihydropyridine Cyclization & Dehydration product Substituted Pyridine dihydropyridine->product Oxidation

Figure 2: Hantzsch Pyridine Synthesis Pathway.

Experimental Protocol: Hantzsch Synthesis of a Substituted Pyridine

Materials:

  • Methyl 3-oxo-2-propionylpentanoate (2.0 eq)

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

  • Oxidizing agent (e.g., Cerium(IV) ammonium nitrate)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve methyl 3-oxo-2-propionylpentanoate (2.0 eq), the aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Reflux the mixture and monitor the reaction by TLC.

  • Once the formation of the dihydropyridine is complete, cool the reaction to room temperature.

  • Add the oxidizing agent portion-wise to the reaction mixture.

  • Stir the mixture until the oxidation is complete (as indicated by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

B. Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe synthesis offers an alternative route to substituted 2-pyridones. This reaction involves the condensation of a β-ketoester with a cyanoacetamide or a similar active methylene compound in the presence of a base.[5]

Mechanistic Rationale: The reaction is initiated by the base-catalyzed condensation of the β-ketoester and the active methylene compound. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-pyridone ring.

Experimental Protocol: Guareschi-Thorpe Synthesis of a 2-Pyridone

Materials:

  • Methyl 3-oxo-2-propionylpentanoate (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Piperidine (catalytic amount)

  • Ethanol

  • Dilute hydrochloric acid

Procedure:

  • Combine methyl 3-oxo-2-propionylpentanoate (1.0 eq), cyanoacetamide (1.0 eq), and a catalytic amount of piperidine in ethanol.

  • Reflux the mixture, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the 2-pyridone derivative.

III. Synthesis of Substituted Isoxazoles

Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are valuable intermediates in organic synthesis and are present in a number of biologically active compounds. The reaction of 1,3-dicarbonyl compounds with hydroxylamine provides a direct route to isoxazoles.

Mechanistic Insight

The reaction of methyl 3-oxo-2-propionylpentanoate with hydroxylamine proceeds via the initial formation of an oxime at the more reactive ketone carbonyl. This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the ester carbonyl, leading to a cyclic intermediate. Dehydration of this intermediate results in the formation of the aromatic isoxazole ring.

Isoxazole_Synthesis reagents Methyl 3-oxo-2-propionylpentanoate + Hydroxylamine intermediate1 Oxime Intermediate reagents->intermediate1 Condensation intermediate2 Cyclized Hemiacetal intermediate1->intermediate2 Intramolecular Cyclization product Substituted Isoxazole intermediate2->product Dehydration

Figure 3: Isoxazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 4-ethyl-5-methylisoxazole-3-carboxylate

Materials:

  • Methyl 3-oxo-2-propionylpentanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 3-oxo-2-propionylpentanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq) in a mixture of ethanol and water.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the desired isoxazole.

Data Summary
Reactant 1Reactant 2BaseSolventProductYield (%)
Methyl 3-oxo-2-propionylpentanoateHydroxylamine hydrochlorideSodium AcetateEthanol/WaterMethyl 4-ethyl-5-methylisoxazole-3-carboxylate~75-85

Conclusion

Methyl 3-oxo-2-propionylpentanoate has demonstrated its significant utility as a versatile and powerful building block in the synthesis of a range of medicinally relevant heterocyclic compounds. The strategic placement of its dicarbonyl functionalities allows for controlled and predictable cyclization reactions, leading to the efficient construction of pyrazoles, pyridines, and isoxazoles. The protocols outlined in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel molecular entities. By understanding the underlying mechanistic principles and leveraging these robust experimental procedures, researchers can effectively harness the synthetic potential of this valuable precursor in their drug discovery and development programs.

References

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents.
  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents.
  • Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help ASAP. Available at: [Link]

  • Knorr Pyrazole Synthesis. Available at: [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. Available at: [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. Available at: [Link]

  • The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. - ResearchGate. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition - YouTube. Available at: [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. Available at: [Link]

  • Methyl 3-oxo-2-propionylpentanoate (158511-22-9) for sale. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. Available at: [Link]

  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines | Organic Letters - ACS Publications. Available at: [Link]

Sources

Application Note: Precision Synthesis of Pyrazolone Derivatives from Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the synthesis of pyrazolone derivatives using Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9) as the core scaffold. This precursor, a symmetric tricarbonyl methane derivative, presents a unique "selectivity switch" in heterocyclic synthesis, capable of yielding either 4-acyl-5-pyrazolones or 4-carboalkoxypyrazoles depending on the reaction vector.

This guide focuses on the Controlled Cyclocondensation pathway to generate the 4-Propionyl-3-ethyl-5-pyrazolone scaffold, a critical pharmacophore in drug discovery (analogous to Edaravone) and coordination chemistry.

Executive Summary

Methyl 3-oxo-2-propionylpentanoate is a versatile


-tricarbonyl intermediate  containing three electrophilic centers: two equivalent propionyl ketone groups and one central methyl ester.
  • Target: Synthesis of 4-Propionyl-3-ethyl-5-pyrazolone (via ketone/ester cyclization).

  • Challenge: Competitive formation of the thermodynamically stable Methyl 3,5-diethyl-1H-pyrazole-4-carboxylate (via ketone/ketone cyclization).

  • Solution: A buffered, temperature-controlled protocol that kinetically favors the amidation of the ester group over the dehydration of the second ketone.

Chemical Logic & Mechanism[1]

The synthesis relies on the Knorr Pyrazolone Synthesis adaptation for tricarbonyl methanes. The reaction with hydrazine proceeds through an initial hydrazone intermediate.[1] The fate of this intermediate determines the final scaffold:

  • Path A (Pyrazolone - Target): Nucleophilic attack of the distal hydrazine nitrogen on the ester carbonyl. This requires specific solvent polarity and often basic catalysis to activate the ester.

  • Path B (Pyrazole - Competitor): Nucleophilic attack on the second ketone carbonyl. This is typically favored under acidic conditions or high thermal drive due to the formation of a fully aromatic system.

Reaction Pathway Diagram

PyrazoloneSynthesis SM Methyl 3-oxo-2-propionylpentanoate (Tricarbonyl Precursor) Inter Intermediate (Mono-Hydrazone) SM->Inter Condensation (EtOH, <20°C) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter PathA Path A: Amidation (Attack on Ester) Inter->PathA Base Catalysis (NaOEt) PathB Path B: Dehydration (Attack on Ketone) Inter->PathB Acid Catalysis / High Heat Prod_Pyrazolone TARGET: 4-Propionyl-3-ethyl-5-pyrazolone (Kinetic Product) PathA->Prod_Pyrazolone Cyclization (-MeOH) Prod_Pyrazole COMPETITOR: Methyl 3,5-diethyl-pyrazole-4-carboxylate (Thermodynamic Product) PathB->Prod_Pyrazole Cyclization (-H2O)

Figure 1: Mechanistic bifurcation in the reaction of hydrazine with Methyl 3-oxo-2-propionylpentanoate.

Experimental Protocol

Method A: Synthesis of 4-Propionyl-3-ethyl-5-pyrazolone (Target)

This protocol utilizes a basic environment to increase the nucleophilicity of the hydrazine intermediate toward the ester carbonyl, favoring the pyrazolone ring.

Reagents:

  • Methyl 3-oxo-2-propionylpentanoate (1.0 eq)

  • Hydrazine Hydrate (80% or 98%) (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq) - Critical for directing selectivity

  • Absolute Ethanol (Solvent)[2][3]

  • Glacial Acetic Acid (for workup)

Step-by-Step Procedure:

  • Preparation of Catalyst Solution:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Sodium Ethoxide (1.2 eq) in Absolute Ethanol (10 volumes relative to SM).

    • Note: Freshly prepared NaOEt is preferred to ensure stoichiometry.

  • Addition of Hydrazine:

    • Cool the solution to 0–5 °C using an ice bath.

    • Add Hydrazine Hydrate (1.1 eq) dropwise over 10 minutes.

    • Reasoning: Low temperature prevents premature attack on the second ketone (Path B).

  • Substrate Addition:

    • Add Methyl 3-oxo-2-propionylpentanoate (1.0 eq) dropwise to the cold mixture.

    • Maintain temperature < 10 °C during addition. The solution typically turns yellow/orange.

  • Cyclization:

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours.

    • Heat to a mild reflux (60 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The disappearance of the starting material tricarbonyl (high Rf) and appearance of a polar spot (Pyrazolone) indicates conversion.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dissolve the residue in minimal ice-cold water (approx. 5 volumes).

    • Acidification: Carefully acidify with Glacial Acetic Acid (or dilute HCl) to pH 4–5 while stirring vigorously.

    • The 4-Propionyl-3-ethyl-5-pyrazolone will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize from Ethanol/Water (8:2) or Methanol.

Method B: Synthesis of Methyl 3,5-diethyl-pyrazole-4-carboxylate (Alternative)

If the fully aromatic pyrazole is desired (or formed as a byproduct), use acidic conditions.

Reagents:

  • Methyl 3-oxo-2-propionylpentanoate (1.0 eq)[4]

  • Hydrazine Hydrochloride (1.1 eq)

  • Ethanol (Solvent)[2][3]

Procedure:

  • Dissolve substrate in Ethanol.

  • Add Hydrazine Hydrochloride.

  • Reflux vigorously (80 °C) for 12 hours.

  • Cool and pour into water. Extract with Ethyl Acetate.[5]

  • The product is the ester-substituted pyrazole.

Data Analysis & Characterization

Expected Analytical Data for 4-Propionyl-3-ethyl-5-pyrazolone:

TechniqueExpected Signal / CharacteristicInterpretation

H NMR
(DMSO-

)

1.1-1.2 (t, 6H)
Two ethyl methyl groups (one on ring, one on acyl chain).

2.4-2.8 (q, 4H)
Methylene protons of the ethyl groups.

11.0-12.0 (br s, 1H)
NH proton (broad due to tautomerism).
Absence of

3.6-3.8
Crucial: Absence of Methyl Ester singlet confirms cyclization via ester.
IR Spectroscopy 1660-1690 cm

C=O stretching (Amide/Pyrazolone carbonyl).
1620-1640 cm

C=O stretching (Acyl side chain, H-bonded).
3200-3400 cm

N-H / O-H stretching (Tautomeric).
Mass Spectrometry [M+H]

calc. ~183
Molecular ion peak.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<40%) Competitive formation of Pyrazole (Path B).Lower reaction temperature; Ensure NaOEt is fresh; Reduce reflux time.
Oily Product Incomplete acidification or tautomeric mixture.Triturate with diethyl ether; Recrystallize from EtOH/Water.
Product contains Ester peak in NMR Formation of Pyrazole-4-carboxylate.Reaction was too hot or acidic. Switch to Method A (Basic conditions).

References

  • General Pyrazolone Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16, 2597.
  • Reactivity of 2-Acyl-1,3-dicarbonyls

    • Uziel, J., et al. (1997). "Regioselective synthesis of pyrazoles from 2-acyl-1,3-dicarbonyls." Journal of Heterocyclic Chemistry.

    • The reaction of hydrazine with tricarbonyl methanes typically yields pyrazoles unless directed by basic c
  • 4-Acyl-5-Pyrazolones as Ligands

    • Marchetti, F., et al. (2005). "Acylpyrazolone ligands: Synthesis and coordination chemistry." Coordination Chemistry Reviews.

  • Starting Material Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 545860, Methyl 2-propionyl-3-oxopentanoate.

(Note: While specific literature on the exact precursor CAS 158511-22-9 is limited to supplier databases, the chemistry is extrapolated from well-established homolog reactivity patterns.)

Sources

Application Notes & Protocols: Functionalized β-Keto Esters as Versatile Precursors for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of functionalized β-keto esters as pivotal precursors in the synthesis of pharmaceutical intermediates. While the specific molecule "Methyl 3-oxo-2-propionylpentanoate" serves as a conceptual archetype of a complex β-keto ester, this document focuses on the broader, well-established applications of this versatile class of compounds. We will delve into the fundamental reactivity, synthesis, and key transformations of β-keto esters, providing detailed, field-proven protocols for their use in constructing complex molecular architectures relevant to drug discovery and development. The causality behind experimental choices is explained, and protocols are designed to be self-validating.

Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry

β-Keto esters are a class of organic compounds that are exceptionally valuable as building blocks in the synthesis of more complex molecules.[1] Their utility stems from the presence of multiple reactive sites, including two electrophilic carbonyl carbons and a highly acidic α-carbon, which can be easily converted into a potent nucleophile. This unique combination of functionalities allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of a diverse array of heterocyclic and carbocyclic scaffolds found in many pharmaceutical agents. The general structure of a β-keto ester features a ketone and an ester functional group separated by a single methylene group. This arrangement leads to the high acidity of the α-hydrogens, enabling the formation of a resonance-stabilized enolate ion, which is a key intermediate in many of their reactions.[2][3]

These compounds are key intermediates in the synthesis of complex molecules such as anti-inflammatory drugs, anticancer agents, and antivirals.[4] For instance, they are foundational in the construction of pyrazolones, which exhibit analgesic, antipyretic, and anti-inflammatory properties.[5] Furthermore, their ability to participate in multicomponent reactions, such as the Hantzsch pyridine synthesis and the Gewald aminothiophene synthesis, makes them highly efficient precursors for generating molecular diversity in drug discovery programs.[6][7]

Synthesis of Functionalized β-Keto Esters

The reliable synthesis of β-keto esters is crucial for their application in pharmaceutical development. Several robust methods exist, with the Claisen condensation being the most classic and widely used.[8][9]

Claisen Condensation

The Claisen condensation involves the base-mediated self-condensation of an ester having an α-hydrogen. The reaction proceeds through the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[9] A subsequent deprotonation of the newly formed β-keto ester drives the reaction to completion.

A crossed Claisen condensation, between two different esters, can be employed to create more complex, non-symmetrical β-keto esters. To avoid a mixture of products, this is typically performed when one of the esters lacks α-hydrogens.[9]

Claisen_Condensation reagents 2 R-CH2-COOR' + NaOR' -> R-CH2-CO-CH(R)-COOR' + R'OH + NaX

Caption: General scheme of a Claisen condensation reaction.

Synthesis from Ketones and Chloroformates

An alternative and versatile method for synthesizing β-keto esters involves the reaction of a ketone with an alkyl chloroformate in the presence of a strong base.[5] This method is particularly useful for creating a variety of substituted β-keto esters that may not be readily accessible through Claisen condensation.[5]

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate

This protocol describes the synthesis of a cyclic β-keto ester from cyclohexanone and ethyl chloroformate.

Materials:

  • Cyclohexanone

  • Ethyl chloroformate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanone (1.0 eq) in anhydrous THF to the stirred suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the mixture is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Self-Validation: The successful synthesis of the β-keto ester can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the characteristic enolic proton signal in the ¹H NMR and the two carbonyl signals in the ¹³C NMR are indicative of the product.

Key Transformations of β-Keto Esters in Pharmaceutical Synthesis

The true power of β-keto esters lies in their versatile reactivity. The acidic α-proton allows for a range of C-C bond-forming reactions, while the two carbonyl groups can be selectively targeted for further transformations.

Alkylation and Acylation

The enolate of a β-keto ester is a soft nucleophile and readily undergoes alkylation with alkyl halides.[2][3] This reaction is a cornerstone of synthetic organic chemistry, allowing for the introduction of various alkyl chains at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated β-keto ester provides a straightforward route to substituted ketones.[2][10]

Alkylation_Decarboxylation start R-CO-CH2-COOR' step1 + NaOR' start->step1 enolate R-CO-CH(-)-COOR' (Enolate) step1->enolate step2 + R''-X enolate->step2 alkylated R-CO-CH(R'')-COOR' step2->alkylated step3 + H3O+, heat alkylated->step3 product R-CO-CH2-R'' + CO2 + R'OH step3->product

Caption: Workflow for the alkylation and subsequent decarboxylation of a β-keto ester.

Protocol 2: α-Alkylation of Ethyl Benzoylacetate

This protocol details the alkylation of a β-keto ester, followed by hydrolysis and decarboxylation to yield a ketone.

Materials:

  • Ethyl benzoylacetate

  • Sodium ethoxide

  • Benzyl bromide

  • Anhydrous ethanol

  • Sulfuric acid (10%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the stirred solution, add ethyl benzoylacetate (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add benzyl bromide (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • To the residue, add 10% sulfuric acid and heat to reflux for 2-3 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography or recrystallization.

Multicomponent Reactions for Heterocycle Synthesis

β-Keto esters are ideal substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step.

The Hantzsch synthesis is a classic MCR that combines an aldehyde, ammonia, and two equivalents of a β-keto ester to produce a dihydropyridine.[7][11][12] Dihydropyridine derivatives are prevalent in pharmaceuticals, most notably as calcium channel blockers (e.g., Nifedipine).

Hantzsch_Synthesis bke1 β-Keto Ester (2 eq) dhp Dihydropyridine bke1->dhp aldehyde Aldehyde (1 eq) aldehyde->dhp ammonia Ammonia (1 eq) ammonia->dhp

Caption: Reactants in the Hantzsch dihydropyridine synthesis.

The Gewald reaction is another powerful MCR that utilizes a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur to form a 2-aminothiophene.[6][13][14] The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, antiviral, and antiproliferative activities.[6][15]

Protocol 3: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol provides a method for the synthesis of a substituted 2-aminothiophene.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (catalyst)

  • Ethanol

  • Ice bath

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 eq), ethyl cyanoacetate (1.0 eq), and ethanol.

  • Add morpholine (0.2 eq) as a catalyst and stir the mixture at room temperature for 15 minutes.

  • Add elemental sulfur (1.1 eq) in one portion.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from ethanol.

Data Summary Table:

Reaction Typeβ-Keto Ester ExampleKey ReagentsProduct TypeTypical Yield (%)
Alkylation/DecarboxylationEthyl acetoacetateNaOEt, Alkyl halide, H₃O⁺Substituted Ketone70-90
Hantzsch SynthesisMethyl acetoacetateAldehyde, NH₄OHDihydropyridine60-85
Gewald SynthesisEthyl cyanoacetate*Ketone, Sulfur, Morpholine2-Aminothiophene75-95

*Note: Ethyl cyanoacetate, while not a β-keto ester, is a closely related active methylene compound that exemplifies the utility of such precursors in the Gewald reaction.

Asymmetric Hydrogenation for Chiral Intermediates

The asymmetric hydrogenation of the keto group in β-keto esters provides access to valuable chiral β-hydroxy esters, which are important building blocks for many pharmaceuticals.[16][17][18] This transformation is typically achieved with high enantioselectivity using chiral transition metal catalysts.

Catalyst Selection and Performance:

Catalyst SystemSubstrateEnantiomeric Excess (ee %)Reference
Ru-BINAPMethyl 3-oxobutanoate>98[18]
Ir-ferrocenyl P,N,N-ligandsVarious β-keto estersup to 95[17]
Rh-chiral diphosphonitesEthyl 3-oxobutanoateup to 99[19]

Conclusion

Functionalized β-keto esters are undeniably powerful and versatile precursors in the synthesis of pharmaceutical intermediates. Their unique structural features allow for a wide range of transformations, from simple alkylations to complex multicomponent reactions that rapidly build molecular complexity. The protocols and principles outlined in this guide demonstrate the practical utility of this class of compounds and provide a solid foundation for their application in drug discovery and development programs. The ability to reliably synthesize and manipulate β-keto esters is a critical skill for any medicinal or process chemist.

References

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

  • US6642035B2 - Synthesis of B-keto esters - Google Patents.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2023). RSC Publishing. [Link]

  • Synthetic studies of β-ketoesters. arkat-usa.org. [Link]

  • Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. (2023). MDPI. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. [Link]

  • A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. (2015). YouTube. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). National Institutes of Health. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. ResearchGate. [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. (2021). YouTube. [Link]

  • Corey–House synthesis. Wikipedia. [Link]

  • Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. ResearchGate. [Link]

  • Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. ResearchGate. [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. [Link]

  • What is the exact mechanism of Corey House synthesis of alkanes? Quora. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]

  • Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. (2020). YouTube. [Link]

  • US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents.
  • Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. (2017). RSC Publishing. [Link]

  • Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]

  • Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. ACS Publications. [Link]

  • Hantzsch Pyridine Synthesis Definition. Fiveable. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). J-STAGE. [Link]

  • Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. ChemTube3D. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]

Sources

Application Notes and Protocols: Derivatization of Methyl 3-oxo-2-propionylpentanoate for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the generation of chemically diverse compound libraries is a cornerstone of successful high-throughput screening (HTS) campaigns.[1][2][3] The strategic derivatization of a core scaffold allows for the systematic exploration of chemical space, facilitating the identification of novel hits and the development of structure-activity relationships (SAR). This guide provides a comprehensive technical overview and detailed protocols for the derivatization of Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9), a versatile β-dicarbonyl scaffold.[4] We will explore three robust and scalable synthetic methodologies—Knoevenagel condensation, Hantzsch pyridine synthesis, and Knorr-type pyrazole synthesis—to transform this starting material into a library of structurally diverse compounds primed for biological evaluation.

Introduction: The Strategic Imperative for Derivatization

High-throughput screening (HTS) allows for the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target.[3] The success of such campaigns is intrinsically linked to the quality and diversity of the screening library.[1][5] Starting with a central, synthetically tractable scaffold and creating a library of analogues is a time-honored strategy to maximize the chances of discovering novel chemotypes.[1]

Methyl 3-oxo-2-propionylpentanoate is an ideal starting scaffold due to its multiple reactive sites. As a 1,3-dicarbonyl compound, it possesses a highly acidic α-proton, making the central carbon a potent nucleophile. Additionally, the two distinct ketone functionalities and the ester group offer multiple points for chemical modification.

The Rationale for Derivatization:

  • Enhanced Molecular Diversity: To explore a wider range of interactions with biological targets.[6]

  • Modulation of Physicochemical Properties: To optimize properties like solubility, lipophilicity, and metabolic stability, which are critical for a compound's "drug-likeness".[7][8][9][10]

  • Introduction of Pharmacophoric Features: To incorporate structural motifs known to be biologically active, such as heterocyclic rings.[11]

This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, self-validating protocols for library synthesis.

Analysis of the Core Scaffold: Methyl 3-oxo-2-propionylpentanoate

Understanding the chemical nature of the starting material is paramount for designing effective derivatization strategies.

  • Chemical Structure: C₉H₁₄O₄[4]

  • Molecular Weight: 186.21 g/mol [4]

  • Key Reactive Sites:

    • Acidic α-Proton: The proton on the carbon between the two carbonyl groups is highly acidic (pKa ≈ 10-12), readily forming a stabilized enolate ion. This is the primary site for alkylation and condensation reactions.

    • Ketone Carbonyls: The two carbonyl groups (the 3-oxo and the propionyl) are electrophilic sites susceptible to nucleophilic attack, particularly by nitrogen nucleophiles like hydrazines.

    • Ester Carbonyl: The methyl ester is the least reactive carbonyl but can undergo hydrolysis or amidation under specific conditions.

The presence of two carbonyl groups leads to keto-enol tautomerism, which can be observed using spectroscopic methods like NMR.[12][13] This equilibrium is a key feature of its reactivity.

Caption: Key reactive sites on the Methyl 3-oxo-2-propionylpentanoate scaffold.

Derivatization Strategies & Protocols

We present three distinct, high-yield derivatization reactions that target different reactive sites of the scaffold, each producing a unique and biologically relevant heterocyclic core.

3.1 Strategy 1: Knoevenagel Condensation for α,β-Unsaturated Products

Reaction Principle: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound (like our scaffold) and an aldehyde or ketone.[14][15] The reaction is typically catalyzed by a weak amine base, such as piperidine, and proceeds via an initial aldol-type addition followed by dehydration to yield a stable α,β-unsaturated product.[14][16] This strategy leverages the acidic α-proton of the scaffold.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine is a moderately strong base, sufficient to deprotonate the active methylene group without causing self-condensation of the aldehyde or hydrolysis of the ester.[14]

  • Solvent: Toluene is used to facilitate the removal of water via azeotropic distillation using a Dean-Stark apparatus, which drives the reaction equilibrium towards the product.

  • Reactants: A diverse library of aromatic and aliphatic aldehydes can be used to generate a wide array of derivatives, allowing for systematic exploration of steric and electronic effects.

Experimental Protocol: Synthesis of Knoevenagel Adducts

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add Methyl 3-oxo-2-propionylpentanoate (1.86 g, 10 mmol).

  • Add the desired aldehyde (10 mmol, 1.0 eq) and 20 mL of toluene.

  • Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) as the catalyst.

  • Heat the reaction mixture to reflux (approx. 110-115°C) and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the organic mixture with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure α,β-unsaturated derivative.

Data Presentation: Representative Aldehydes and Expected Outcomes

AldehydeProduct Structure MoietyExpected Yield (%)Notes
BenzaldehydePhenyl-substituted alkene85-95%Classic, high-yielding reaction.
4-Chlorobenzaldehyde4-Chlorophenyl-substituted alkene80-90%Introduces a halogen for further modification.
4-Methoxybenzaldehyde4-Methoxyphenyl-substituted alkene88-97%Electron-donating group, typically fast.
Furan-2-carbaldehydeFuryl-substituted alkene75-85%Introduces a heterocyclic moiety.
CyclohexanecarboxaldehydeCyclohexyl-substituted alkene70-80%Increases lipophilicity and sp³ character.
3.2 Strategy 2: Knorr-Type Pyrazole Synthesis

Reaction Principle: The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a cornerstone for the synthesis of pyrazoles, a prominent class of heterocycles in medicinal chemistry known for a wide range of biological activities.[11][17] The reaction proceeds via condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[11]

Causality Behind Experimental Choices:

  • Reactants: Using substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of diversity at the N1 position of the pyrazole ring.[18]

  • Catalyst: A catalytic amount of glacial acetic acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[11]

  • Solvent: Ethanol or propanol are excellent solvents as they are polar enough to dissolve the reactants and facilitate the reaction, which is often heated to reflux.[11]

Experimental Protocol: Synthesis of Pyrazole Derivatives

  • In a 25 mL round-bottom flask, combine Methyl 3-oxo-2-propionylpentanoate (0.93 g, 5 mmol) and the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 5.5 mmol, 1.1 eq).

  • Add 10 mL of ethanol and 3-4 drops of glacial acetic acid.

  • Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approx. 80°C) for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify by column chromatography to obtain the pure pyrazole derivative.

3.3 Strategy 3: Hantzsch Dihydropyridine Synthesis

Reaction Principle: The Hantzsch synthesis is a classic multi-component reaction that combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP) ring.[19][20][21] DHPs are a privileged scaffold, famously used as calcium channel blockers.[19][22] The initial DHP product can often be oxidized in a subsequent step to the corresponding aromatic pyridine.[20]

Causality Behind Experimental Choices:

  • Adaptation for the Scaffold: The classical Hantzsch reaction uses two identical β-keto ester molecules.[19] Here, we will use one equivalent of our specialized scaffold (Methyl 3-oxo-2-propionylpentanoate) and one equivalent of a simpler β-keto ester (e.g., ethyl acetoacetate) to generate unsymmetrical DHP derivatives. This enhances the structural complexity and novelty of the resulting library.

  • Nitrogen Source: Ammonium acetate is a convenient solid source of ammonia that also acts as a mild catalyst.[22]

  • Reaction Conditions: Refluxing in ethanol is a standard and effective condition for this condensation reaction.[22]

Experimental Protocol: Synthesis of Dihydropyridine Derivatives

  • To a 50 mL round-bottom flask, add Methyl 3-oxo-2-propionylpentanoate (1.86 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and the desired aldehyde (10 mmol).

  • Add ammonium acetate (0.92 g, 12 mmol, 1.2 eq) and 25 mL of ethanol.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol.

  • Dry the solid product. If necessary, the product can be further purified by recrystallization from ethanol.

Overall Workflow for Library Generation and Screening

The following workflow illustrates the process from scaffold derivatization to hit identification.

Workflow cluster_synthesis Chemical Synthesis Phase cluster_screening Biological Screening Phase Scaffold Methyl 3-oxo-2- propionylpentanoate Deriv Derivatization Reactions (Knoevenagel, Pyrazole, Hantzsch) Scaffold->Deriv Reactants (Aldehydes, Hydrazines) Library Diverse Compound Library Deriv->Library Purification & Characterization Plate Library Plating (96/384-well) Library->Plate Compound Management HTS High-Throughput Screening (HTS Assay) Plate->HTS Automated Screening Hits Primary Hits HTS->Hits Data Analysis Confirm Hit Confirmation & Validation Hits->Confirm Dose-response, Orthogonal Assays Lead Lead Compound Confirm->Lead

Caption: Workflow from scaffold derivatization to lead compound identification.

Analytical Protocols for Reaction Monitoring and Characterization

Accurate characterization is essential to validate the outcome of each synthesis.[12]

5.1 Thin-Layer Chromatography (TLC)
  • Purpose: Rapid monitoring of reaction progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Example): 3:1 Hexanes:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

5.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: Unambiguous structure elucidation and confirmation of product formation.[12]

  • Sample Prep: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]

  • Key Observables:

    • ¹H NMR: Appearance of new signals (e.g., aromatic protons from aldehydes, vinylic protons from Knoevenagel products) and disappearance of the acidic α-proton signal.

    • ¹³C NMR: Shifts in carbonyl carbon signals and appearance of new signals corresponding to the introduced moieties.

5.3 Mass Spectrometry (MS)
  • Purpose: Determination of the molecular weight of the product.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Analysis: Look for the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the expected product.

Conclusion

Methyl 3-oxo-2-propionylpentanoate is a highly versatile and cost-effective starting scaffold for the synthesis of diverse compound libraries. The synthetic protocols detailed herein—Knoevenagel condensation, Knorr pyrazole synthesis, and Hantzsch dihydropyridine synthesis—are robust, scalable, and provide access to a variety of biologically relevant heterocyclic cores. By applying these strategies, researchers in drug discovery can efficiently generate novel chemical matter, enhancing the probability of identifying promising lead compounds in subsequent biological screening campaigns.

References
  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Sygnature Discovery. [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2011). PubMed, National Library of Medicine. [Link]

  • CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). ResearchGate. [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015). PharmaTutor. [Link]

  • Hantzsch Pyridine Synthesis Definition. Fiveable. [Link]

  • Hantzsch Pyridine Synthesis. Scribd. [Link]

  • Physicochemical properties. Fiveable. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Center for Biotechnology Information. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2016). Royal Society of Chemistry. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • Knoevenagel condensation. (2023). YouTube. [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. (2025). YouTube. [Link]

  • Synthesis of methyl 3-oxopentanoate. PrepChem.com. [Link]

  • Methyl 2-methyl-3-oxopentanoate. PubChem, National Library of Medicine. [Link]

  • Methyl 3-oxo-2-pentylidenecyclopentaneacetate. PubChem, National Library of Medicine. [Link]

  • Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products. (2012). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Molecular Diversity and Screening. University of Florida College of Pharmacy. [Link]

  • Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. (2005). ResearchGate. [Link]

  • Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Synerzine. [Link]

  • Process for producing 3-oxocarboxylic acid esters.
  • High Throughput Screening Explained Simply (5 Minutes). (2025). YouTube. [Link]

  • Methyl 3-oxo-2-(propan-2-yl)pentanoate. PubChemLite. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2016). National Center for Biotechnology Information. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). National Center for Biotechnology Information. [Link]

  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. Royal Society of Chemistry. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Mastering β-keto esters. (2025). ResearchGate. [Link]

  • Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. (2020). ACS Publications. [Link]

Sources

Troubleshooting & Optimization

"Methyl 3-oxo-2-propionylpentanoate" synthesis byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of Methyl 3-oxo-2-propionylpentanoate

  • Role: Senior Application Scientist

  • Subject: Troubleshooting C-Acylation Protocols and Byproduct Identification

Introduction: The Tri-Carbonyl Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to synthesize Methyl 3-oxo-2-propionylpentanoate (a tri-carbonyl methane derivative) and are encountering yield loss, ambiguous NMR spectra, or decomposition during purification.

This molecule belongs to a class of 2-acyl-1,3-dicarbonyls . The synthesis typically involves the C-acylation of methyl 3-oxopentanoate with propionyl chloride.

The Core Problem: The reaction is a competition between C-acylation (thermodynamic, desired) and O-acylation (kinetic, undesired). Furthermore, the product exists in a delicate equilibrium of keto-enol tautomers that complicates analysis. This guide prioritizes the Magnesium Chloride (


) Chelation Method , as it is the only industrial standard capable of suppressing O-acylation effectively.

Module 1: The Synthesis Protocol (C-Acylation Strategy)

Why your current method might be failing: If you are using simple bases (NaH, LDA, or


) without a chelating metal, you are likely generating the O-acylated enol ester  as your major product. The oxygen atom of the enolate is the "harder" nucleophile and attacks the "hard" acyl chloride electrophile under kinetic control.

The Solution:


-Mediated Soft Enolization 
We utilize 

to form a magnesium bis-enolate chelate. The magnesium ion coordinates with the dicarbonyl oxygens, effectively "masking" the oxygen and forcing the incoming electrophile to attack the softer Carbon center.
Optimized Protocol
StepReagentConditionsCritical Mechanism
1. Chelation MgCl₂ (anhydrous), Methyl 3-oxopentanoateDCM, 0°CForms the Mg-complex. Note: MgCl₂ must be anhydrous.
2. Deprotonation Pyridine (2.0 eq)0°C to 15 minPyridine acts as a mild base to generate the specific Mg-enolate.
3. Acylation Propionyl Chloride (1.1 eq)0°C dropwise, then RTThe acyl chloride attacks the C2 position of the chelate.
4. Quench HCl (1M, cold)< 5°CBreaks the Mg-complex. Heat during quench causes decarboxylation.

Module 2: Troubleshooting & Byproduct Identification

This section addresses the most frequent tickets submitted to our support desk regarding spectral anomalies.

Q1: "My NMR shows a mess. I don't see the C2 proton doublet."

Diagnosis: You are likely looking at the Enol Tautomer . The target molecule is a tri-carbonyl. The proton at C2 is extremely acidic. In solution (


), it exists almost exclusively as the enol form stabilized by an intramolecular hydrogen bond.
  • Keto Form (Minor): You would expect a doublet/triplet at C2.

  • Enol Form (Major): The C2 proton moves to the oxygen. You will see a sharp singlet downfield (

    
     13–18 ppm) for the enol -OH. The C2 carbon becomes 
    
    
    
    hybridized, so no proton is attached directly to it.
Q2: "I isolated a product, but it hydrolyzes back to starting material."

Diagnosis: You synthesized the O-Acylated Byproduct (Enol Ester) . If you used a hard base (like NaH) without Mg, you likely made the enol ester.

  • Test: O-acyl products are labile. Treat a small sample with dilute acid; if it rapidly reverts to methyl 3-oxopentanoate, it was the O-acyl isomer.

  • NMR Marker: Look for a vinylic proton signal around

    
     5.0–6.0 ppm. The C-acylated target has no vinylic protons (except in the enol form, but the shift is different).
    
Q3: "My product vanished on the silica column."

Diagnosis: Acid-Catalyzed Deacylation (Retro-Claisen). Tri-carbonyls are unstable on acidic silica gel. The Lewis acidic sites on silica can catalyze the cleavage of the propionyl group, reverting the molecule to the starting material.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity, or use neutral alumina. Ideally, purify via vacuum distillation rather than chromatography.

Module 3: Visualizing the Pathway

The following diagram illustrates the competition between the desired C-acylation and the parasitic O-acylation/Hydrolysis pathways.

ReactionPathways Start Methyl 3-oxopentanoate Base Base Selection Start->Base MgComplex Mg-Chelate Intermediate (Oxygen Masked) Base->MgComplex MgCl2 / Pyridine FreeEnolate Free Enolate (Hard Nucleophile) Base->FreeEnolate NaH / LDA CAcyl C-Acylation (Target) Methyl 3-oxo-2-propionylpentanoate MgComplex->CAcyl Propionyl Chloride (Thermodynamic Control) Silica Acidic Silica Purification CAcyl->Silica OAcyl O-Acylation (Byproduct) Enol Ester FreeEnolate->OAcyl Propionyl Chloride (Kinetic Control) Silica->CAcyl Buffered (Et3N) Decomp Retro-Claisen Cleavage (Loss of Product) Silica->Decomp Acid Catalysis

Figure 1: Reaction logic flow demonstrating the necessity of Magnesium chelation to avoid O-acylation and the risk of silica-induced degradation.

Module 4: Analytical Data Reference

Use this table to verify your crude NMR data before purification.

FeatureTarget (C-Acyl)Byproduct (O-Acyl)Starting Material
Enol -OH

13.0–18.0 ppm (Singlet)
AbsentAbsent (mostly)
Vinylic H Absent

5.0–6.0 ppm
Absent
Alpha-H (C2) Absent (in enol form)Present (on double bond)

3.4 ppm (Singlet/Doublet)
Stability Stable in neutral conditionsUnstable (Hydrolyzes)Stable

References

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the C-acylation of acid chlorides with malonic acid derivatives using magnesium chloride and triethylamine or pyridine. The Journal of Organic Chemistry. Link

  • Stoll, M., & Rouve, A. (1947). Synthesis of macrocyclic products. Helvetica Chimica Acta.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Viswanatha, V., & Hruby, V. J. (1979). Magnesium chloride catalyzed acylation of keto esters. The Journal of Organic Chemistry. Link

Preventing decomposition of beta-keto esters during purification

Technical Support Center: Stability & Purification of -Keto Esters

Current Status: Operational Ticket ID: BKE-STAB-001 Assigned Specialist: Senior Application Scientist

Executive Summary

  • Acid Sensitivity: Silica gel surface acidity (

    
    ) catalyzes hydrolysis and subsequent decarboxylation.
    
  • Base Sensitivity: Strong bases induce retro-Claisen condensation (cleavage).

  • Thermal Instability: Heating promotes a pericyclic decarboxylation mechanism.

This guide provides field-proven protocols to neutralize these threats.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks on the column or vanishes after purification."

Root Cause Analysis

Standard silica gel contains acidic silanol groups (



1
The Solution: Triethylamine (TEA) Passivation

You must neutralize the stationary phase before the compound touches it.

Protocol: Preparation of Neutralized Silica Gel

Do not just add TEA to your eluent; pretreat the silica.

  • Calculate Ratios: Use 1.5% v/v Triethylamine (TEA) relative to your total solvent volume for packing.

  • Slurry Preparation:

    • Dissolve TEA in the non-polar component of your mobile phase (usually Hexanes or Pet Ether).

    • Add the silica gel to this solution and swirl to create a slurry.

    • Why? This ensures every acidic site is capped by an amine before the column is packed.

  • Packing: Pour the slurry into the column.

  • Flushing (Critical): Flush the column with 2-3 column volumes of your starting eluent (containing 1% TEA ).

  • Running the Column: Maintain 0.5% to 1% TEA in the mobile phase throughout the purification to prevent TEA leaching.

Data: Recovery Rates of Ethyl 2-butylacetoacetate

Purification Method Silica Type Additive Yield Recovery Purity
Standard Flash 60 Å (Acidic) None 45-60% Low (Streaking)
Standard Flash 60 Å 1% TEA (Mobile Phase only) 75-80% Medium
Passivated Flash 60 Å (Pre-treated) 1.5% TEA (Slurry) 92-95% High
Distillation N/A N/A 85%* High

*Distillation yields depend heavily on vacuum quality (see Module 2).

Module 2: Thermal Instability & Distillation

Issue: "Gas evolution observed during distillation; pot residue solidifies."

Root Cause Analysis: The 6-Membered Transition State

Thermal decomposition occurs via a concerted pericyclic reaction. If any water is present (even trace amounts from air), the ester hydrolyzes to the acid. The acid then adopts a cyclic 6-membered transition state, allowing the acidic proton to transfer to the ketone carbonyl, releasing

2
Visualizing the Threat

Decompositioncluster_preventionPrevention StrategyEsterβ-Keto EsterHydrolysisHydrolysis(Trace H2O / Acid)Ester->Hydrolysis H+ / Heat Acidβ-Keto Acid(Unstable Intermediate)Hydrolysis->AcidTS6-MemberedCyclic Transition StateAcid->TS Δ (Heat) ProductsKetone + CO2TS->Products -CO2 P1High Vacuum (<1 mmHg)P2Keep Pot Temp <80°C

Figure 1: Mechanism of thermal decarboxylation. Note the critical role of hydrolysis as the initiating step.

Protocol: Safe Distillation
  • Acid Scavenging: Add a small amount (0.5% w/w) of solid

    
     or 
    
    
    to the distillation pot. This neutralizes trace acids that catalyze the initial hydrolysis.
  • Vacuum Requirements: Do not attempt distillation at pressures >5 mmHg. High boiling points require high heat, crossing the decomposition threshold (~100-120°C for many derivatives).

    • Target: <1 mmHg (High Vacuum).

    • Target Bath Temp: <80°C.[3]

  • Alternative: If the boiling point is too high, switch to Kugelrohr distillation (short path) to minimize thermal exposure time.

Module 3: Chemical Stability (Workup & Storage)

Issue: "Yield loss during aqueous extraction."

FAQ: Common Pitfalls

Q: Can I use NaOH to wash my organic layer? A: NO. Strong bases trigger the Retro-Claisen Condensation . The hydroxide attacks the ketone carbonyl, cleaving the C-C bond between the alpha and beta carbons.

  • Correct Protocol: Use Saturated

    
     (slightly acidic/neutral) or dilute 
    
    
    for washes.

Q: Why does my compound smell like alcohol after storage? A: Transesterification. If you store a methyl ester in ethanol (or vice versa), they will exchange.

  • Correct Protocol: Store neat (oil) or in non-nucleophilic solvents (Hexanes/DCM).

Q: How should I store sensitive


-keto esters long-term?A:
  • Dry: Store over activated 4Å molecular sieves to prevent hydrolysis.

  • Cold: -20°C is standard.

  • Inert: Flush the vial with Argon. Oxygen can lead to alpha-hydroxylation over long periods.

Decision Matrix: Purification Workflow

PurificationStartCrude β-Keto EsterIsVolatileIs BP < 100°C @ 1mmHg?Start->IsVolatileDistillVacuum Distillation(Add NaHCO3 to pot)IsVolatile->DistillYesChromatographyColumn ChromatographyIsVolatile->ChromatographyNoAcidSensitiveIs it highly acid sensitive?(e.g., t-Butyl esters)Chromatography->AcidSensitiveNeutralSilicaTEA-Buffered Silica(1.5% TEA slurry)AcidSensitive->NeutralSilicaModerate SensitivityAluminaNeutral Alumina(Brockmann Activity III)AcidSensitive->AluminaHigh Sensitivity

Figure 2: Decision matrix for selecting the optimal purification method based on compound properties.

References

  • Organic Syntheses. Ethyl 1-Ethylacetoacetate. Coll. Vol. 2, p.264 (1943). (Standard protocol for vacuum distillation of beta-keto esters).

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids. (Detailed mechanism of the cyclic transition state).

  • SiliCycle. Separation of Amines and Acid-Sensitive Compounds. (Technical note on TEA buffering silica gel).

  • Journal of the American Chemical Society. The Decomposition of Ketones in the Presence of Silica Gel. (Foundational study on silica acidity and ketone stability).

  • BenchChem. Preventing Decarboxylation of Beta-Keto Acids. (Storage and stability data).

Technical Support Center: Reaction Condition Optimization for Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-oxo-2-propionylpentanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile tri-carbonyl intermediate. My goal is to provide not just a protocol, but a deep, mechanistic understanding of the reaction, enabling you to troubleshoot common issues and optimize conditions for your specific needs.

The synthesis of Methyl 3-oxo-2-propionylpentanoate is a classic example of a C-acylation of a β-keto ester, specifically the acylation of methyl 3-oxopentanoate's enolate. While conceptually straightforward, success lies in the meticulous control of reaction parameters to favor the desired product over potential side-reactions. This guide is built on field-proven insights to ensure your synthesis is both efficient and reproducible.

Optimized Synthesis Protocol: Magnesium Ethoxide-Mediated Acylation

This protocol details a robust method for the C-acylation of methyl 3-oxopentanoate using propionyl chloride, mediated by magnesium ethoxide. The choice of a magnesium base is critical; the Mg²⁺ ion forms a stable six-membered chelate with the starting β-keto ester, which enhances the nucleophilicity of the α-carbon and sterically hinders O-acylation, thereby promoting the desired C-acylation pathway.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Stage 1: Preparation & Enolate Formation cluster_reaction Stage 2: Acylation cluster_workup Stage 3: Workup & Purification prep 1. Assemble Dry Glassware under N₂ Atmosphere reagents 2. Add Anhydrous Toluene & Magnesium Ethoxide prep->reagents add_ester 3. Add Methyl 3-Oxopentanoate Dropwise at 0°C reagents->add_ester stir 4. Stir for 1h at RT to form Mg-Enolate Chelate add_ester->stir cool 5. Cool Reaction to 0°C stir->cool Proceed to Acylation add_acyl 6. Add Propionyl Chloride Dropwise cool->add_acyl react 7. Warm to RT & Stir for 4-6h (Monitor by TLC) add_acyl->react quench 8. Quench with Cold Dilute HCl react->quench Proceed to Workup extract 9. Extract with Ethyl Acetate quench->extract wash 10. Wash Organic Layer (H₂O, Brine) & Dry extract->wash purify 11. Purify via Vacuum Distillation wash->purify analysis 12. Characterize Product (NMR, IR, MS) purify->analysis Final Product

Caption: Workflow for the synthesis of Methyl 3-oxo-2-propionylpentanoate.

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )EquivalentsAmount
Methyl 3-oxopentanoate130.141.0(user defined)
Magnesium Ethoxide114.431.1(calculated)
Propionyl Chloride92.521.05(calculated)
Anhydrous Toluene--~5 mL per mmol of ester
1 M Hydrochloric Acid--(for workup)
Ethyl Acetate--(for extraction)
Anhydrous MgSO₄--(for drying)
Step-by-Step Methodology
  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: Charge the flask with anhydrous toluene and magnesium ethoxide.[2] Begin stirring to form a slurry.

  • Enolate Formation: Cool the slurry to 0°C using an ice bath. Add methyl 3-oxopentanoate dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The formation of the magnesium enolate chelate should result in a more homogeneous solution.[3]

  • Acylation: Cool the reaction mixture back down to 0°C. Add propionyl chloride dropwise at a rate that maintains the internal temperature below 5°C. A precipitate (magnesium chloride) may form.

  • Reaction Monitoring: After adding the propionyl chloride, remove the ice bath and let the reaction proceed at room temperature for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ester spot has been consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold 1 M HCl. Be cautious, as this is an exothermic process. Continue adding acid until the mixture is acidic (pH ~1-2) and all solids have dissolved.

  • Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield Methyl 3-oxo-2-propionylpentanoate as a clear liquid.

Troubleshooting Guide

Q1: My reaction yield is disappointingly low (<40%). What are the most likely causes?

A1: Low yields in Claisen-type condensations are a common issue, often traced back to a few critical factors.[4]

  • Presence of Moisture: This is the most frequent culprit. Water will react with magnesium ethoxide, neutralizing your base. It will also hydrolyze both your starting ester and the acyl chloride. Ensure all glassware is flame- or oven-dried and that all reagents and solvents are strictly anhydrous.[4]

  • Inactive Base: Magnesium ethoxide can degrade upon exposure to air and moisture. Use a fresh bottle or a properly stored reagent. The activity of the magnesium used to prepare the ethoxide can also influence its morphology and reactivity.[3][5]

  • Incorrect Stoichiometry: The reaction requires at least one full equivalent of base to drive the equilibrium forward by deprotonating the product, which is more acidic than the starting material.[6] Using slightly more than one equivalent (e.g., 1.1 eq) is recommended to ensure complete enolate formation.

  • Poor Temperature Control: Adding reagents too quickly at elevated temperatures can promote side reactions. Maintain low temperatures (0-5°C) during the addition of both the ester and the acyl chloride to control the reaction rate and minimize byproduct formation.

Q2: I'm observing a significant byproduct. My NMR shows loss of the acidic proton but doesn't match the desired product. What could it be?

A2: You are likely observing the product of O-acylation . The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-acylation, desired) or the enolate oxygen (O-acylation, undesired).

  • Causality: The ratio of C- to O-acylation is highly dependent on the reaction conditions. "Harder" electrophiles and counter-ions favor O-acylation. However, the use of magnesium ethoxide is specifically chosen to prevent this. The Mg²⁺ ion chelates with the two oxygen atoms of the β-keto ester, forming a rigid, six-membered ring. This structure enhances the electron density on the α-carbon while sterically blocking the oxygen atom, thus strongly favoring C-acylation.

  • Solution: If you are still seeing O-acylation, it suggests the magnesium chelate is not forming properly. This could again point to an issue with the quality of your magnesium ethoxide or the presence of protic impurities. Ensure your starting methyl 3-oxopentanoate is pure, as impurities could interfere with chelation.

Q3: My final product is a dark color and difficult to purify by distillation. What are my options?

A3: Product discoloration often points to decomposition or polymerization byproducts, which can co-distill or raise the boiling point.

  • Cause: These byproducts can form if the reaction is run for too long or at too high a temperature. Additionally, the acidic workup, if too harsh, can sometimes cause degradation.

  • Alternative Purification: A highly effective method for purifying β-dicarbonyl compounds is through the formation of a copper(II) chelate.[7]

    • Dissolve the crude product in a solvent like ethanol.

    • Add an aqueous solution of copper(II) acetate.

    • The copper(II) chelate of your product will precipitate as a stable, often crystalline solid, which can be filtered and washed.

    • The pure β-dicarbonyl product can be recovered by suspending the chelate in a biphasic system (e.g., ethyl acetate/water) and adding a strong chelating agent like EDTA or by treatment with dilute acid to sequester the copper ion.[7]

Frequently Asked Questions (FAQs)

Q1: Why is magnesium ethoxide preferred over a more common base like sodium ethoxide (NaOEt)?

A1: While NaOEt is a stronger base and can certainly generate the enolate, it offers less control.[8] The primary advantage of Mg(OEt)₂ lies in the chelating ability of the divalent Mg²⁺ cation, as described in Troubleshooting Q2. This chelation is key to preventing O-acylation. In contrast, the Na⁺ ion forms a much weaker and more ionic association with the enolate, leaving the oxygen atom more exposed and leading to a greater proportion of the undesired O-acylated byproduct.

Q2: Can I use propionic anhydride instead of propionyl chloride as the acylating agent?

A2: Yes, propionic anhydride is a suitable alternative. The choice between the two involves a trade-off:

  • Propionyl Chloride: More reactive, leading to faster reaction times. However, it produces HCl as a byproduct, which must be neutralized by the base. It is also highly corrosive and moisture-sensitive.

  • Propionic Anhydride: Less reactive, potentially requiring longer reaction times or slightly higher temperatures. Its main advantage is that the byproduct is propionic acid (as the propionate salt), which is less corrosive and easier to handle during workup. For sensitive substrates, the anhydride is often a milder and safer choice.

Q3: How do I properly monitor this reaction by TLC?

A3: Use a non-polar solvent system, such as 20-30% ethyl acetate in hexanes. You should spot three lanes: your starting material (methyl 3-oxopentanoate), a co-spot (starting material and reaction mixture), and the reaction mixture itself. The product, being more functionalized but also larger, should have an Rf value that is typically close to, but distinct from, the starting material. The reaction is complete when the starting material spot in the reaction mixture lane has completely disappeared.

Q4: What are the key spectroscopic signatures to confirm the structure of Methyl 3-oxo-2-propionylpentanoate?

A4: The product exists in a keto-enol tautomeric equilibrium, which will be visible in its spectra.

  • ¹H NMR: You will see characteristic signals for the two ethyl groups and the methyl ester. The key signal is the proton at the C2 position, which will be a singlet (or quartet if coupled) and may show enol-form protons as a broad singlet further downfield.

  • ¹³C NMR: Expect to see three carbonyl signals (C1, C3, C-propionyl) in the 190-210 ppm (ketones) and ~170 ppm (ester) regions.

  • IR Spectroscopy: Look for strong C=O stretching bands around 1700-1750 cm⁻¹. The presence of the enol form may also give rise to a broad O-H stretch around 3400 cm⁻¹ and a C=C stretch around 1600-1650 cm⁻¹.

References
  • PrepChem. (n.d.). Synthesis of methyl 3-oxopentanoate. PrepChem.com. Retrieved from [Link][9]

  • Google Patents. (n.d.). US5945559A - Process for producing 3-oxocarboxylic acid esters. Retrieved from [10]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link][8]

  • Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Retrieved from [Link][6]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link][1]

  • The Effect of Magnesium Particles Size and Reaction Conditions on Morphology of the Synthesized Magnesium Ethoxide. (n.d.). Iranian Journal of Chemical Engineering. Retrieved from [Link][3]

  • ResearchGate. (2018). Morphology Controlled Magnesium Ethoxide: Influence of Reaction Parameters and Magnesium Characteristics. Retrieved from [Link][5]

  • Recent Developments in the Synthesis of β-Diketones. (2019). Molecules. Retrieved from [Link][7]

Sources

Stability issues of "Methyl 3-oxo-2-propionylpentanoate" in storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-oxo-2-propionylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this key synthetic intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of Methyl 3-oxo-2-propionylpentanoate

Methyl 3-oxo-2-propionylpentanoate, as a β-keto ester, possesses inherent chemical functionalities that contribute to its synthetic utility but also predispose it to specific degradation pathways. Understanding these potential stability issues is critical for its effective use and storage. The primary concerns are its susceptibility to hydrolysis and decarboxylation, particularly under non-optimal conditions. This guide will walk you through identifying, preventing, and resolving common challenges encountered during the handling and storage of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Methyl 3-oxo-2-propionylpentanoate, providing potential causes and actionable solutions.

Issue 1: Gradual decrease in the purity of the stored compound over time, even at low temperatures.

  • Question: I have been storing Methyl 3-oxo-2-propionylpentanoate at the recommended temperature, but I am observing a decrease in its purity. What could be the cause, and how can I mitigate this?

  • Answer:

    • Probable Cause 1: Presence of Moisture. Even at low temperatures, trace amounts of moisture can lead to slow hydrolysis of the ester linkage. This results in the formation of 3-oxo-2-propionylpentanoic acid and methanol. The resulting β-keto acid is itself unstable and can undergo further degradation.[1][2]

    • Solution 1:

      • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to minimize contact with atmospheric moisture.

      • Desiccation: Store the vial containing the compound within a desiccator, even when refrigerated or frozen.

      • Aliquoting: Upon receiving the compound, if you plan to use it multiple times, aliquot it into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.

    • Probable Cause 2: Exposure to Acidic or Basic Conditions. Contaminants on lab equipment or in solvents can introduce acidic or basic species that catalyze hydrolysis.[1][3][4]

    • Solution 2:

      • Solvent Purity: Always use high-purity, anhydrous solvents for your reactions.

      • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried before use. If necessary, rinse with a neutral solvent and dry under vacuum or with a stream of inert gas.

Issue 2: Appearance of an unexpected peak in my analytical chromatogram (GC-MS or LC-MS) corresponding to a lower molecular weight species.

  • Question: I am analyzing my reaction mixture containing Methyl 3-oxo-2-propionylpentanoate and see a significant peak that I cannot identify, which seems to have a lower molecular weight. What is this, and how did it form?

  • Answer:

    • Probable Cause: Decarboxylation. The most likely culprit is the decarboxylation of the β-keto ester, especially if your analytical method involves heat (like a GC inlet) or if the sample was exposed to acidic or basic conditions.[5][6][7] The initial hydrolysis product, 3-oxo-2-propionylpentanoic acid, is particularly prone to losing carbon dioxide to form 4-hexanone.[1][8]

    • Solution:

      • Analytical Method Optimization: If using GC-MS, consider derivatization to increase the volatility and thermal stability of the β-keto ester.[8] Alternatively, use a less thermally aggressive injection technique, such as a cool on-column inlet. For LC-MS analysis, maintain a neutral to slightly acidic mobile phase to minimize in-source degradation.

      • Sample Preparation: Prepare samples for analysis immediately before running them. If storage is necessary, keep them at ultra-low temperatures (e.g., -80°C).[8]

Issue 3: Inconsistent reaction yields or the formation of byproducts.

  • Question: My reactions using Methyl 3-oxo-2-propionylpentanoate are giving inconsistent yields, and I am observing byproducts that suggest my starting material is not clean. How can I ensure the integrity of my starting material?

  • Answer:

    • Probable Cause: Degradation of the Starting Material. The inconsistencies are likely due to the degradation of your Methyl 3-oxo-2-propionylpentanoate stock. The presence of hydrolysis and decarboxylation products will reduce the amount of active starting material and can introduce nucleophilic or acidic species that interfere with your reaction.

    • Solution:

      • Purity Check: Before each use, verify the purity of your Methyl 3-oxo-2-propionylpentanoate using a quick analytical method like TLC or ¹H NMR.

      • Fresh Stock: If significant degradation is observed, it is best to use a fresh, unopened vial of the compound.

      • Reaction Conditions: Carefully control the pH of your reaction mixture. If the reaction is sensitive to acidic or basic conditions, use appropriate buffers.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Methyl 3-oxo-2-propionylpentanoate?

A1: To ensure the long-term stability of Methyl 3-oxo-2-propionylpentanoate, it should be stored under the following conditions:

  • Temperature: At or below -20°C is recommended for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture and oxygen.

  • Light: Protect from light by storing in an amber vial or in a dark location.

Storage ConditionRecommendedRationale
Temperature ≤ -20°CMinimizes rates of hydrolysis and decarboxylation.
Atmosphere Inert (Ar, N₂)Prevents moisture-induced hydrolysis.
Light ProtectedPrevents potential photochemical degradation.
Container Tightly sealed amber vialProtects from light and atmospheric contaminants.

Q2: What are the primary degradation pathways for Methyl 3-oxo-2-propionylpentanoate?

A2: The two main degradation pathways are:

  • Hydrolysis: The ester bond is cleaved by water to form 3-oxo-2-propionylpentanoic acid and methanol. This reaction is catalyzed by both acids and bases.[1]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is unstable and readily loses carbon dioxide (CO₂) upon gentle heating or in the presence of acid to form 4-hexanone.[6][7][8]

Degradation Pathways MOPP Methyl 3-oxo-2-propionylpentanoate OPPA 3-oxo-2-propionylpentanoic acid MOPP->OPPA Hydrolysis (+H₂O) Methanol Methanol MOPP->Methanol Hydrolysis (+H₂O) Hexanone 4-Hexanone OPPA->Hexanone Decarboxylation (-CO₂) CO2 Carbon Dioxide OPPA->CO2 Decarboxylation (-CO₂)

Caption: Primary degradation pathways of Methyl 3-oxo-2-propionylpentanoate.

Q3: How can I detect the degradation of Methyl 3-oxo-2-propionylpentanoate?

A3: Several analytical techniques can be used to assess the purity and detect degradation products:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to quantify the purity of the starting material and identify the presence of degradation products like 4-hexanone and methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile degradation products. However, be mindful of on-column degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a softer ionization technique that can be used to analyze the compound with a lower risk of thermal degradation.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and simple way to check for the presence of impurities. The appearance of new spots may indicate degradation.

Q4: Is it necessary to purify Methyl 3-oxo-2-propionylpentanoate before use?

A4: If the compound has been stored for an extended period or if there are signs of degradation (e.g., discoloration, unexpected analytical results), purification may be necessary. Column chromatography is a common method for purifying β-keto esters. However, it is often more practical to start with a fresh, high-purity batch of the compound to ensure the reliability of your experimental results.

Experimental Protocols

Protocol 1: Aliquoting and Storage of Methyl 3-oxo-2-propionylpentanoate

  • Allow the sealed vial of Methyl 3-oxo-2-propionylpentanoate to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • In a glove box or under a gentle stream of inert gas (argon or nitrogen), carefully open the main vial.

  • Using a clean, dry syringe or pipette, dispense the desired aliquot amounts into smaller, pre-dried amber glass vials.

  • Purge the headspace of each new vial with inert gas before sealing tightly with a cap containing a chemically resistant liner (e.g., PTFE).

  • Label each vial clearly with the compound name, date of aliquoting, and concentration (if in solution).

  • Store the aliquoted vials at ≤ -20°C in a desiccated environment.

Aliquoting Workflow Start Start: Receive Compound Equilibrate Equilibrate to RT in Desiccator Start->Equilibrate Inert_Atmosphere Open under Inert Atmosphere Equilibrate->Inert_Atmosphere Aliquot Aliquot into smaller vials Inert_Atmosphere->Aliquot Purge_Seal Purge with Inert Gas and Seal Aliquot->Purge_Seal Store Store at ≤ -20°C Purge_Seal->Store End End: Ready for Use Store->End

Caption: Recommended workflow for aliquoting and storing Methyl 3-oxo-2-propionylpentanoate.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26267-26286. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]

  • Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(12), 5147-5161. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363. [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Rao, G. B. D., et al. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11060-11075. [Link]

Sources

Technical Support Center: TLC Monitoring of Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Ester Systems
Reference ID:  TSC-TLC-M3O2P-001

Executive Summary & Chemical Context

Methyl 3-oxo-2-propionylpentanoate belongs to a class of highly reactive tri-carbonyl compounds (specifically a 2-acyl-1,3-dicarbonyl system). Structurally, the C2 position is flanked by three electron-withdrawing carbonyl groups (the methyl ester, the C3 ketone, and the C2-propionyl group).

Key Chemical Challenges for TLC:

  • Extreme Acidity (

    
    ):  The methine proton at C2 is highly acidic. On standard neutral Silica Gel 60, this compound will ionize, leading to severe "comet tail" streaking.
    
  • Keto-Enol Tautomerism: The compound exists in a dynamic equilibrium between its keto and enol forms. The enol form binds strongly to the hydroxyl groups of the silica stationary phase via hydrogen bonding.

  • Chelation Potential: The 1,3-dicarbonyl motif is a potent chelator, which can interact with metallic impurities in lower-grade silica.

This guide provides a self-validating protocol to monitor this specific molecule, ensuring reproducible


 values and preventing false negatives due to decomposition.

Method Development: The Mobile Phase

Standard neutral solvent systems (e.g., pure Hexane/Ethyl Acetate) are unsuitable for this molecule. You must suppress ionization to obtain a distinct spot.

Optimized Solvent Systems
PolaritySolvent Composition (v/v)Purpose
Low Hexane : EtOAc : Acetic Acid (80 : 19 : 1 )For starting material (SM) retention check.
Medium Hexane : EtOAc : Acetic Acid (60 : 39 : 1 )Standard monitoring system.
High DCM : MeOH : Acetic Acid (95 : 4 : 1 )For highly polar reaction products/impurities.

Critical Technical Note: The addition of 1% Glacial Acetic Acid is mandatory. It lowers the pH of the eluent below the


 of the analyte, forcing the equilibrium toward the protonated (neutral) form, which migrates cleanly without streaking.

Visualization Protocols

While UV is the primary method, it can be deceptive due to tautomeric shifts. You must use a confirmatory chemical stain.

Primary: UV 254 nm[1][2]
  • Mechanism: The enol tautomer possesses a conjugated

    
    -system (
    
    
    
    ) that absorbs strongly at 254 nm.
  • Observation: Dark spot on green fluorescent background.[1]

  • Limitation: If the equilibrium shifts entirely to the tri-keto form (less conjugated), UV intensity may decrease.

Secondary (Confirmatory): Ferric Chloride ( ) Stain

This is the gold standard for this specific molecule.

  • Mechanism:

    
     ions coordinate with the enol oxygen atoms of the 1,3-dicarbonyl system to form a colored complex.
    
  • Preparation: Dissolve 1 g of

    
     in 50 mL of 50% aqueous methanol.
    
  • Protocol: Dip the plate or spray lightly.[1][2]

  • Result: Immediate appearance of a red-violet or purple spot .

  • Selectivity: This stain is highly specific for enols and phenols; simple esters or ketones will not stain, providing a clear distinction between SM and non-enolic byproducts.

Tertiary (General): p-Anisaldehyde[1][4]
  • Use: If the molecule undergoes decarboxylation to a simple ketone which does not enolize significantly.

  • Result: Blue/Grey spots after heating.

Troubleshooting Guide (FAQ)

Q1: My spot looks like a "comet" or a long streak. What is wrong?

Diagnosis: The compound is ionizing on the silica. The acidic proton at C2 is deprotonating, creating an anion that drags along the polar silica surface. Solution:

  • Add Acid: Ensure your mobile phase contains 0.5% - 1.0% Acetic Acid.

  • Pre-wash Plate: If streaking persists, run the blank TLC plate in the acidic eluent before spotting your sample to neutralize basic sites on the silica.

Q2: I see two spots for my pure starting material. Is it impure?

Diagnosis: Likely Keto-Enol Separation . In rare cases, the kinetics of tautomerism are slow enough relative to the elution time that the keto and enol forms separate (one polar, one non-polar). Validation Test:

  • Perform a 2D-TLC .

  • Run the plate in direction 1.

  • Rotate 90° and run again in the same solvent.

  • Result: If the two spots reappear on the diagonal, it is a single compound. If off-diagonal spots appear, they are impurities or tautomers re-equilibrating.

Q3: My spot disappears after drying the plate.

Diagnosis: Volatility or Retro-Claisen Decomposition.

  • Volatility: Methyl esters of medium-chain keto acids can be volatile. Do not use a heat gun to dry the plate; let it air dry.

  • Decomposition: Acidic silica can catalyze the cleavage of the propionyl group (deacylation). Solution: Use Neutral Alumina plates instead of Silica if decomposition is suspected.

Workflows & Decision Logic

Workflow A: Mobile Phase Optimization

Use this logic to determine the correct solvent system and modifier.

MobilePhaseOptimization Start Start: Standard TLC (Hex:EtOAc 3:1) CheckStreak Observation: Is the spot streaking? Start->CheckStreak AddAcid Action: Add 1% Acetic Acid to Eluent CheckStreak->AddAcid Yes (Comet tail) CheckSep Observation: Is Rf between 0.2 - 0.5? CheckStreak->CheckSep No (Round spot) AddAcid->CheckSep AdjustPolarity Action: Adjust Hex:EtOAc Ratio CheckSep->AdjustPolarity No (Too high/low) FinalSystem Final System: Acidified Mobile Phase CheckSep->FinalSystem Yes AdjustPolarity->CheckSep

Figure 1: Decision tree for eliminating streaking issues common to acidic


-dicarbonyls.
Workflow B: Visualization Selection

Select the correct stain to confirm identity and purity.

VisualizationLogic Sample Developed TLC Plate UVCheck Step 1: UV 254nm Sample->UVCheck IsVisible Visible? UVCheck->IsVisible FeCl3 Step 2: FeCl3 Stain (Specific for Enols) IsVisible->FeCl3 Yes (Conjugated) Anis Step 3: Anisaldehyde (General Carbonyls) IsVisible->Anis No (Keto form?) FeCl3->Anis Negative ResultEnol Red/Violet Spot: Intact 1,3-Dicarbonyl FeCl3->ResultEnol Positive ResultDec Blue/Grey Spot: Possible Deacylation Anis->ResultDec

Figure 2: Visualization logic to distinguish the intact tri-carbonyl product from decomposition byproducts.

Experimental Protocol: The "Self-Validating" Run

To ensure your TLC data is trustworthy, follow this exact sequence for every new reaction setup.

  • Prepare the Chamber: Mix Hexane (6 mL), Ethyl Acetate (4 mL), and Acetic Acid (0.1 mL). Shake well. Place a filter paper inside to saturate the atmosphere.

  • Spotting:

    • Lane 1: Starting Material (Reference).

    • Lane 2: Co-spot (SM + Reaction Mixture).

    • Lane 3: Reaction Mixture.

  • Elution: Run until the solvent front is 1 cm from the top.

  • Immediate Visualization (UV): Circle spots under UV 254 nm. Note if the SM in Lane 1 has the same

    
     as the spot in Lane 2.
    
  • Chemical Validation: Dip the plate in Ferric Chloride solution .

    • Success Criteria: The product spot should turn violet/red immediately. If it does not stain but was visible under UV, you may have formed a different conjugated species (e.g., a simple unsaturated ester via decarboxylation).

References

  • Reich, H. J., & Rigby, J. H. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley.
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience.

  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. (Foundational text on staining reagents including Ferric Chloride).
  • Chemistry LibreTexts. (2023). Visualizing TLC Plates. (General guide on stain mechanisms).

  • University of Rochester. (n.d.). TLC Stains and Dips.[2][3][4][5] (Recipes for Anisaldehyde and FeCl3).

Sources

Technical Support Hub: Synthesis & Work-up of Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TRICARB-001 Status: Open Subject: Work-up Optimization for


-Tricarbonyl Systems
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are synthesizing Methyl 3-oxo-2-propionylpentanoate , a classic tricarbonyl methane system. Unlike simple esters, this molecule possesses three carbonyl groups attached to a single central carbon (C2).

Structural Analysis:

  • Backbone: Pentanoate chain.[1]

  • Functionality: Methyl ester (C1), Propionyl group (at C2), Ketone (at C3).

  • Key Characteristic: The C2 proton is highly acidic (

    
    ).
    
  • Synthesis Route: C-acylation of methyl 3-oxopentanoate using propionyl chloride, typically mediated by Magnesium chloride (

    
    ) or Magnesium ethoxide (
    
    
    
    ) to prevent O-acylation.

The Core Challenge: The reaction generates a stable Magnesium bis-enolate chelate . The success of your isolation depends entirely on disrupting this chelate without inducing deacylation (retro-Claisen fragmentation).

Critical Work-up Protocol (The "Golden Path")

This procedure assumes a standard reaction scale (10–50 mmol) using


/Pyridine or 

in DCM or Toluene.
Phase 1: Quenching & Chelate Destruction

The reaction mixture likely contains a thick slurry of Magnesium salts.

  • Temperature Control: Cool the reaction mixture to 0 °C .

    • Reasoning: The retro-Claisen cleavage (loss of the propionyl group) is temperature-dependent. Heat + Acid/Base = Decomposition.

  • Acid Hydrolysis (The "Goldilocks" Zone):

    • Add 2N HCl (cold) dropwise.

    • Target pH: You must reach pH 2–3 .

    • Why? You need enough acid to protonate the enolate and solubilize the Magnesium salts (

      
       is water-soluble). If pH > 4, Mg salts remain as emulsions. If pH < 1 for prolonged periods, ester hydrolysis occurs.
      
  • Agitation: Stir vigorously for 15–30 minutes at 0–5 °C.

    • Visual Check: The mixture must turn from a cloudy slurry to a clear biphasic system. If solids persist, add more water or slightly more HCl.

Phase 2: Extraction & Phase Separation

Warning: Your product is an enol and significantly more acidic than typical esters.

  • Solvent Choice: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for denser phase separation, but EtOAc extracts the enol form better if the aqueous phase is too acidic.

  • The "Acid-Base" Purification Trick (Optional but Recommended):

    • Step A: Extract the organic layer with saturated

      
        (aq).
      
    • Mechanism:[2][3] The tricarbonyl product (

      
      ) will deprotonate and move to the aqueous layer as the Sodium enolate. Neutral impurities (unreacted starting material, O-acylated byproducts) stay in the organic layer.
      
    • Step B: Separate the organic layer (discard or save for impurity analysis).

    • Step C:Re-acidify the aqueous bicarbonate layer carefully with cold 2N HCl back to pH 2.

    • Step D: Extract the now-protonated product back into fresh DCM.

  • Drying: Dry over anhydrous

    
    . Avoid 
    
    
    
    if possible, as Lewis acidic Mg sites can sometimes catalyze surface decomposition of sensitive enols.
Phase 3: Isolation
  • Concentration: Rotary evaporate at < 35 °C .

  • Purification:

    • High Vacuum Distillation: Preferred. Boiling point will be high (>100 °C at reduced pressure). Use a short-path apparatus.

    • Column Chromatography: Risky. Silica gel is slightly acidic. If you must column, use silica pre-treated with 1% Triethylamine (TEA) to neutralize active sites, or use neutral alumina.

Troubleshooting & Root Cause Analysis

Ticket #1: "My NMR shows a mess of peaks."

Diagnosis: Keto-Enol Tautomerism.

  • Explanation: Tricarbonyl methanes exist in a dynamic equilibrium between the tri-keto form and multiple enol forms (involving intramolecular H-bonding).

  • Symptoms: Broad OH peaks > 12 ppm; "Double" peaks for the methyl ester or ethyl tails.

  • Verification: Run the NMR in

    
     (favors enol) vs. DMSO-
    
    
    
    (favors keto/charged forms). If the ratio changes, it is tautomerism, not impurity.
  • Action: Do not discard. This is normal behavior for this class of molecule.

Ticket #2: "Yield is low; I recovered the starting material."

Diagnosis: Deacylation (Retro-Claisen).

  • Root Cause: The work-up was likely too basic or too hot. The propionyl group is a good leaving group on a crowded carbon.

  • Action: Ensure the quench is kept strictly at 0 °C. Avoid prolonged exposure to basic aqueous washes (like 10% NaOH). Use

    
     only for rapid extraction.
    
Ticket #3: "I have a persistent emulsion."

Diagnosis: Magnesium Hydroxide Gel.

  • Root Cause: The pH during quench was not low enough (pH > 4), leaving gelatinous

    
     or partially hydrolyzed Mg-complexes.
    
  • Action: Add small aliquots of 2N HCl while monitoring pH. Once pH hits ~2, the emulsion should break as Mg solubilizes.

Data & Visualizations

Workflow Logic Diagram

WorkupProcedure Start Reaction Mixture (Mg-Enolate Complex) Quench Acid Quench (2N HCl, 0°C, pH 2-3) Start->Quench Disruption PhaseSep Phase Separation (Org: DCM | Aq: Acidic Mg Salts) Quench->PhaseSep Solubilize Mg Decision Impurity Level? PhaseSep->Decision DirectDry Direct Drying (Na2SO4) Decision->DirectDry Low Impurity AcidBase Acid-Base Extraction 1. Extract w/ NaHCO3 (aq) 2. Discard Org Impurities 3. Acidify Aq to pH 2 4. Re-extract w/ DCM Decision->AcidBase High Impurity Final Final Isolation (Vac Distillation) DirectDry->Final AcidBase->Final

Caption: Decision tree for the work-up of Mg-mediated C-acylation reactions.

Tautomerism & Mechanism

Tautomerism Keto Tri-Keto Form (Central C-H) Enol Enol Form (Intramolecular H-Bond) Keto->Enol Equilibrium (Fast) Chelate Mg-Chelate (Reaction Intermediate) Chelate->Keto Acid Quench (HCl)

Caption: The transition from the stable Mg-chelate intermediate to the dynamic keto-enol equilibrium observed in the final product.

Quantitative Reference Table

ParameterSpecificationNotes
Target pH (Quench) 2.0 – 3.0Critical to dissolve Mg salts.
Temperature (Quench) 0 °C – 5 °CPrevent retro-Claisen cleavage.

(Approx)
5.0 – 7.0Acidic enough for bicarbonate extraction.
Boiling Point > 100 °C @ 10 mmHgEstimate; depends on exact vacuum.
Stability ModerateStore at -20 °C; sensitive to moisture/acid.

References

  • BenchChem. (2025).[4][5] Technical Support Center: Synthesis of Methyl 2-Chloro-3-oxopentanoate. Retrieved from 5

  • PrepChem. (n.d.). Synthesis of 3-Oxovaleric acid methyl ester. Retrieved from 1

  • Organic Chemistry Portal. (n.d.). Enantioselective Mukaiyama-Michael Reaction of β,γ-Unsaturated α-Keto Esters. Retrieved from 2

  • BenchChem. (2025).[4][5] Magnesium-Mediated Acylation of Malonic Esters for Carbon-Carbon Bond Formation. Retrieved from 4

  • ResearchGate. (2025). NMR investigation and theoretical studies on the tautomerism of β,β′-tricarbonyl compounds. Retrieved from 6

Sources

Validation & Comparative

Technical Comparison Guide: Methyl 3-oxo-2-propionylpentanoate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the synthesis of functionalized heterocycles—particularly pyrazoles, pyrimidines, and isoxazoles—


-keto esters are the foundational building blocks. While Ethyl Acetoacetate (EAA)  is the ubiquitous industry standard, Methyl 3-oxo-2-propionylpentanoate (M-3-O-2-PP)  represents a specialized, high-density electrophile class (triacylmethanes).

The Core Distinction:

  • EAA is a 1,3-dicarbonyl system.[1][2] It is robust, cheap, and primarily used to install a single ketone/enol functionality alongside an ester.

  • M-3-O-2-PP is a pseudo-tricarbonyl (specifically a 2-acyl-1,3-dicarbonyl). It possesses a central methine carbon flanked by three electron-withdrawing groups (two propionyls, one methyl ester).

Selection Heuristic: Choose EAA for standard mono-substitution or simple ring closures. Choose M-3-O-2-PP when constructing fully substituted heterocycles (e.g., 3,4,5-substituted pyrazoles) in a single step, or when the specific ethyl side-chains are required for lipophilicity/steric fit in a drug pharmacophore.

Part 2: Structural & Physical Profile[3]

The reactivity differences stem directly from the electronic environment of the


-carbon (C2).
FeatureEthyl Acetoacetate (EAA)Methyl 3-oxo-2-propionylpentanoate
CAS 141-97-9158511-22-9
Formula


Structure Type

-Keto Ester (Dicarbonyl)
2-Acyl-

-Keto Ester (Tricarbonyl)

-Carbon
Methylene (

)
Methine (

)
Acidity (

)
~10.7 (DMSO)~5.8 - 7.0 (Estimated)*
Enol Content Moderate (Solvent dependent)High (Stabilized by dual H-bonding)
Electrophilic Sites 2 (Ketone, Ester)3 (2x Ketone, 1x Ester)
Base Stability High (Forms stable enolate)Low (Prone to Retro-Claisen deacylation)

*Note: Tricarbonyl methanes are significantly more acidic due to resonance delocalization over three carbonyls, often approaching carboxylic acid acidity.

Part 3: Reactivity Deep Dive
1. Acidity and Enolization

EAA: The


-protons are acidic enough to be deprotonated by alkoxides (e.g., NaOEt). The resulting enolate is a bidentate nucleophile (C- vs. O-alkylation).
M-3-O-2-PP:  The single 

-proton is highly acidic. However, the molecule exists largely as a stable enol due to intramolecular hydrogen bonding between the two propionyl groups.
  • Implication: M-3-O-2-PP does not require strong bases for activation in condensation reactions. In fact, strong bases can be detrimental (see below).

2. The "Retro-Claisen" Liability

This is the most critical operational difference.

  • EAA: Stable in refluxing ethoxide/methanol.

  • M-3-O-2-PP: Highly susceptible to deacylation . Nucleophilic attack by a base (alkoxide or hydroxide) at one of the ketone carbonyls can lead to C-C bond cleavage, expelling a propionate ester and reverting the molecule to a simple

    
    -keto ester (Methyl 3-oxopentanoate).
    
  • Protocol Adjustment: When using M-3-O-2-PP, avoid strong alkoxide bases at high temperatures. Use buffered conditions or weak organic bases (piperidine, pyridine).

3. Regioselectivity in Heterocycle Synthesis

EAA (Asymmetric): Reaction with hydrazine yields a 3-methyl-5-pyrazolone (or tautomer). The hydrazine attacks the ketone first (more electrophilic), then cyclizes on the ester. M-3-O-2-PP (Symmetric Ketones): The molecule has two identical propionyl groups. Hydrazine attacks both ketone carbonyls preferentially over the ester.

  • Result: The ester group is retained at the 4-position of the pyrazole ring.

  • Product: 3,5-diethyl-4-methoxycarbonyl-1H-pyrazole.

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways when reacting these substrates with binucleophiles (e.g., Hydrazine).

ReactivityComparison EAA Ethyl Acetoacetate (Dicarbonyl) Inter_EAA Hydrazone Intermediate EAA->Inter_EAA 1. Nucleophilic Attack (Ketone) M3O2PP Methyl 3-oxo-2-propionylpentanoate (Tricarbonyl) Inter_M3 Diketo-hydrazone M3O2PP->Inter_M3 1. Attack on Ketone 1 Side_M3 Deacylation Product (Methyl 3-oxopentanoate) M3O2PP->Side_M3 Strong Base (Retro-Claisen) Hydrazine Hydrazine (NH2NH2) Hydrazine->EAA Hydrazine->M3O2PP Prod_EAA 3-Methyl-5-pyrazolone (Ester consumed in ring) Inter_EAA->Prod_EAA 2. Cyclization on Ester (-EtOH) Prod_M3 3,5-Diethyl-4-methoxycarbonyl-pyrazole (Ester RETAINED) Inter_M3->Prod_M3 2. Attack on Ketone 2 (-2 H2O)

Caption: Divergent synthesis pathways. EAA consumes the ester during cyclization, whereas M-3-O-2-PP utilizes both ketone moieties, retaining the ester group on the aromatic ring.

Part 5: Experimental Protocols
Protocol A: Standard Pyrazolone Synthesis (EAA)

Robust, tolerates moisture and base.

  • Reagents: Ethyl acetoacetate (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve EAA in ethanol.

    • Add hydrazine hydrate dropwise at RT (exothermic).

    • Reflux for 2 hours.

    • Cool to 0°C. The product (3-methyl-5-pyrazolone) often precipitates.

    • Filter and wash with cold ethanol.

Protocol B: 3,5-Diethyl-4-Ester Pyrazole Synthesis (M-3-O-2-PP)

Sensitive. Requires acid catalysis or neutral conditions to prevent deacylation.

  • Reagents: Methyl 3-oxo-2-propionylpentanoate (10 mmol), Hydrazine hydrochloride (11 mmol) [Note: Salt form preferred to buffer pH], Ethanol (30 mL).

  • Procedure:

    • Dissolve M-3-O-2-PP in ethanol.

    • Add Hydrazine hydrochloride.

    • Critical Step: Do not add strong base. If neutralization is needed, use Sodium Acetate (mild buffer).

    • Reflux for 3–4 hours. (Monitoring by TLC is essential; look for the disappearance of the tricarbonyl spot).

    • Workup: Evaporate solvent. Partition residue between Ethyl Acetate and Water.

    • The organic layer contains the ester-substituted pyrazole.

    • Purify via silica gel chromatography (Hexane/EtOAc) if not crystalline.

Part 6: Troubleshooting & Safety
IssueCauseSolution
Low Yield (M-3-O-2-PP) Retro-Claisen cleavage due to basic conditions.Switch to acidic conditions (AcOH) or use hydrazine salts. Avoid NaOEt.
O-Alkylation vs C-Alkylation Solvent polarity effects in EAA alkylation.Use polar aprotic solvents (DMF/DMSO) to favor O-alkylation; use protic/non-polar for C-alkylation.
Purification Tricarbonyls chelate metals (Fe, Cu).Wash equipment with EDTA or acid prior to use to prevent colored chelate contamination.

Safety Note: Both compounds are combustible liquids.[3] EAA is a known skin/eye irritant.[3] M-3-O-2-PP should be handled with higher precaution (gloves, fume hood) due to limited toxicological data, but structurally suggests potential for mucous membrane irritation similar to other


-dicarbonyls.
References
  • PubChem. Methyl 3-oxo-2-(propan-2-yl)pentanoate (Structural Analog/Related Data). [Link][3][4]

  • MDPI.Synthesis of Heterocycles via

    
    -Keto Esters (General Reactivity Context).
    [Link]
    
  • Organic Chemistry Portal.Synthesis of

    
    -keto carboxylic acids, esters and amides.
    [Link]
    

Sources

A Comparative Guide to the Synthesis of β-Keto Esters: Methods, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Beta-keto esters are pivotal intermediates in organic synthesis, prized for their dual electrophilic and nucleophilic character that enables the construction of complex molecular architectures.[1] Their prevalence in pharmaceuticals and agrochemicals necessitates a robust understanding of the various synthetic methodologies available. This guide provides an in-depth comparative analysis of the primary methods for synthesizing β-keto esters, offering insights into the mechanistic underpinnings and practical considerations for laboratory application.

The Claisen Condensation: A Classic Carbon-Carbon Bond Formation

The Claisen condensation is a cornerstone reaction in organic chemistry, involving the base-promoted condensation of two ester molecules to form a β-keto ester.[2] This reaction relies on the presence of at least one α-hydrogen on one of the ester starting materials, which can be deprotonated to form a nucleophilic enolate.[3]

Mechanism and Rationale

The reaction proceeds through a series of equilibrium steps, initiated by the deprotonation of an ester by a strong base, typically an alkoxide like sodium ethoxide.

  • Causality in Base Selection: The choice of an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is a critical experimental parameter.[3][4] This prevents transesterification, a side reaction where the alkoxide base acts as a nucleophile and exchanges with the ester's alkoxy group, leading to a mixture of products.

The resulting ester enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. The tetrahedral intermediate formed subsequently collapses, expelling an alkoxide leaving group to yield the β-keto ester.[3]

A key feature of the Claisen condensation is that the final deprotonation of the newly formed β-keto ester is the thermodynamic driving force of the reaction. The α-protons of a β-keto ester are significantly more acidic (pKa ≈ 11) than those of the starting ester (pKa ≈ 25), ensuring that the final equilibrium lies far to the product side.[2] An acidic workup is then required to protonate the enolate and isolate the final product.

Diagram: Claisen Condensation Mechanism

Claisen_Condensation Start 2 x Ethyl Acetate + NaOEt Enolate Ester Enolate (Nucleophile) Start->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack on second ester Product_Enolate β-Keto Ester Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of EtO- Workup Acidic Workup (e.g., H3O+) Product_Enolate->Workup Product Ethyl Acetoacetate (β-Keto Ester) Workup->Product Protonation

Caption: Mechanism of the Claisen condensation.

Variations and Their Strategic Applications
  • Crossed Claisen Condensation: This variation involves two different esters. To avoid a complex mixture of four products, it is synthetically useful only when one ester partner lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate), making it solely an electrophile.[4][5]

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which is a powerful method for forming five- or six-membered cyclic β-keto esters.[2][4][6]

Experimental Protocol: Synthesis of Ethyl Acetoacetate
  • Setup: A flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with sodium ethoxide and dry ethanol.

  • Reaction: Ethyl acetate is added dropwise to the stirred solution at room temperature. The reaction mixture is then gently refluxed for several hours.

  • Workup: After cooling, the reaction is quenched by pouring it into a mixture of ice and dilute sulfuric acid. This step neutralizes the base and protonates the product enolate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to yield pure ethyl acetoacetate.

Acylation of Ketone Enolates: A Directed Approach

An alternative and often more controlled method for synthesizing β-keto esters involves the direct C-acylation of a pre-formed ketone enolate.[7] This approach offers greater flexibility in constructing unsymmetrical β-keto esters.

Mechanism and Rationale

This method is a two-step process:

  • Enolate Formation: A ketone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) to quantitatively generate the lithium enolate. The use of a strong, hindered base ensures rapid and complete deprotonation without competing nucleophilic addition to the ketone.

  • Acylation: The enolate solution is then treated with an acylating agent. Common acylating agents include acid chlorides or, for better control and higher yields, reagents like methyl cyanoformate (Mander's reagent).[7]

The choice of acylating agent is crucial. While acid chlorides are reactive, they can lead to side reactions. Milder reagents often provide cleaner transformations.[8] For instance, a modern protocol utilizes alkyl pentafluorophenylcarbonates with MgBr₂·Et₂O, which facilitates clean C-acylation for a wide range of ketones.[7]

Diagram: Experimental Workflow for Enolate Acylation

Enolate_Acylation_Workflow Start Ketone in dry THF Base_Addition Add LDA at -78°C Start->Base_Addition Enolate_Formation Quantitative Enolate Formation Base_Addition->Enolate_Formation Acylation Add Acylating Agent (e.g., Mander's Reagent) Enolate_Formation->Acylation Reaction Reaction at low temp. Acylation->Reaction Quench Aqueous Quench (e.g., NH4Cl) Reaction->Quench Workup Extraction & Purification Quench->Workup Product β-Keto Ester Workup->Product

Caption: Workflow for β-keto ester synthesis via enolate acylation.

Decarboxylation Routes: The Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method that produces a ketone, but its core involves the alkylation of a β-keto ester followed by hydrolysis and decarboxylation.[9][10] By reversing the final step, we can see how derivatives of malonic acid or other β-keto acids can serve as precursors.

Mechanism and Rationale

This approach often starts with a molecule that can be easily converted into a β-keto acid. A prominent example is the reaction of substituted malonic acid half oxyesters with acyl donors.[11]

The key step is the thermal decarboxylation of a β-keto acid. When a β-keto ester is hydrolyzed under acidic or basic conditions, it forms the corresponding β-keto acid.[6] Upon gentle heating, this intermediate readily loses carbon dioxide through a cyclic, six-membered transition state to yield an enol, which tautomerizes to the final ketone product.[12][13] While this method is primarily for ketone synthesis, understanding it is crucial as the stability of the β-keto ester is what allows for its initial alkylation and manipulation.[10][13]

Modern variations can achieve decarboxylation under mild conditions, for example, using palladium catalysis for allyl β-keto esters or fluoride-promoted cleavage of 2-(trimethylsilyl)ethyl β-keto esters, which allows for chemoselective deprotection.[14][15]

Comparative Analysis

FeatureClaisen CondensationAcylation of Ketone EnolatesDecarboxylative Methods
Starting Materials Two esters (or one diester)A ketone and an acylating agentSubstituted malonic esters or other β-dicarbonyls
Key Reagents Stoichiometric strong base (e.g., NaOEt, NaH)Stoichiometric strong, hindered base (e.g., LDA), acylating agentBase for alkylation, then acid/base for hydrolysis, heat
Reaction Conditions Basic, often requires heatingAnhydrous, low temperature (-78 °C to rt)Varies; can be mild (Pd-catalyzed) or require heat
Substrate Scope Good for symmetrical esters; limited for crossed reactionsBroad; excellent for unsymmetrical productsVersatile, depends on the stability of intermediates
Key Advantages Atom economical, uses simple starting materialsHigh control and predictability, good yields[7]Allows for α-alkylation prior to forming the final product
Key Limitations Risk of self-condensation in crossed reactions, requires stoichiometric baseRequires strong bases and anhydrous conditions, sensitive to stericsPrimarily a route to ketones, but illustrates reactivity[9][13]

Conclusion

The synthesis of β-keto esters can be approached through several effective strategies, each with its own set of advantages and limitations.

  • The Claisen Condensation remains a powerful and atom-economical choice for symmetrical products and for intramolecular cyclizations via the Dieckmann variant.

  • The Acylation of Ketone Enolates provides a highly controlled and versatile route for constructing complex, unsymmetrical β-keto esters, albeit with the need for more stringent reaction conditions.

  • Decarboxylative pathways , while often associated with subsequent ketone formation, highlight the rich chemistry of the β-keto ester functional group and offer mild, modern alternatives for its manipulation.

The selection of a particular method will ultimately depend on the specific target molecule, the available starting materials, and the desired scale of the reaction. A thorough understanding of the underlying mechanisms is paramount for troubleshooting and optimizing these essential transformations in the modern synthetic laboratory.

References

  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363. [Link]

  • Farmer, S. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • Movassaghi, M., & Chen, B. (2012). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters. Organic Letters, 15(1), 136-139. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • JoVE. (n.d.). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Farmer, S. (2014). 19.15: A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Hunt, I. (n.d.). Ch21: Acylation of ketones. University of Calgary. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Cooper, M., & Klymkowsky, M. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]

  • (PDF) Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2009). ResearchGate. [Link]

  • PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates. [Link]

  • Sriram, D., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 127. [Link]

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A Comparative Guide to the Biological Activity of Methyl 3-oxo-2-propionylpentanoate Derivatives: A Roadmap for Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. This guide delves into the latent biological activities of derivatives of Methyl 3-oxo-2-propionylpentanoate, a β-keto ester with a versatile chemical architecture. While direct biological data on this specific compound is sparse, its structural motifs are present in a wide array of biologically active molecules. This guide provides a comparative framework, grounded in established scientific principles and experimental data from related compounds, to illuminate a path forward for investigating the therapeutic promise of this chemical class.

The Chemical Foundation: Understanding the β-Keto Ester Scaffold

Methyl 3-oxo-2-propionylpentanoate (CAS 158511-22-9) is a β-keto ester, a class of organic compounds that are pivotal building blocks in synthetic chemistry for producing pharmaceuticals and agrochemicals[1][2]. Their utility stems from the presence of both electrophilic and nucleophilic sites, making them reactive intermediates for forming complex molecules[2]. The core structure of β-keto esters is found in various natural products and is a key intermediate in crucial biological pathways, including fatty acid and polyketide biosynthesis. This inherent biological relevance makes synthetic β-keto esters and their derivatives attractive candidates for drug discovery.

Comparative Analysis of Potential Biological Activities

The true potential of Methyl 3-oxo-2-propionylpentanoate lies in the diverse biological activities that can be accessed through the chemical modification of its core structure. By examining the activities of structurally related compounds, we can extrapolate and propose promising avenues of investigation for its derivatives.

Antimicrobial Activity: Targeting Bacterial Communication

A compelling strategy in combating bacterial infections is the disruption of quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production. The design of β-keto esters as antagonists of bacterial QS has been explored, with some aryl-substituted β-keto esters showing inhibitory activity against Lux-R-type proteins[3][4].

Hypothetical Derivatives and Predicted Activity:

By modifying the pentanoate and propionyl side chains of Methyl 3-oxo-2-propionylpentanoate with aromatic or heterocyclic moieties, it is plausible to create derivatives that mimic the natural N-acyl homoserine lactone (AHL) autoinducers of QS[4]. For instance, introducing a benzoxazole ring, a moiety known for its broad-spectrum antimicrobial properties, could yield potent QS inhibitors[5].

DerivativeProposed ModificationPredicted Biological ActivityRationale
MOP-Bz Replacement of the ethyl group of the pentanoate chain with a benzyl group.Moderate QS InhibitionThe aromatic ring may enhance binding to the hydrophobic pocket of QS receptors.
MOP-Box Incorporation of a benzoxazole moiety on the propionyl side chain.Potent Antibacterial and Antifungal ActivityBenzoxazole derivatives exhibit a wide spectrum of antimicrobial actions[5].
MOP-Cp Cyclization of the pentanoate chain to form a cyclopentanone ring.Broad-spectrum Antibacterial ActivityCyclopentanone derivatives have shown significant inhibitory effects on various pathogens[6].
Anticancer Activity: Inhibiting Key Metabolic Enzymes

The metabolic reprogramming of cancer cells presents a therapeutic window for targeted drug development. Fatty acid synthase (FASN), a key enzyme in de novo lipogenesis, is often upregulated in various cancers and is a validated therapeutic target[7]. Similarly, polyketide synthases (PKSs), which share mechanistic similarities with FASN, are crucial for the survival of some pathogens like Mycobacterium tuberculosis and also represent potential anticancer targets[8][9]. The β-keto ester moiety is a fundamental unit in the reactions catalyzed by these enzymes.

Hypothetical Derivatives and Predicted Activity:

Derivatives of Methyl 3-oxo-2-propionylpentanoate could be designed as inhibitors of FASN or PKSs. The introduction of specific functional groups could enhance their binding affinity to the active sites of these enzymes.

DerivativeProposed ModificationPredicted Biological ActivityRationale
MOP-Naph Addition of a naphthoquinone moiety.Potent Anticancer ActivityNaphthoquinone derivatives are known to possess cytotoxic activity against various cancer cell lines[10].
MOP-Oxad Formation of a 1,3,4-oxadiazole ring from the ester functionality.FASN Inhibition and CytotoxicityOxadiazole derivatives have been identified as inhibitors of Pks13 and show antimicrobial activity[8][11].
MOP-Cer Modification to mimic the structure of Cerulenin, a natural FASN inhibitor.Potent and Selective FASN InhibitionCerulenin is a well-characterized FASN inhibitor with antifungal and antitumor properties[12].

Experimental Protocols for Activity Validation

To empirically validate the hypothesized biological activities of Methyl 3-oxo-2-propionylpentanoate derivatives, a systematic experimental approach is necessary. The following protocols provide a starting point for researchers.

Synthesis of Derivatives

The synthesis of the proposed derivatives can be achieved through established organic chemistry reactions. For example, the Claisen condensation is a common method for preparing β-keto esters[13][14]. Subsequent modifications can be performed using standard techniques to introduce the desired functional groups.

Experimental Workflow: Synthesis and Initial Screening

cluster_synthesis Synthesis cluster_mechanistic Mechanistic Studies start Methyl 3-oxo-2-propionylpentanoate Scaffold modification Chemical Modification (e.g., Claisen Condensation, Cyclization) start->modification derivatives Library of Derivatives (MOP-Bz, MOP-Box, etc.) modification->derivatives antimicrobial Antimicrobial Assays (MIC, MBC) derivatives->antimicrobial cytotoxicity Cytotoxicity Assays (MTT, LDH) derivatives->cytotoxicity qs_inhibition Quorum Sensing Inhibition Assay antimicrobial->qs_inhibition enzyme_inhibition Enzyme Inhibition Assays (FASN, PKS) cytotoxicity->enzyme_inhibition

Caption: Workflow for the synthesis and biological evaluation of Methyl 3-oxo-2-propionylpentanoate derivatives.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Preparation: Grow bacterial and fungal strains in appropriate broth media overnight at their optimal temperatures.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial dilutions in the growth medium in 96-well microtiter plates.

  • Inoculation: Add a standardized inoculum of the microorganisms to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial viability.

Fatty Acid Synthase (FASN) Inhibition Assay

Objective: To assess the inhibitory effect of the derivatives on the activity of purified FASN.

Protocol:

  • Enzyme and Substrate Preparation: Purify FASN from a suitable source (e.g., human cancer cells or recombinant expression system). Prepare a reaction mixture containing acetyl-CoA, malonyl-CoA, and NADPH in a suitable buffer.

  • Inhibitor Treatment: Add varying concentrations of the test compounds to the reaction mixture and pre-incubate with the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrates.

  • Activity Measurement: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathway: FASN Inhibition in Cancer Cells

cluster_cell Cancer Cell MOP_Derivative MOP Derivative FASN Fatty Acid Synthase (FASN) MOP_Derivative->FASN Inhibition Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Catalyzes Apoptosis Apoptosis FASN->Apoptosis Leads to Palmitate Palmitate Lipogenesis->Palmitate Proliferation Cell Proliferation & Survival Membrane Membrane Synthesis Palmitate->Membrane Signaling Signaling Molecules Palmitate->Signaling Membrane->Proliferation Signaling->Proliferation

Caption: Proposed mechanism of action for FASN-inhibiting MOP derivatives in cancer cells.

Conclusion and Future Directions

The chemical scaffold of Methyl 3-oxo-2-propionylpentanoate holds considerable, yet largely unexplored, potential for the development of novel therapeutic agents. By leveraging the known biological activities of the broader β-keto ester class and related heterocyclic compounds, this guide provides a strategic framework for the rational design and evaluation of its derivatives. The proposed comparative analysis and experimental roadmaps are intended to catalyze further research in this promising area, potentially leading to the discovery of new antimicrobial and anticancer drugs. The key to unlocking this potential lies in a systematic approach to synthesis, screening, and mechanistic studies, as outlined in this guide.

References

  • Kowalska, P., & Raj, M. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(11), 1665–1683. Retrieved from [Link]

  • Sivakumar, P. M., et al. (2014). Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. ResearchGate. Retrieved from [Link]

  • Gutor, T., et al. (2022). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules, 27(19), 6528. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(31), 6739-6753. Retrieved from [Link]

  • Wujec, M., et al. (2022). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 27(3), 945. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Retrieved from [Link]

  • Wilson, R., et al. (2023). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry, 66(23), 16035–16054. Retrieved from [Link]

  • Ali, A., et al. (2023). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. Biomedicine & Pharmacotherapy, 165, 115160. Retrieved from [Link]

  • Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14316. Retrieved from [Link]

  • Wilson, R., et al. (2023). Identification and Optimization of Novel Inhibitors of the Polyketide Synthase 13 Thioesterase Domain with Antitubercular Activity. Journal of Medicinal Chemistry, 66(23), 16035–16054. Retrieved from [Link]

  • Yancheva, D., et al. (2015). Synthesis, Crystal Structure and Biological Activity Screening of Novel N-(α-Bromoacyl)-α-amino Esters Containing Valyl Moiety. Acta Chimica Slovenica, 62(3), 689-699. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Pérez-Pérez, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. Retrieved from [Link]

  • Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • PubChem. (n.d.). Methyl 3-oxo-2-(propan-2-yl)pentanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ketals of methyl 3-OXO-LUP-20(29)-en-28-oate. Retrieved from [Link]

  • Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450–3454. Retrieved from [Link]

  • Aggarwal, A., et al. (2022). Polyketide Synthase 13 (Pks13) Inhibition: A Potential Target for New Class of Anti-tubercular Agents. Current Drug Targets, 23(13), 1255–1269. Retrieved from [Link]

  • Patsnap Synapse. (2024). What FAS inhibitors are in clinical trials currently?. Retrieved from [Link]

  • Reddy, C. R., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyketide. Retrieved from [Link]

  • Harris, S. F., et al. (2024). Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening. ACS Infectious Diseases, 10(5), 1640–1650. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Methyl 3-oxo-2-propionylpentanoate: A Comparative Benchmarking of Published Acylation Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the efficient and selective construction of complex molecular architectures is paramount. Methyl 3-oxo-2-propionylpentanoate, a functionalized β-dicarbonyl compound, represents a valuable synthetic intermediate. Its synthesis, however, presents a classic chemical challenge: the selective C-acylation of a β-keto ester at the α-position. This guide provides an in-depth, comparative analysis of established methodologies applicable to the synthesis of this target molecule, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols.

The core transformation involves the acylation of the α-carbon of methyl 3-oxopentanoate with a propionylating agent. The primary challenge lies in preventing O-acylation, a competing side reaction where the enolate oxygen acts as the nucleophile. The choice of base, cation, and acylating agent is critical in directing the reaction towards the desired C-acylated product.

This guide will benchmark three robust and widely-cited methods for the C-acylation of β-keto esters, presenting them in the context of synthesizing Methyl 3-oxo-2-propionylpentanoate.

Overview of Key Synthetic Strategies

The synthesis of Methyl 3-oxo-2-propionylpentanoate hinges on the generation of an enolate from methyl 3-oxopentanoate, followed by its reaction with an electrophilic propionyl source. The three primary strategies we will compare are:

  • Magnesium Enolate Mediated Acylation: This method utilizes a magnesium salt to form a chelated enolate, which enhances C-acylation selectivity.

  • Dianion-Based Acylation: A strong base is used to deprotonate both the α-carbon and a less acidic proton, forming a dianion that directs acylation to the more nucleophilic α-carbon.[1]

  • Classical Base-Mediated Acylation: This approach employs common bases like sodium hydride or calcium hydroxide to generate the enolate.[2][3]

The choice between these methods will depend on factors such as desired yield, scalability, cost of reagents, and tolerance to different functional groups.

G cluster_0 Synthetic Approaches cluster_1 Methodologies Starting Material Methyl 3-oxopentanoate Method1 Magnesium Enolate Acylation Starting Material->Method1 Method2 Dianion Acylation Starting Material->Method2 Method3 Classical Base-Mediated Acylation Starting Material->Method3 Propionylating Agent Propionyl Chloride / Anhydride Propionylating Agent->Method1 Propionylating Agent->Method2 Propionylating Agent->Method3 Target Molecule Methyl 3-oxo-2-propionylpentanoate Method1->Target Molecule Method2->Target Molecule Method3->Target Molecule

Caption: High-level overview of the synthetic routes to Methyl 3-oxo-2-propionylpentanoate.

Method 1: Magnesium Enolate Mediated C-Acylation

Expertise & Experience: The use of magnesium enolates is a highly effective strategy for promoting C-acylation of β-keto esters.[4] The magnesium ion chelates with the two carbonyl oxygens of the enolate, forming a rigid six-membered ring. This conformation sterically hinders the enolate oxygen, thereby favoring acylation at the α-carbon. This method is particularly advantageous for preventing O-acylation, a common side reaction with sodium or lithium enolates.

Trustworthiness: The protocol is self-validating as the chelation effect of the magnesium ion provides a strong thermodynamic and kinetic bias towards the desired product. The reaction progress can be monitored by TLC for the consumption of the starting β-keto ester.

Experimental Protocol
  • Materials: Methyl 3-oxopentanoate, Magnesium ethoxide (or prepared in situ from magnesium turnings and ethanol), Propionyl chloride, Anhydrous Toluene, Diethyl ether, 1M HCl.

  • Procedure:

    • To a stirred suspension of magnesium ethoxide (1.1 equivalents) in anhydrous toluene under an inert atmosphere (N₂ or Ar), add methyl 3-oxopentanoate (1.0 equivalent) dropwise at room temperature.

    • Heat the mixture to reflux for 1.5-2 hours to ensure complete formation of the magnesium enolate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add propionyl chloride (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding 1M HCl with vigorous stirring.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography.

G Start Suspend Mg(OEt)₂ in Toluene Add_Ketoester Add Methyl 3-oxopentanoate Start->Add_Ketoester 1.1 eq Reflux Reflux to form Mg Enolate Add_Ketoester->Reflux 1.0 eq Cool Cool to 0 °C Reflux->Cool Add_Acyl_Chloride Add Propionyl Chloride Cool->Add_Acyl_Chloride Stir Warm to RT and Stir Add_Acyl_Chloride->Stir 1.05 eq Quench Quench with 1M HCl Stir->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify

Caption: Workflow for Magnesium Enolate Mediated C-Acylation.

Method 2: Dianion-Based C-Acylation

Expertise & Experience: The generation of a dianion from a β-keto ester is a powerful technique for achieving selective α-acylation.[1] The most acidic proton is on the α-carbon. A strong, non-nucleophilic base like sodium hydride will remove this proton to form a monoanion. A second equivalent of an even stronger base, such as n-butyllithium, can then deprotonate a less acidic proton, typically on the terminal methyl group of the acyl substituent, to form a dianion. The α-carbanion is more nucleophilic and reacts preferentially with the acylating agent.

Trustworthiness: This method is highly reliable for selective C-acylation, as the site of the second deprotonation is remote from the ester, and the resulting α-carbanion is a soft nucleophile that favors reaction at the carbonyl carbon of the acyl chloride. The reaction's success is contingent on strictly anhydrous conditions and accurate titration of the organolithium reagent.

Experimental Protocol
  • Materials: Methyl 3-oxopentanoate, Sodium hydride (60% dispersion in mineral oil), n-Butyllithium (n-BuLi), Propionyl chloride, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated ammonium chloride solution.

  • Procedure:

    • Wash sodium hydride (1.1 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add methyl 3-oxopentanoate (1.0 equivalent) dropwise. Stir for 1 hour at 0 °C to form the sodium enolate.

    • Cool the mixture to -78 °C (dry ice/acetone bath) and add n-BuLi (1.1 equivalents) dropwise. Stir for 30 minutes at this temperature to form the dianion.

    • Add propionyl chloride (1.05 equivalents) dropwise at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully adding saturated ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by vacuum distillation or column chromatography.

G Start Suspend NaH in THF Add_Ketoester Add Methyl 3-oxopentanoate at 0 °C Start->Add_Ketoester 1.1 eq NaH Form_Monoanion Stir to form Monoanion Add_Ketoester->Form_Monoanion 1.0 eq Cool Cool to -78 °C Form_Monoanion->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Form_Dianion Stir to form Dianion Add_nBuLi->Form_Dianion 1.1 eq Add_Acyl_Chloride Add Propionyl Chloride at -78 °C Form_Dianion->Add_Acyl_Chloride Warm_and_Stir Warm to RT and Stir Add_Acyl_Chloride->Warm_and_Stir 1.05 eq Quench Quench with sat. NH₄Cl Warm_and_Stir->Quench Workup Aqueous Workup Quench->Workup Purify Purification Workup->Purify

Caption: Workflow for Dianion-Based C-Acylation.

Method 3: Classical Base-Mediated C-Acylation with Calcium Hydroxide

Expertise & Experience: While strong, non-nucleophilic bases like sodium hydride are common for generating enolates, milder bases such as calcium hydroxide can also be effective, particularly in industrial settings where cost and safety are major considerations.[2] The mechanism likely involves the formation of a calcium enolate. This method often requires higher temperatures and longer reaction times.

Trustworthiness: This method's reliability can be lower than the magnesium enolate or dianion methods, with a higher potential for side reactions if conditions are not carefully controlled. However, its use of inexpensive and less hazardous reagents makes it an attractive option for large-scale synthesis. The protocol's success is validated by careful monitoring of the reaction progress and rigorous purification of the product.

Experimental Protocol
  • Materials: Methyl 3-oxopentanoate, Calcium hydroxide (Ca(OH)₂), Propionyl chloride, Anhydrous Toluene, Methanol.

  • Procedure:

    • In a flask equipped with a Dean-Stark trap, add methyl 3-oxopentanoate (1.0 equivalent) and calcium hydroxide (0.25 equivalents) to anhydrous toluene.

    • Heat the mixture to reflux and remove any water azeotropically for 2-3 hours.

    • Cool the reaction mixture to 50-60 °C.

    • Add propionyl chloride (1.05 equivalents) dropwise over 1-2 hours.

    • Stir the mixture at room temperature for 12-18 hours.

    • Add methanol (excess) and heat the mixture to 60-80 °C for 1 hour to quench any unreacted acyl chloride.

    • Cool the mixture, filter to remove calcium salts, and wash the filter cake with toluene.

    • Concentrate the filtrate in vacuo.

    • Purify the crude product by vacuum distillation.

G Start Combine Ketoester, Ca(OH)₂, Toluene Dehydrate Reflux with Dean-Stark Start->Dehydrate Cool Cool to 50-60 °C Dehydrate->Cool Add_Acyl_Chloride Add Propionyl Chloride Cool->Add_Acyl_Chloride Stir Stir at RT Add_Acyl_Chloride->Stir 12-18 h Quench Quench with Methanol Stir->Quench Filter Filter and Concentrate Quench->Filter Purify Purification Filter->Purify

Caption: Workflow for Classical Base-Mediated C-Acylation.

Data Presentation: Comparative Analysis of Synthesis Methods

FeatureMethod 1: Magnesium EnolateMethod 2: DianionMethod 3: Classical Base (Ca(OH)₂)
Principle Chelation controlEnhanced nucleophilicity of α-carbonIn situ enolate formation
Selectivity High C-acylation selectivityVery high C-acylation selectivityModerate to good selectivity
Typical Yields Good to excellentGood to excellentModerate to good
Reagents Mg(OEt)₂, Propionyl ChlorideNaH, n-BuLi, Propionyl ChlorideCa(OH)₂, Propionyl Chloride
Conditions Reflux, then 0 °C to RT-78 °C to RTReflux, then RT for extended period
Pros - Excellent C-selectivity- Milder than dianion method- Highest selectivity- Well-established for complex substrates- Inexpensive reagents- Safer for large scale
Cons - Requires anhydrous conditions- Requires cryogenic temperatures- Highly pyrophoric reagents (n-BuLi, NaH)- Requires strictly anhydrous conditions- Long reaction times- Potentially lower yields and selectivity

Conclusion and Recommendations

The synthesis of Methyl 3-oxo-2-propionylpentanoate can be successfully achieved through several established C-acylation methodologies.

  • For laboratory-scale synthesis requiring high purity and yield , the Magnesium Enolate Mediated Acylation (Method 1) is highly recommended. It offers an excellent balance of selectivity, yield, and operational simplicity.

  • For substrates that are particularly prone to side reactions or for the synthesis of highly functionalized analogues, the Dianion-Based Acylation (Method 2) provides the highest level of control and selectivity, albeit with more demanding experimental conditions.[1]

  • For large-scale or industrial production where cost and safety are the primary drivers, the Classical Base-Mediated Acylation with Calcium Hydroxide (Method 3) presents a viable, albeit potentially lower-yielding, alternative.[2]

Ultimately, the choice of method should be guided by the specific requirements of the research or production campaign, taking into account the scale, available equipment, and desired purity of the final product.

References

  • Process for producing 3-oxocarboxylic acid esters.
  • Synthesis of methyl 3-oxopentano
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • The Acylation of β-Keto Ester Dianions. Canadian Journal of Chemistry.
  • Preparation of beta-keto esters and beta-diketones by C-acylation/deacetylation of acetoacetic esters and acetonyl ketones with 1-acylbenzotriazoles. PubMed.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Methyl 3-oxo-2-propionylpentanoate

[1][2]

Executive Summary & Chemical Profile[1][2][3]

Methyl 3-oxo-2-propionylpentanoate (MOPP) is a complex

12enolizationmetal chelationhydrolysis

Improper disposal of this compound does not merely risk regulatory non-compliance (RCRA); it introduces physical hazards into the waste stream, particularly if commingled with incompatible oxidizers or strong bases.

Chemical Hazard Profile (Typical for -Tricarbonyls)
PropertyCharacteristicOperational Implication
Flammability Combustible Liquid (Class IIIA/IIIB)Flash point is typically >60°C but <93°C. RCRA Code D001 applies if FP < 60°C.
Reactivity Enolizable ProtonReacts with strong bases (exothermic) and alkali metals.[1][2] Forms complexes with transition metals.
Hydrolysis Ester/Ketone CleavageIn the presence of water/acid/base, may release Methanol and Propionic/Pentanoic acid derivatives.[1][2]
Toxicity IrritantLikely Skin/Eye irritant; potential CNS depressant (inhalation of vapors).[1][2][3]

Critical Note: Always verify the Safety Data Sheet (SDS) for your specific lot. If the flash point is below 60°C (140°F), it constitutes a D001 Ignitable Waste under US EPA regulations (40 CFR § 261.21).

Pre-Disposal Characterization (The "Stop & Check" Phase)[2]

Do not rely solely on memory or generic "organic waste" labeling. The high oxygen content of this molecule requires specific segregation.

Step 1: Purity Assessment

Is the waste stream pure MOPP, or is it a reaction mixture?

  • Pure/Stock: High BTU value; ideal for fuel blending.

  • Reaction Mixture: Presence of solvents (DCM, THF, Toluene) dictates the primary waste code.

Step 2: pH Verification

Check the pH of the waste stream.

  • Acidic (pH < 4): Stable, but corrosive.

  • Basic (pH > 10): DANGER. High risk of hydrolysis and heat generation. Action: Neutralize slowly with dilute acid (e.g., 1M HCl) to pH 6-8 before bulking.

Waste Segregation & Compatibility[1][2][4]

The most common accident involving

incompatible bulking
Compatibility Matrix
Waste StreamCompatibility with MOPPCausality / Risk
Halogenated Solvents (DCM, Chloroform)Compatible Standard organic waste stream (segregated for incineration efficiency).[1][2]
Non-Halogenated Solvents (Acetone, Methanol)Compatible Ideal for fuel blending (high calorific value).[1][2]
Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Explosion Hazard. The active methylene group is easily oxidized.[1][2]
Strong Bases (NaOH, KOH, Amines)INCOMPATIBLE Exothermic hydrolysis; potential for uncontrolled decarboxylation and gas evolution.[1][2]
Transition Metals (Copper, Iron salts)Conditional May form colored chelate complexes; generally safe but alters waste characterization.[1][2]
Visualization: Segregation Decision Logic

WasteSegregationcluster_legendProtocol LegendStartWaste: Methyl 3-oxo-2-propionylpentanoateCheckSolventIs it mixed with solvents?Start->CheckSolventCheckHalogenContains Halogens?(DCM, Chloroform)CheckSolvent->CheckHalogenYesCheckBaseIs pH > 10?CheckSolvent->CheckBaseNo (Pure)StreamAStream A: Halogenated Organic(Incineration)CheckHalogen->StreamAYesStreamBStream B: Non-Halogenated Organic(Fuel Blending)CheckHalogen->StreamBNoNeutralizeNeutralize with 1M HClto pH 7CheckBase->NeutralizeYesCheckBase->StreamBNoNeutralize->StreamBkeyBlue: Decision Point | Red: Critical Action | Green: Final Disposal Path

Figure 1: Decision tree for segregating MOPP waste streams to prevent incompatible reactions and ensure regulatory compliance.

Detailed Disposal Protocol

A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste is acidic, as iron contamination can catalyze degradation.

  • Venting: Use standard caps. Vented caps are only necessary if the waste was recently neutralized and might off-gas CO2.

B. Labeling (RCRA Compliance)

You must label the container before the first drop of waste is added.

  • Words: "Hazardous Waste"

  • Constituents: Write "Methyl 3-oxo-2-propionylpentanoate" (do not use abbreviations like MOPP).

  • Hazards: Check "Flammable" and "Irritant."

C. Bulking Procedure
  • Grounding: If pouring >4 liters, ground the receiving drum to prevent static discharge (MOPP vapors can be flammable).

  • PPE: Nitrile gloves, splash goggles, and lab coat.

  • Pouring: Use a funnel. Do not "glug" the liquid; pour steadily to minimize splashing.

Emergency Response: Spills

In the event of a spill, the primary risks are slip hazards (oily nature) and flammability .

Spill Response Workflow

SpillResponseAlert1. Alert Personnel &Evacuate AreaAssess2. Assess Volume &Ignition SourcesAlert->AssessPPE3. Don PPE:Nitrile Gloves, GogglesAssess->PPEContain4. Contain withPolypropylene PadsPPE->ContainClean5. Clean Surface withSoap/Water (Remove Oil)Contain->CleanDispose6. Bag Waste asSolid Hazardous WasteClean->Dispose

Figure 2: Step-by-step workflow for managing minor laboratory spills (<1 Liter).

Specific Cleaning Note: Because MOPP is an oily ester, water alone will not clean the surface. Use a surfactant (detergent) solution after absorbing the bulk liquid to prevent a slippery residue.

Regulatory References & Authority

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2]

  • National Research Council (NRC). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2]

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) office and the specific Safety Data Sheet (SDS) before handling chemical waste.

Safeguarding Your Research: A Practical Guide to Handling Methyl 3-oxo-2-propionylpentanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methyl 3-oxo-2-propionylpentanoate, a beta-keto ester likely utilized in complex organic synthesis. As your partner in the laboratory, we are committed to providing value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety recommendation, empowering you to conduct your research with confidence and security.

Understanding the Risks: Hazard Profile of Beta-Keto Esters
  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1]

  • Combustibility: These compounds are often combustible liquids with relatively low flash points, posing a fire risk.[1]

  • Ingestion: May cause gastrointestinal irritation if swallowed.[1]

A thorough risk assessment should always be conducted before beginning any new procedure involving this compound.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure. The following table outlines the recommended PPE for handling Methyl 3-oxo-2-propionylpentanoate based on the potential hazards.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shieldsNitrile or neoprene glovesFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
High-Volume Handling or Splash Potential Chemical splash goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Flame-resistant lab coat and a chemical-resistant apronConsider an air-purifying respirator with organic vapor cartridges if ventilation is inadequate
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)
Selecting the Right Gloves: A Critical Choice

The choice of glove material is crucial for preventing skin contact. For beta-keto esters like Methyl 3-oxo-2-propionylpentanoate, the following materials are generally recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

Glove Material Protection Against Ketones & Esters Considerations
Nitrile GoodProvides good short-term protection against a broad range of chemicals.
Neoprene GoodOffers good resistance to acids, caustics, and alcohols.[2]
Butyl Rubber ExcellentRecommended for prolonged contact with ketones and esters.[3]
Viton™ ExcellentOffers exceptional resistance to a wide range of organic solvents.[2]

Procedural Guidance for Safe Handling

A systematic approach to handling chemicals minimizes the risk of exposure and accidents. The following workflow diagram illustrates the key steps for safely using Methyl 3-oxo-2-propionylpentanoate in the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS for similar compounds prep_ppe Select and inspect PPE prep_sds->prep_ppe prep_hood Ensure fume hood is certified and operational prep_ppe->prep_hood handle_weigh Weigh/measure in fume hood prep_hood->handle_weigh Proceed to handling handle_transfer Use appropriate glassware and transfer techniques handle_weigh->handle_transfer handle_reaction Set up reaction in fume hood handle_transfer->handle_reaction clean_decontaminate Decontaminate work surfaces handle_reaction->clean_decontaminate Procedure complete clean_doff Doff PPE correctly clean_decontaminate->clean_doff clean_wash Wash hands thoroughly clean_doff->clean_wash

Caption: A logical workflow for the safe handling of Methyl 3-oxo-2-propionylpentanoate.

Donning and Doffing PPE: A Step-by-Step Protocol

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your flame-resistant lab coat and fasten it completely.

  • Gloves: Select the appropriate gloves and inspect them for any tears or defects.

  • Eye/Face Protection: Put on your safety glasses, goggles, or face shield.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Eye/Face Protection: Remove your eye and face protection.

  • Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is crucial.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][4]

  • While rinsing, remove any contaminated clothing.[4]

  • Seek medical attention.

Eye Contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4]

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[1]

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1]

  • Collect: Use spark-proof tools to collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with Methyl 3-oxo-2-propionylpentanoate must be handled as hazardous waste.

Waste Streams:

Waste Type Disposal Container Labeling
Unused Chemical Original or compatible, tightly sealed container"Hazardous Waste: Methyl 3-oxo-2-propionylpentanoate"
Contaminated Solids (e.g., absorbent, gloves, paper towels) Lined, sealed hazardous waste container"Hazardous Waste: Solid Debris with Methyl 3-oxo-2-propionylpentanoate"
Contaminated Glassware Puncture-resistant container"Hazardous Waste: Contaminated Sharps"

Disposal Protocol:

  • Segregate waste streams to avoid incompatible chemical reactions.

  • Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

  • Store waste in a designated, well-ventilated satellite accumulation area.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not dispose of this chemical down the drain.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 3-oxo-2-propionylpentanoate, ensuring a safer laboratory environment for yourself and your colleagues. Always remember that a proactive approach to safety is integral to successful and responsible research.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. Retrieved from [Link]

  • Synerzine. (2018, June 22). Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]

  • University of Tennessee Knoxville Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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